Thiamine pyrophosphate tetrahydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
85204-48-4 |
|---|---|
分子式 |
C12H27ClN4O11P2S |
分子量 |
532.83 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;tetrahydrate |
InChI |
InChI=1S/C12H18N4O7P2S.ClH.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H;4*1H2 |
InChIキー |
YXGVMYQQOAFBOO-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Thiamine Pyrophosphate (TPP) as an Enzyme Cofactor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor in all living systems.[1] It plays a pivotal role in central metabolic pathways, including carbohydrate and amino acid metabolism, by catalyzing the cleavage and formation of carbon-carbon bonds.[2][3] TPP-dependent enzymes are crucial for processes such as the conversion of pyruvate (B1213749) to acetyl-CoA, the Krebs cycle, and the pentose (B10789219) phosphate (B84403) pathway.[2][4] Understanding the intricate mechanism of TPP as an enzyme cofactor is fundamental for research in biochemistry, metabolism, and for the development of novel therapeutic agents targeting these essential enzymatic reactions. This guide provides an in-depth technical overview of the TPP cofactor mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Catalytic Mechanism of Thiamine Pyrophosphate
The catalytic prowess of TPP resides in its thiazolium ring.[3] The C2 carbon of this ring is unusually acidic, allowing for the formation of a highly reactive carbanion, or ylide, which is the key to its catalytic function.[1][5] The overall mechanism can be dissected into four fundamental steps:
-
Ylide Formation: The enzyme's active site environment facilitates the deprotonation of the C2 carbon of the thiazolium ring, forming a potent nucleophilic carbanion (ylide).[1][5]
-
Nucleophilic Attack: The TPP ylide nucleophilically attacks the carbonyl carbon of a substrate, typically an α-keto acid or α-keto sugar.[1][5] This forms a covalent bond between the cofactor and the substrate, creating a tetrahedral intermediate.
-
Electron Sink and Bond Cleavage: The positively charged nitrogen atom of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops on the substrate as a key carbon-carbon bond is broken (e.g., decarboxylation).[6]
-
Product Release and Cofactor Regeneration: The intermediate undergoes further reaction, such as protonation or transfer of a two-carbon unit to an acceptor molecule, leading to the release of the product and regeneration of the TPP ylide for the next catalytic cycle.[1]
Key TPP-Dependent Enzymes and Their Mechanisms
Several vital enzymes rely on TPP for their catalytic activity. The following sections detail the mechanisms of three prominent examples.
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid cycle.[7] The complex consists of three enzymes: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoyl dehydrogenase (E3).[8]
The reaction mechanism within the PDC is a coordinated, multi-step process:
-
Decarboxylation of Pyruvate (E1): TPP, bound to the E1 subunit, attacks the carbonyl carbon of pyruvate. This is followed by the decarboxylation of pyruvate, resulting in the formation of a hydroxyethyl-TPP intermediate.
-
Oxidative Transfer (E1-E2): The hydroxyethyl (B10761427) group is oxidized and transferred from TPP to the lipoamide (B1675559) cofactor on the E2 subunit, forming an acetyl-dihydrolipoamide intermediate.
-
Formation of Acetyl-CoA (E2): The acetyl group is then transferred from the dihydrolipoamide (B1198117) to Coenzyme A (CoA), forming acetyl-CoA.
-
Regeneration of Lipoamide (E3): The reduced dihydrolipoamide is re-oxidized by the FAD-dependent E3 subunit.
-
Regeneration of FAD (E3): The resulting FADH2 on E3 is re-oxidized by NAD+, producing NADH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. BKMS-react online [bkms.brenda-enzymes.org]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. docs.abcam.com [docs.abcam.com]
The Linchpin of Cellular Energy: A Technical Guide to Thiamine Pyrophosphate's Role in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, stands as a critical cofactor at the heart of cellular metabolism. Its indispensable role in fundamental energy-yielding pathways makes it a key molecule of interest for researchers in metabolic diseases, neurobiology, and drug development. This technical guide provides an in-depth exploration of TPP's core functions, the enzymatic reactions it facilitates, and the methodologies used to investigate its metabolic impact.
The Central Role of Thiamine Pyrophosphate as a Coenzyme
Thiamine is an essential water-soluble vitamin that, once absorbed, is converted into its active form, thiamine pyrophosphate (TPP), through the action of thiamine diphosphokinase.[1][2] TPP's primary function is to act as a coenzyme for a crucial set of enzymes involved in carbohydrate and amino acid metabolism.[3] The chemical reactivity of TPP is centered on the thiazole (B1198619) ring, which can be deprotonated to form a carbanion, a key feature for its catalytic activity.[4][5] This carbanion acts as a nucleophile, attacking the carbonyl carbon of substrates and facilitating cleavage of carbon-carbon bonds, a difficult biochemical reaction to catalyze without such a cofactor.
Key TPP-Dependent Enzymes and Metabolic Pathways
TPP is a vital cofactor for several key multi-enzyme complexes that are central to cellular respiration and biosynthetic pathways.[3]
The Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle (TCA cycle).[6] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[6][7] This reaction is a committed step in aerobic respiration. TPP is the essential coenzyme for the first enzyme of the complex, pyruvate dehydrogenase (E1).[7]
The overall reaction catalyzed by PDC is: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺
The α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Similar to PDC, the α-ketoglutarate dehydrogenase complex (KGDHC) is a key regulatory point in the TCA cycle. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[8] TPP is the cofactor for the first enzyme of this complex, α-ketoglutarate dehydrogenase (E1k).[8]
The overall reaction is: α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺
Transketolase (TKT)
Transketolase is a cytosolic enzyme that plays a central role in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP).[4] This pathway is crucial for the production of NADPH, which is required for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars for nucleotide biosynthesis. TPP is an essential cofactor for transketolase, facilitating the transfer of two-carbon units from a ketose donor to an aldose acceptor.[4]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The BCKDC is involved in the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine). It catalyzes the oxidative decarboxylation of the α-keto acids derived from these amino acids. TPP is a required cofactor for the E1 component of this complex.
Quantitative Data on TPP-Dependent Enzymes
The following tables summarize key quantitative parameters for major TPP-dependent enzymes.
| Enzyme | Substrate | K_m for TPP | K_m for Substrate | V_max | Source Organism |
| Pyruvate Dehydrogenase (E1) | Pyruvate | - | 46 µM | - | Ehrlich ascites tumor cells |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | - | 0.3 mM (with Ca²⁺ and Mg²⁺) | - | Pig heart |
| Transketolase | Xylulose-5-phosphate, Ribose-5-phosphate | 1.0 µM (with Mg²⁺) | - | - | Baker's yeast |
| Thiamine Pyrophosphokinase | Thiamine | - | - | - | Mouse |
Note: Kinetic parameters can vary significantly depending on the source of the enzyme, assay conditions, and the presence of regulatory molecules.
| Metabolite | Cellular Compartment | Typical Concentration | Organism/Cell Type |
| Thiamine Pyrophosphate (TPP) | Erythrocytes | 50 - 150 ng/mL | Human |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TPP-related metabolic function.
Measurement of Pyruvate Dehydrogenase (PDH) Activity
Principle: The activity of the PDH complex is determined by a coupled enzyme assay. The NADH produced from the oxidative decarboxylation of pyruvate is used to reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically at 565 nm.[9]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 566 nm
-
Assay Buffer
-
Pyruvate (substrate)
-
Cofactor solution (containing TPP, NAD⁺, CoA)
-
Phenazine Methosulfate (PMS)
-
MTT solution
-
Cell or tissue lysate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold assay buffer. Centrifuge to remove insoluble debris.
-
Reaction Mixture: Prepare a working solution containing assay buffer, pyruvate, cofactor solution, PMS, and MTT.
-
Assay:
-
Add 20 µL of sample (or blank) to each well of the microplate.
-
Add 100 µL of the working solution to each well and mix thoroughly.
-
Immediately measure the absorbance at 566 nm in a kinetic mode at room temperature for at least 3 time points.
-
-
Calculation: The rate of change in absorbance is directly proportional to the PDH activity in the sample.
Measurement of α-Ketoglutarate Dehydrogenase (KGDH) Activity
Principle: Similar to the PDH assay, KGDH activity is measured by a coupled reaction where the production of NADH is linked to the reduction of a chromogenic probe, which can be quantified by measuring the change in absorbance at 450 nm.[10]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
KGDH Assay Buffer
-
α-Ketoglutarate (substrate)
-
KGDH Developer (containing the chromogenic probe)
-
NADH Standard
-
Cell or tissue lysate
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to clarify the lysate.
-
NADH Standard Curve: Prepare a standard curve using known concentrations of NADH.
-
Reaction Mixture: Prepare a reaction mix containing assay buffer, developer, and substrate.
-
Assay:
-
Add 50 µL of sample (or NADH standards) to the wells.
-
For sample blanks, prepare a parallel reaction without the α-ketoglutarate substrate.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
-
Calculation: Determine the KGDH activity from the rate of absorbance change after subtracting the background, using the NADH standard curve for quantification.
Measurement of Transketolase Activity (Functional TPP Status)
Principle: The erythrocyte transketolase activity coefficient (ETKAC) is a functional assay to assess thiamine status. It measures the activity of transketolase in red blood cells with and without the addition of exogenous TPP. A high activation coefficient indicates a deficiency in endogenous TPP. The activity is measured by a coupled enzymatic reaction where the product of the transketolase reaction, glyceraldehyde-3-phosphate, is converted through a series of reactions leading to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Washed erythrocytes
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Hemolysate Preparation: Prepare a hemolysate from washed erythrocytes.
-
Assay Setup: Prepare two sets of reactions for each sample: one with and one without the addition of TPP.
-
Reaction:
-
To each reaction, add the hemolysate, coupling enzymes, and NADH.
-
Initiate the reaction by adding ribose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation: The ETKAC is calculated as the ratio of the transketolase activity with added TPP to the activity without added TPP.
Quantification of Thiamine Pyrophosphate by HPLC
Principle: High-performance liquid chromatography (HPLC) with fluorescence detection is a direct and sensitive method for quantifying TPP in biological samples. The method involves the pre-column derivatization of TPP to a highly fluorescent thiochrome (B1210408) derivative.[11][12]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Trichloroacetic acid (for protein precipitation)
-
Potassium ferricyanide (B76249) (for derivatization)
-
Mobile phase (e.g., phosphate buffer and methanol)
-
TPP standard solutions
Procedure:
-
Sample Preparation: Extract TPP from whole blood or tissue homogenates by precipitating proteins with trichloroacetic acid.
-
Derivatization: Convert TPP in the extract to its thiochrome derivative by oxidation with potassium ferricyanide in an alkaline solution.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the thiochrome-TPP using an isocratic or gradient mobile phase.
-
Detect the fluorescent thiochrome derivative using an appropriate excitation and emission wavelength.
-
-
Quantification: Determine the concentration of TPP in the sample by comparing its peak area to a standard curve generated from known concentrations of TPP.
Visualizing TPP's Metabolic Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic pathways involving TPP and a typical experimental workflow for assessing TPP-dependent enzyme activity.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. TPP riboswitch-dependent regulation of an ancient thiamin transporter in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Transketolase [bionity.com]
- 6. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of the Thiamine (B1217682) Pyrophosphate Ylide Form
This technical guide provides a comprehensive overview of the chemical properties, formation, and catalytic role of the thiamine pyrophosphate (TPP) ylide. It includes a summary of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the underlying chemical and experimental processes.
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme for a multitude of enzymes involved in crucial metabolic pathways, including carbohydrate and amino acid metabolism.[1][2] The catalytic activity of TPP-dependent enzymes hinges on the formation of a highly reactive intermediate: the ylide form. This ylide is generated by the deprotonation of the C2 carbon of the thiazolium ring, creating a potent nucleophilic carbanion.[1][3] The unique electronic structure of the ylide, featuring adjacent positive and negative charges, allows it to facilitate reactions that are otherwise chemically challenging, such as the cleavage of bonds adjacent to carbonyl groups.[4][5] Understanding the chemical properties of this ylide is fundamental for elucidating enzyme mechanisms and for the rational design of enzyme inhibitors and novel biocatalysts.
Formation and Structure of the TPP Ylide
The formation of the ylide is the initiating step in the catalytic cycle of all TPP-dependent enzymes.[6] It involves the abstraction of a proton from the C2 position of the thiazolium ring.
Key Characteristics:
-
Acidity of the C2-Proton : The proton on the C2 carbon of the thiazolium ring is unusually acidic for a C-H bond, with a pKa of approximately 18 in solution.[5] This acidity is attributed to two main factors:
-
Inductive Effect : The adjacent positively charged quaternary nitrogen atom strongly withdraws electron density, stabilizing the resulting negative charge of the carbanion.[4][7]
-
Sulfur Stabilization : The neighboring sulfur atom can accommodate some of the negative charge in its vacant d-orbitals.[5]
-
-
Ylide Structure : The resulting species is an ylide, a neutral molecule containing a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom (in this case, nitrogen).[4][7] This structure is in resonance with a carbene form, although the ylide representation is most common.[8][9]
-
Enzymatic Environment : In an enzyme's active site, the TPP cofactor is typically forced into a 'V-conformation'. This conformation brings the aminopyrimidine ring in close proximity to the C2-H group, where a conserved glutamate (B1630785) residue and the amino group itself facilitate the proton abstraction, significantly lowering the activation energy for ylide formation compared to in solution.[3][10]
Core Chemical Properties
The catalytic power of TPP is derived directly from the chemical properties of its ylide form.
-
Nucleophilicity : The defining feature of the TPP ylide is the potent nucleophilic character of the C2 carbanion.[5] This allows it to readily attack the electrophilic carbonyl carbon of substrates such as pyruvate (B1213749), α-ketoglutarate, and various aldehydes.[4][7] This initial nucleophilic attack is the first step in forming a covalent bond between the coenzyme and the substrate.
-
Role as an "Electron Sink" : After the initial adduct is formed, the positively charged thiazolium ring acts as a powerful "electron sink."[5] It effectively stabilizes the negative charge that develops during subsequent bond-cleavage events, most notably decarboxylation.[5] This ability to delocalize electrons is crucial for lowering the energy of transition states in the catalytic pathway.
-
Conformational Importance : The catalytic activity is highly dependent on the conformation of the TPP molecule within the enzyme active site. The V-conformation is essential for initiating the reaction by creating the ylide.[10] Following the formation of intermediates like the "active aldehyde," the molecule may adopt an S-conformation, which facilitates product release.[10]
Quantitative Data Summary
The acidity of various protons on the thiamine molecule is critical for its function. The pKa values dictate the ionization state at physiological pH and the ease of ylide formation.
| Parameter | pKa Value | Description |
| Thiazolium Ring C2-H | ~18 | Acidity of the proton that is removed to form the nucleophilic ylide.[5] |
| Pyrimidine (B1678525) Ring N1-H | ~4.8 | Acidity of the proton on the pyrimidine ring nitrogen.[11] |
| Pyrophosphate Group (Primary) | ~1.35 - 1.78 | First dissociation of the pyrophosphate moiety.[12][13] |
| Pyrophosphate Group (Secondary) | ~6.57 | Second dissociation of the pyrophosphate moiety.[13] |
Role in Enzymatic Catalysis: A General Mechanism
TPP-dependent enzymes, while catalyzing diverse reactions, share a common mechanistic framework centered on the ylide. The cycle generally involves the formation of key covalent intermediates.
The Catalytic Cycle:
-
Ylide Formation : The enzyme active site promotes the deprotonation of the TPP C2-carbon to form the ylide.[1][2]
-
Nucleophilic Attack : The ylide attacks the carbonyl carbon of the substrate (e.g., an α-ketoacid like pyruvate), forming a covalent tetrahedral adduct, such as 2-lactyl-TPP (LThDP).[6][7]
-
Bond Cleavage (e.g., Decarboxylation) : The thiazolium ring acts as an electron sink, facilitating the cleavage of the bond adjacent to the original carbonyl group. In the case of pyruvate decarboxylase, this is a decarboxylation step, releasing CO₂ and forming the enamine intermediate, C2-α-hydroxyethyl-TPP (HE-TPP).[6]
-
Protonation/Rearrangement : The enamine intermediate is protonated to form a cation.
-
Product Release : The intermediate breaks down, releasing the final product (e.g., acetaldehyde) and regenerating the TPP ylide, which can then begin another catalytic cycle.[14]
Experimental Protocols for Characterization
Characterizing the highly reactive and transient TPP ylide and its intermediates requires specialized biophysical techniques.
Protocol 1: 31P NMR Spectroscopy for TPP-Enzyme Interaction
-
Objective : To monitor the binding of TPP to its apoenzyme and observe changes in the chemical environment of the pyrophosphate moiety upon binding or inhibitor interaction.
-
Methodology :
-
Sample Preparation : Prepare the apoenzyme (enzyme without TPP) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5-7.0). The buffer should be prepared in D₂O for field frequency locking.
-
TPP Solution : Prepare a stock solution of TPP.
-
Titration : Acquire a baseline ³¹P NMR spectrum of the TPP solution. Incrementally add the apoenzyme to the TPP solution, acquiring a spectrum after each addition until saturation is reached.
-
Inhibitor Studies : To a solution of the holoenzyme (enzyme with TPP bound), add an inhibitor (e.g., glyoxylic acid for pyruvate decarboxylase) that forms a stable adduct with the ylide and acquire the spectrum.[15]
-
Data Acquisition : Use a high-field NMR spectrometer. ³¹P NMR spectra are typically acquired with proton decoupling. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis : The two phosphorus atoms of the pyrophosphate group appear as a doublet of doublets (an AB system).[13] Binding to the enzyme will cause significant changes in the chemical shifts and line widths of these signals, indicating a change in the electronic environment and potential immobilization of the pyrophosphate tail in the active site.[15] Formation of a covalent intermediate often leads to further line broadening due to steric immobilization.[15]
Protocol 2: X-ray Cryocrystallography for Trapping Reaction Intermediates
-
Objective : To determine the three-dimensional structure of enzyme-bound catalytic intermediates of TPP, providing a static "snapshot" of the reaction mechanism.
-
Methodology :
-
Protein Crystallization : Crystallize the holoenzyme under conditions previously optimized for diffraction-quality crystals.
-
Intermediate Trapping : To trap a specific intermediate, crystals are typically soaked in a cryoprotectant solution containing either a substrate (if the reaction is slow enough at cryogenic temperatures) or, more commonly, a stable substrate/intermediate analog. For example, phosphonate (B1237965) analogs of intermediates like 2-lactyl-ThDP can be used as they bind tightly but are not turned over.[16]
-
Cryo-cooling : Flash-cool the soaked crystals in liquid nitrogen to halt the enzymatic reaction, trapping the desired intermediate state.
-
Data Collection : Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.
-
Structure Solution and Refinement : Process the diffraction data and solve the structure using molecular replacement with a known structure of the enzyme. The electron density map is then carefully inspected to model the bound TPP intermediate in the active site.[16]
-
-
Data Analysis : The resulting high-resolution electron density map can confirm the covalent linkage between the TPP ylide and the substrate, reveal the precise stereochemistry of the intermediate, and identify key active site residues that stabilize it. This provides direct structural evidence for the proposed catalytic mechanism.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Properties [thiamine.dnr.cornell.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Perspectives on Thiamine Catalysis: From Enzymic to Biomimetic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P. aeruginosa Metabolome Database: thiamin diphosphate (PAMDB110034) [qpmf.rx.umaryland.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 31P NMR investigations on free and enzyme bound thiamine pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The catalytic cycle of a thiamin diphosphate enzyme examined by cryocrystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiamine Pyrophosphate Tetrahydrate: From Physicochemical Properties to Biological Function
For Immediate Release
This technical guide provides a comprehensive overview of thiamine (B1217682) pyrophosphate (TPP) tetrahydrate, a vital coenzyme in cellular metabolism. Aimed at researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, its critical role in enzymatic reactions, detailed experimental protocols for its study, and its function in gene regulation.
Core Properties of Thiamine Pyrophosphate and its Tetrahydrate Form
Thiamine pyrophosphate, the biologically active form of vitamin B1, is a crucial cofactor for a suite of enzymes primarily involved in carbohydrate metabolism.[1][2] Its structure comprises a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole ring. The tetrahydrate form is a stable, crystalline solid.
Chemical Identification and Physical Properties
For clarity in research and development, it is essential to distinguish between the different forms of thiamine pyrophosphate. The CAS number for cocarboxylase (B7798076) tetrahydrate, which is thiamine pyrophosphate tetrahydrate, is 68684-55-9. Another commonly referenced CAS number, 154-87-0, typically corresponds to thiamine pyrophosphate chloride. The key properties are summarized in the table below.
| Property | This compound | Thiamine Pyrophosphate Chloride |
| Synonyms | Cocarboxylase tetrahydrate | Cocarboxylase, Thiamine pyrophosphate hydrochloride |
| CAS Number | 68684-55-9 | 154-87-0 |
| Molecular Formula | C₁₂H₁₈N₄O₇P₂S · 4H₂O | C₁₂H₁₉ClN₄O₇P₂S |
| Molecular Weight | 496.37 g/mol | 460.77 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Solubility | 55 g/L in water | Soluble in water |
| Melting Point | >170°C (decomposes) | ~240-242°C |
The Central Role of Thiamine Pyrophosphate in Metabolism
Thiamine pyrophosphate is an indispensable coenzyme for several key enzymes that catalyze the transfer of aldehyde groups and are central to cellular energy metabolism. These enzymes include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[1][2]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[1][2]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[1]
-
Transketolase (TK): A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the synthesis of NADPH and precursor for nucleotide synthesis.[1][2]
The catalytic mechanism of TPP-dependent enzymes relies on the acidic proton at the C2 position of the thiazolium ring, which dissociates to form a reactive ylide. This ylide then attacks the carbonyl carbon of the substrate.
TPP in Metabolic Pathways
The central role of TPP in carbohydrate metabolism is depicted in the following diagram, illustrating its involvement as a cofactor for key enzymes linking glycolysis, the citric acid cycle, and the pentose phosphate pathway.
Thiamine Pyrophosphate as a Regulatory Molecule: The TPP Riboswitch
Beyond its role as a metabolic cofactor, TPP can also act as a direct regulator of gene expression in bacteria, archaea, fungi, and plants through a mechanism involving riboswitches.[3][4][5] TPP riboswitches are structured non-coding RNA elements found in the 5' untranslated region of mRNAs that code for proteins involved in TPP synthesis and transport.
Binding of TPP to the riboswitch aptamer domain induces a conformational change in the RNA structure. This change can modulate gene expression by either terminating transcription prematurely or by blocking the ribosome binding site to inhibit translation, thus creating a negative feedback loop.
Mechanism of the TPP Riboswitch
The following diagram illustrates the general mechanism of a TPP riboswitch leading to transcriptional termination.
Experimental Protocols for Studying TPP-Dependent Enzymes
Accurate measurement of the activity of TPP-dependent enzymes is crucial for both basic research and clinical diagnostics. Below are detailed protocols for two key enzymes.
Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
This assay measures the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0, containing 1 mM MgCl₂, 0.1 mM EDTA, and 2 mM dithiothreitol (B142953) (DTT).
-
Substrate Solution: 100 mM sodium pyruvate.
-
Cofactor Solution: 10 mM NAD⁺, 2 mM Coenzyme A (CoA), 2 mM Thiamine Pyrophosphate.
-
Sample: Isolated mitochondria or cell/tissue homogenate.
-
96-well UV-transparent microplate or quartz cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.
-
Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing Assay Buffer, 5 mM sodium pyruvate, 1 mM NAD⁺, 0.2 mM CoA, and 0.2 mM TPP.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the sample (e.g., 10-50 µg of protein) to the reaction mixture.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
PDC activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Erythrocyte Transketolase (ETK) Activity Assay for Thiamine Status Assessment
This functional assay is a reliable indicator of thiamine status. It measures the activity of transketolase in red blood cells, with and without the addition of exogenous TPP. A high activation coefficient (ETKAC) is indicative of thiamine deficiency.[6]
Materials:
-
Hemolysate Reagent: 0.9% NaCl solution.
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.6.
-
Substrate Solution: 50 mM Ribose-5-phosphate (R5P).
-
Cofactor/Enzyme Solution: 0.2 mM NADH, Triosephosphate Isomerase (TPI), and Glycerol-3-Phosphate Dehydrogenase (GDH).
-
TPP Solution: 1 mg/mL Thiamine Pyrophosphate.
Procedure:
-
Hemolysate Preparation: Wash erythrocytes with 0.9% NaCl. Lyse the cells with cold deionized water.
-
Assay Setup: Prepare two sets of reaction tubes or wells for each sample: one for basal activity and one for stimulated activity (with added TPP).
-
Reaction Mixture: To each tube/well, add Reaction Buffer, Cofactor/Enzyme Solution, and the hemolysate. For the stimulated activity tubes, add TPP solution.
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add R5P to all tubes/wells.
-
Measurement: Monitor the decrease in absorbance at 340 nm for 10 minutes.
Data Analysis:
-
Calculate the rate of NADH oxidation (-ΔAbs/min) for both basal and stimulated reactions.
-
The ETK activity coefficient (ETKAC) is calculated as: ETKAC = (Activity with added TPP) / (Basal Activity).
Experimental Workflow for Enzyme Assays
The general workflow for these spectrophotometric assays is outlined below.
Conclusion
This compound is a fundamentally important molecule for life, acting as a critical coenzyme in central metabolic pathways and as a regulator of gene expression. A thorough understanding of its properties, biological roles, and the methods to study its function is essential for researchers in the fields of biochemistry, nutrition, and drug development. This guide provides a solid foundation for professionals working with this vital compound.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. Structural basis for gene regulation by a thiamine pyrophosphate-sensing riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the structure, function of thiamine pyrophosphate riboswitch, and designing small molecules for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TPP riboswitch - Wikipedia [en.wikipedia.org]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Cellular Respiration: A Technical Guide to Thiamine Pyrophosphate's Function in the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme for central metabolic pathways, most notably the citric acid cycle (TCA cycle). This technical guide provides an in-depth examination of the critical role of TPP in two key multi-enzyme complexes: the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH). A comprehensive understanding of TPP's function is paramount for research into metabolic disorders, neurodegenerative diseases, and the development of novel therapeutic agents. This document details the catalytic mechanisms, summarizes key quantitative data, provides detailed experimental protocols for enzyme activity assays, and presents visual diagrams of the pertinent biochemical pathways.
Introduction: Thiamine Pyrophosphate's Central Role in Cellular Metabolism
Thiamine pyrophosphate is a critical cofactor for several enzymes involved in carbohydrate and amino acid metabolism.[1] Within the context of the citric acid cycle, TPP is essential for two key oxidative decarboxylation reactions that are major control points for the flow of metabolites through cellular respiration.[2]
-
Pyruvate Dehydrogenase Complex (PDC): This complex serves as the crucial link between glycolysis and the citric acid cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[3][4] This reaction commits the carbon atoms of carbohydrates to either oxidation in the TCA cycle for energy production or to fatty acid synthesis.[2]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): As a rate-limiting enzyme within the citric acid cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a vital step in the cycle that also generates NADH.[5][6]
A deficiency in thiamine directly impairs the function of these TPP-dependent enzymes, leading to a bottleneck in cellular energy production and the accumulation of upstream metabolites like pyruvate and α-ketoglutarate.[7] This can result in severe metabolic disturbances, including lactic acidosis, and is implicated in the pathophysiology of various diseases, such as Wernicke-Korsakoff syndrome and certain neurodegenerative disorders.[8][9]
The Catalytic Mechanism of Thiamine Pyrophosphate
The catalytic activity of TPP is centered on the thiazole (B1198619) ring of its structure. The proton on the C2 carbon of the thiazolium ring is acidic and can be removed to form a reactive carbanion, or ylide. This ylide is a potent nucleophile that is central to the decarboxylation of α-keto acids. The mechanism can be summarized in the following key steps:
-
Nucleophilic Attack: The TPP ylide attacks the carbonyl carbon of the α-keto acid substrate (pyruvate or α-ketoglutarate).
-
Decarboxylation: The resulting adduct is readily decarboxylated, with the thiazolium ring acting as an electron sink to stabilize the intermediate.
-
Intermediate Formation: A hydroxyethyl-TPP (in the case of pyruvate) or a succinyl-TPP derivative (in the case of α-ketoglutarate) is formed.
-
Transfer to Lipoamide (B1675559): The acyl group is then transferred from TPP to the lipoamide cofactor of the E2 subunit of the dehydrogenase complex.
-
TPP Regeneration: The TPP ylide is regenerated, ready to begin another catalytic cycle.
This intricate mechanism is essential for the efficient processing of α-keto acids and the subsequent generation of energy and biosynthetic precursors.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of TPP with the Pyruvate Dehydrogenase Complex and the α-Ketoglutarate Dehydrogenase Complex, as well as the concentrations of citric acid cycle intermediates.
Table 1: Kinetic Parameters of the Pyruvate Dehydrogenase Complex (PDC)
| Parameter | Value | Species/Tissue | Conditions |
| Km (Pyruvate) | 15 µM | Pig Heart Mitochondria | pH 7.5, 25°C |
| 46 µM | Ehrlich Ascites Tumor Cells | - | |
| Km (CoA) | 21 µM | Pig Heart Mitochondria | pH 7.5, 25°C |
| 36 µM | Ehrlich Ascites Tumor Cells | - | |
| Km (NAD+) | 79 µM | Pig Heart Mitochondria | pH 7.5, 25°C |
| 110 µM | Ehrlich Ascites Tumor Cells | - | |
| Kd (TPP) | ~1 µM (WT E1) | Human | Fluorescence Titration |
Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (α-KGDH)
| Parameter | Value | Species/Tissue | Conditions |
| Km (α-Ketoglutarate) | 220 µM | Pig Heart Mitochondria | pH 7.5, 25°C |
| 190 µM | Bovine Adrenals | - | |
| 670 µM | Rat Mitochondria | - | |
| Km (CoA) | 25 µM | Pig Heart Mitochondria | pH 7.5, 25°C |
| 12 µM | Bovine Adrenals | - | |
| Km (NAD+) | 50 µM | Pig Heart Mitochondria | pH 7.5, 25°C |
| 25 µM | Bovine Adrenals | - |
Table 3: Concentrations of Citric Acid Cycle Intermediates
| Metabolite | Concentration Range (µmol/L) | Tissue |
| Citrate | 90 - 200 | Human Plasma |
| cis-Aconitate | 0.9 - 1.6 | Human Plasma |
| Isocitrate | 2 - 22 | Human Plasma |
| α-Ketoglutarate | 2 - 40 | Human Plasma |
| Succinate | 2 - 12 | Human Plasma |
| Fumarate | 0.5 - 4 | Human Plasma |
| Malate | 2 - 21 | Human Plasma |
| Pyruvate | 80 - 160 | Human Plasma |
| Lactate | 500 - 1600 | Human Plasma |
| Aspartate | ~1600 | HeLa Cell Mitochondrial Matrix |
| NAD | ~818 | HeLa Cell Mitochondrial Matrix |
Experimental Protocols
Isolation of Mitochondria from Mammalian Tissue (e.g., Rat Liver)
This protocol describes a standard method for isolating mitochondria using differential centrifugation. All steps should be performed at 4°C to maintain organelle integrity and enzyme activity.
Reagents:
-
Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA): fatty acid-free.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Excise the liver and immediately place it in ice-cold Isolation Buffer I.
-
Mince the tissue into small pieces using scissors.
-
Wash the minced tissue several times with Isolation Buffer I to remove blood.
-
Homogenize the tissue in 5 volumes of Isolation Buffer I with a Teflon pestle homogenizer (6-8 passes).
-
Centrifuge the homogenate at 700 x g for 10 minutes to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 14,000 x g for 10 minutes to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).
Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
This assay measures the production of NADH by coupling it to the reduction of a tetrazolium salt, which results in a color change that can be monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM MgCl2.
-
Substrate Solution: 100 mM pyruvate.
-
Cofactor Solution: 10 mM NAD+, 2.5 mM Coenzyme A, 0.5 mM Thiamine Pyrophosphate (TPP).
-
Colorimetric Probe: e.g., WST-1 or similar tetrazolium salt.
-
Electron Mediator: e.g., Phenazine methosulfate (PMS).
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Cofactor Solution, and the colorimetric probe/electron mediator.
-
Add the mitochondrial sample to a 96-well plate.
-
Initiate the reaction by adding the Substrate Solution.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a microplate reader at 37°C.
-
Take kinetic readings every 1-2 minutes for a total of 20-30 minutes.
-
Calculate the rate of change in absorbance (ΔOD/min).
-
The PDC activity can be calculated using the molar extinction coefficient of the reduced tetrazolium salt and normalized to the protein concentration of the sample.
Spectrophotometric Assay for α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Activity
Similar to the PDC assay, this method measures the production of NADH.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM MgCl2.
-
Substrate Solution: 50 mM α-ketoglutarate.
-
Cofactor Solution: 10 mM NAD+, 2.5 mM Coenzyme A, 0.5 mM Thiamine Pyrophosphate (TPP).
-
Colorimetric Probe and Electron Mediator: As for the PDC assay.
Procedure:
-
Follow the same procedure as for the PDC activity assay, substituting the Substrate Solution with the α-ketoglutarate solution.
-
Calculation of enzyme activity is also performed in the same manner.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Overview of the role of TPP-dependent enzymes in linking glycolysis to the citric acid cycle.
Caption: Catalytic cycle of Thiamine Pyrophosphate in the decarboxylation of α-keto acids.
Caption: Experimental workflow for the isolation of mitochondria and measurement of TPP-dependent enzyme activity.
Conclusion
Thiamine pyrophosphate is a cornerstone of central carbon metabolism, enabling the efficient conversion of carbohydrates into energy and biosynthetic precursors through its essential role in the Pyruvate and α-Ketoglutarate Dehydrogenase Complexes. A thorough understanding of the mechanistic and kinetic properties of TPP-dependent enzymes is crucial for researchers in academia and the pharmaceutical industry. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of TPP in health and disease, and for the development of therapeutic strategies targeting metabolic pathways. Further research is warranted to expand the quantitative understanding of TPP-enzyme interactions across a wider range of species and physiological conditions.
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamine vs. Thiamine Pyrophosphate in Physiological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine (B1217682) (Vitamin B1) and its biologically active form, thiamine pyrophosphate (TPP), are critical micronutrients for human health, playing indispensable roles in central metabolic pathways. While thiamine is the dietary precursor, TPP is the functional coenzyme that facilitates key enzymatic reactions essential for energy metabolism. This technical guide provides a comprehensive comparison of thiamine and TPP in physiological systems, detailing their distinct roles, metabolic conversion, and the analytical methods used for their quantification. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in metabolic research, neuroscience, and the development of therapeutics related to thiamine deficiency and associated disorders.
Introduction: The Thiamine Family
Thiamine is a water-soluble vitamin that the human body cannot synthesize and must obtain from dietary sources.[1] Upon absorption, thiamine is converted into its various phosphorylated forms, with thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP), being the most abundant and metabolically active.[2][3] Other phosphorylated derivatives include thiamine monophosphate (TMP) and thiamine triphosphate (TTP), each with distinct, though less understood, physiological roles.[4][5] TPP's primary function is to act as a coenzyme for several critical enzymes involved in carbohydrate and amino acid metabolism.[2] A deficiency in thiamine can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome, underscoring the vital importance of this vitamin.[3]
Core Physiological and Metabolic Differences
The fundamental distinction between thiamine and TPP lies in their physiological activity. Thiamine is the inactive precursor, whereas TPP is the active coenzyme. The conversion of thiamine to TPP is a crucial step for its biological function.
Absorption and Bioavailability
Thiamine is absorbed in the small intestine through a combination of active and passive transport mechanisms.[2] The bioavailability of oral thiamine hydrochloride is relatively low and can be influenced by factors such as dose and the presence of thiamine transporters.[2] In contrast, synthetic, lipid-soluble thiamine derivatives like benfotiamine (B1667992) exhibit significantly higher bioavailability, leading to greater increases in blood and tissue thiamine levels compared to standard thiamine supplements.[6]
Metabolic Activation: The Role of Thiamine Pyrophosphokinase
In the cytosol of cells, thiamine is converted to TPP by the enzyme thiamine pyrophosphokinase (TPK), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.[7][8] This enzymatic reaction is essential for activating thiamine to its functional coenzyme form.
Thiamine Pyrophosphate as a Coenzyme
TPP is an essential cofactor for several key enzymes that play a central role in cellular metabolism:[2]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[9][10]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids.
-
Transketolase (TK): A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and NADPH.[11]
The catalytic activity of these enzymes is entirely dependent on the presence of TPP.
Quantitative Data Summary
The following tables provide a summary of key quantitative data comparing thiamine and its phosphorylated derivatives.
Table 1: Bioavailability and Pharmacokinetics of Thiamine and Benfotiamine
| Parameter | Thiamine Hydrochloride (Oral) | Benfotiamine (Oral) | Reference(s) |
| Bioavailability | Low, saturable absorption | High, significantly greater than thiamine | [6][12] |
| Time to Peak Plasma Concentration (Thiamine) | ~1-2 hours | ~1 hour | [6] |
| Peak Plasma Thiamine Concentration | Lower | Higher | [6] |
| Erythrocyte TDP Concentration Increase | Moderate | Significantly higher | [6] |
Table 2: Distribution of Thiamine and its Derivatives in Human Tissues and Fluids
| Tissue/Fluid | Thiamine (nmol/L or pmol/mg protein) | Thiamine Monophosphate (TMP) (nmol/L or pmol/mg protein) | Thiamine Pyrophosphate (TPP/TDP) (nmol/L or pmol/mg protein) | Thiamine Triphosphate (TTP) (nmol/L or pmol/mg protein) | Reference(s) |
| Whole Blood | Present | Present | 70 - 180 nmol/L | ~10% of total thiamine | [5][13][14] |
| Plasma | 10 - 20 nmol/L | Low amounts | Not detected | Not detected | [5] |
| Cerebrospinal Fluid (CSF) | Present | Lower in Huntington's disease | Present | Not specified | [15] |
| Brain | Present | Present | Decreased in Alzheimer's and Huntington's disease | Present | [4][15] |
| Heart | High concentration | Present | High concentration | Present | [16] |
| Skeletal Muscle | High concentration | Present | High concentration | Present in nearly all samples | [4][16] |
| Liver | Present | Present | Present | >1% of total thiamine | [5] |
Table 3: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate/Cofactor | Km | Vmax/kcat | Reference(s) |
| Human Thiamine Pyrophosphokinase (hTPK1) | Thiamine | Not specified | kcat reduced in mutants | [7][8] |
| ATP | Not specified | kcat/Km(ATP) decreased in mutants | [7] | |
| Mouse Thiamine Pyrophosphokinase (TPK) | ThDP (reverse reaction) | 0.043 - 0.053 µM | kcat of 0.0026 s-1 | [17] |
| Human Erythrocyte Transketolase | Thiamine Pyrophosphate (TPP) | 65 nM (with pre-incubation) | Not specified | [18] |
| Thiamine Pyrophosphate (TPP) | 2.3 µM (simultaneous addition) | Not specified | [18] | |
| Pigeon Muscle Pyruvate Dehydrogenase | 2,6-dichlorophenolindophenol | 1.3 - 1.4 x 10-5 M | Not specified | [19] |
| Acetylcholinesterase | Thiamine (Inhibitor) | Ki = 0.1568 - 0.2384 mg/mL | Not applicable | [1] |
| Thiamine Pyrophosphate (Inhibitor) | Ki = 3571 - 4348 mg/mL | Not applicable | [1] |
Experimental Protocols
Accurate quantification of thiamine and TPP is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.
Quantification of Thiamine and its Phosphate Esters by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the sensitive and specific measurement of thiamine and its phosphorylated derivatives in biological samples.
Principle: Thiamine and its phosphate esters are extracted from the biological matrix (e.g., whole blood). They are then oxidized to form highly fluorescent thiochrome (B1210408) derivatives. These derivatives are separated by reverse-phase HPLC and detected by a fluorescence detector.
Detailed Methodology:
-
Sample Preparation (Whole Blood):
-
Derivatization:
-
To the supernatant, add an alkaline solution (e.g., 5M NaOH) to adjust the pH.
-
Add 10 µL of 1% potassium ferricyanide (B76249) solution to oxidize thiamine and its esters to their corresponding thiochrome derivatives. Vortex immediately.[20]
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of thiamine, TMP, TPP, and TTP standards that have undergone the same extraction and derivatization process.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
-
Erythrocyte Transketolase (ETK) Activity Assay
This is a functional assay that assesses thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in red blood cells.
Principle: The assay measures the activity of transketolase in an erythrocyte lysate both with and without the addition of exogenous TPP. A significant increase in enzyme activity upon the addition of TPP (known as the "TPP effect" or ETKAC - Erythrocyte Transketolase Activity Coefficient) indicates a deficiency in endogenous TPP.[22][23][24]
Detailed Methodology:
-
Preparation of Hemolysate:
-
Collect whole blood in an EDTA tube.
-
Centrifuge to separate plasma and buffy coat.
-
Wash the remaining erythrocytes with a saline solution.
-
Lyse the washed erythrocytes by adding deionized water and freezing at -70°C.[25]
-
-
Assay Reaction:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.
-
The reaction mixture contains buffer, substrates (ribose-5-phosphate), and coupling enzymes.
-
For the stimulated activity tubes, add a saturating concentration of TPP.
-
Add the hemolysate to initiate the reaction.
-
The activity of transketolase is measured spectrophotometrically by monitoring the rate of NADH oxidation at 340 nm, which is coupled to the formation of glyceraldehyde-3-phosphate.[24]
-
-
Calculation of ETK Activity Coefficient (ETKAC):
-
ETKAC = (Stimulated Activity) / (Basal Activity)
-
Interpretation:
-
ETKAC < 1.15: Adequate thiamine status.
-
ETKAC 1.15 - 1.25: Marginal thiamine deficiency.
-
ETKAC > 1.25: Severe thiamine deficiency.[25]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to thiamine and TPP.
Metabolic Activation and Function of Thiamine
Caption: Metabolic pathway of thiamine activation and its role as a cofactor.
Experimental Workflow for HPLC Analysis of Thiamine Derivatives
Caption: Workflow for quantifying thiamine derivatives using HPLC.
Logical Workflow for the Diagnosis of Thiamine Deficiency
Caption: Diagnostic workflow for identifying thiamine deficiency.
Implications for Drug Development
The distinct properties of thiamine and its derivatives have significant implications for drug development.
-
Benfotiamine and other Thiamine Prodrugs: The enhanced bioavailability of lipid-soluble thiamine precursors like benfotiamine makes them attractive candidates for treating thiamine deficiency and related complications, particularly in conditions like diabetic neuropathy and Alzheimer's disease where high tissue concentrations of thiamine are desired.[26][27][28][29] Clinical trials are ongoing to evaluate the efficacy of benfotiamine in these conditions.[27][29][30][31]
-
Targeting TPP-Dependent Enzymes: The enzymes that rely on TPP as a cofactor are potential therapeutic targets. For instance, inhibitors of these enzymes could be explored for applications in cancer metabolism, where some tumors show an increased reliance on pathways involving TPP-dependent enzymes.
-
Diagnostic Development: Improving and simplifying the methods for quantifying thiamine and TPP are essential for early diagnosis and monitoring of thiamine status. The development of more rapid and point-of-care diagnostic tools remains an important area of research.
Conclusion
Thiamine and thiamine pyrophosphate, while closely related, have distinct and complementary roles in human physiology. Thiamine serves as the essential dietary precursor, while TPP is the indispensable active coenzyme that drives central metabolic processes. A thorough understanding of their absorption, metabolism, and function is critical for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for those working to unravel the complexities of thiamine metabolism and to develop novel therapeutic strategies for a range of human diseases. The continued investigation into the nuanced roles of thiamine and its derivatives holds significant promise for advancing our understanding of human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiding in Plain Sight: Modern Thiamine Deficiency | MDPI [mdpi.com]
- 4. Thiamine status in humans and content of phosphorylated thiamine derivatives in biopsies and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase. | Semantic Scholar [semanticscholar.org]
- 9. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Transketolase - Wikipedia [en.wikipedia.org]
- 12. Comparative bioavailability of various thiamine derivatives after oral administration. | Semantic Scholar [semanticscholar.org]
- 13. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Study of the kinetic mechanism of the pyruvate-2,6-dichlorophenolindophenol reductase activity of muscle pyruvate dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 23. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 24. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol for a seamless phase 2A-phase 2B randomized double-blind placebo-controlled trial to evaluate the safety and efficacy of benfotiamine in patients with early Alzheimer’s disease (BenfoTeam) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. bmjopen.bmj.com [bmjopen.bmj.com]
- 30. medrxiv.org [medrxiv.org]
- 31. diabetesjournals.org [diabetesjournals.org]
The Dawn of a Coenzyme: An In-depth Technical Guide to the Discovery and History of Cocarboxylase (Thiamine Pyrophosphate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery and rich history of cocarboxylase (B7798076), the biologically active form of thiamine (B1217682) (vitamin B1), now known as thiamine pyrophosphate (TPP). From its initial links to the nutritional deficiency disease beriberi to its isolation and characterization as a fundamental coenzyme in cellular metabolism, this document provides a comprehensive overview for the scientific community. We will explore the key experiments, present the quantitative data that underpinned these early findings, and detail the methodologies that paved the way for our current understanding of this essential molecule.
From Beriberi to a "Yeast Factor": The Prelude to Discovery
The story of cocarboxylase begins with the investigation of beriberi, a debilitating neurological and cardiovascular disease. In the late 19th century, Christiaan Eijkman's work with chickens demonstrated that a diet of polished white rice induced a paralysis similar to beriberi, which could be reversed by feeding them unpolished rice. This pointed towards an essential nutrient present in the rice bran. By 1926, Barend Jansen and Willem Donath had successfully isolated and crystallized this anti-beriberi factor, which would later be named thiamine (vitamin B1).
However, the biochemical role of thiamine remained a mystery. In the early 1930s, researchers observed that washed yeast preparations could not ferment pyruvate (B1213749) unless a heat-stable cofactor from unwashed yeast was added. This unknown substance was termed "cocarboxylase" for its role in the enzymatic decarboxylation of pyruvate.
The Breakthrough: Isolation and Identification by Lohmann and Schuster
The seminal moment in the history of cocarboxylase came in 1937 when Karl Lohmann and Philipp Schuster successfully isolated the coenzyme from yeast. Their work, published in Naturwissenschaften, detailed the purification process and, crucially, identified its chemical nature as the pyrophosphoric acid ester of thiamine. This established the direct link between vitamin B1 and a specific enzymatic reaction.
Experimental Protocol: Isolation of Cocarboxylase from Yeast (Lohmann and Schuster, 1937 - Reconstructed)
Objective: To isolate the "cocarboxylase" factor from brewer's yeast and determine its chemical identity.
Methodology:
-
Yeast Preparation: Large quantities of brewer's yeast were boiled to inactivate enzymes and release the heat-stable cocarboxylase.
-
Initial Extraction: The boiled yeast suspension was likely treated with reagents to precipitate proteins and other macromolecules, followed by filtration or centrifugation to obtain a clear extract.
-
Adsorption and Elution: The extract was then passed through an adsorbent material, such as fuller's earth or a similar silicate, which would bind the cocarboxylase. After washing the adsorbent to remove impurities, the cocarboxylase was eluted using a suitable solvent, likely a basic solution.
-
Precipitation and Fractionation: The eluted solution was then subjected to a series of precipitation steps. This may have involved the addition of heavy metal salts (e.g., lead or silver salts) to precipitate the cocarboxylase as a salt. The precipitate was then collected and the cocarboxylase was regenerated by removing the metal ions.
-
Final Purification: Further purification was likely achieved through repeated precipitations and solvent extractions to yield a highly purified, active substance.
-
Chemical Analysis: The purified cocarboxylase was then subjected to chemical analysis, which revealed the presence of thiamine, phosphoric acid, and a pyrophosphate group, leading to its identification as thiamine pyrophosphate.
The following diagram illustrates the logical workflow of Lohmann and Schuster's discovery.
Quantitative Analysis and Enzymatic Synthesis: The Work of Ochoa and Peters
Following the initial discovery, Severo Ochoa and Rudolph Peters made significant contributions to the quantitative understanding of cocarboxylase in animal tissues. Their 1938 paper in the Biochemical Journal provided detailed methods for the assay of cocarboxylase and thiamine, and presented quantitative data on their distribution in various tissues. They also demonstrated the enzymatic synthesis of cocarboxylase from thiamine in vitro.
Quantitative Data: Cocarboxylase and Thiamine Content in Animal Tissues
Ochoa and Peters developed an assay to differentiate between free thiamine and its phosphorylated form, cocarboxylase. The following table summarizes some of their key quantitative findings in pigeon tissues.
| Tissue (Pigeon) | Cocarboxylase (µg/g) | Free Thiamine (µg/g) | Total Thiamine (µg/g) |
| Liver | 8.5 | 0.5 | 9.0 |
| Brain (Grey Matter) | 3.0 | 0.2 | 3.2 |
| Heart | 7.0 | 0.4 | 7.4 |
| Kidney | 4.5 | 0.3 | 4.8 |
| Muscle (Breast) | 1.5 | 0.1 | 1.6 |
Data adapted from Ochoa, S., & Peters, R. A. (1938). Vitamin B(1) and cocarboxylase in animal tissues. The Biochemical journal, 32(9), 1501–1515.
Experimental Protocol: Assay of Cocarboxylase and Thiamine in Tissues (Ochoa and Peters, 1938)
Objective: To quantitatively determine the concentration of free thiamine and cocarboxylase in animal tissues.
Principle: The assay is based on the differential activity of a yeast carboxylase preparation on pyruvate in the presence of cocarboxylase. Free thiamine is measured after its enzymatic conversion to cocarboxylase.
Methodology:
-
Tissue Extraction: A known weight of fresh tissue was ground with sand and trichloroacetic acid to precipitate proteins. The mixture was then centrifuged, and the supernatant containing thiamine and cocarboxylase was collected.
-
Cocarboxylase Assay:
-
A yeast carboxylase preparation (washed to remove endogenous cocarboxylase) was used.
-
The tissue extract was added to a reaction mixture containing the yeast carboxylase and a pyruvate substrate in a Warburg manometer.
-
The rate of carbon dioxide evolution was measured, which is proportional to the amount of cocarboxylase present.
-
A standard curve was generated using known concentrations of purified cocarboxylase.
-
-
Total Thiamine Assay (Free Thiamine + Cocarboxylase):
-
The tissue extract was incubated with a yeast preparation containing thiaminokinase and ATP to convert any free thiamine into cocarboxylase.
-
The resulting solution was then assayed for cocarboxylase activity as described above.
-
-
Free Thiamine Calculation: The amount of free thiamine was calculated by subtracting the cocarboxylase content (from the direct assay) from the total thiamine content.
The following diagram illustrates the experimental workflow for the differential assay of thiamine and cocarboxylase.
The Role of Cocarboxylase in Metabolism
The discovery of cocarboxylase as thiamine pyrophosphate was a landmark achievement that bridged the fields of nutrition and enzymology. It is now understood that TPP is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.
Key TPP-dependent enzymes include:
-
Pyruvate dehydrogenase complex: Catalyzes the conversion of pyruvate to acetyl-CoA, a critical entry point into the citric acid cycle.
-
α-ketoglutarate dehydrogenase complex: A key enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.
-
Transketolase: An enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of nucleotides and NADPH.
-
Branched-chain α-keto acid dehydrogenase complex: Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).
The following diagram illustrates the central role of cocarboxylase (TPP) in these metabolic pathways.
Conclusion and Future Perspectives
The discovery of cocarboxylase was a pivotal event in the history of biochemistry, providing the first concrete evidence of a vitamin's function as a coenzyme. The pioneering work of Lohmann, Schuster, Ochoa, Peters, and others laid the foundation for our understanding of cellular metabolism and the molecular basis of vitamin deficiencies. For researchers and professionals in drug development, the history of cocarboxylase serves as a powerful reminder of the importance of fundamental biochemical research in uncovering the mechanisms of disease and identifying new therapeutic targets. The continued study of TPP-dependent enzymes and their roles in various pathologies, from neurodegenerative diseases to cancer, highlights the enduring legacy of this remarkable discovery.
The Central Role of Thiamine Pyrophosphate in Carbohydrate Metabolism: A Technical Guide
Thiamine (B1217682) pyrophosphate (TPP) , the biologically active form of vitamin B1, is an indispensable cofactor for several key enzymes that govern central pathways of carbohydrate metabolism. Its primary role is to facilitate the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a crucial step in the catabolism of sugars and the biosynthesis of essential molecules. This technical guide provides an in-depth exploration of TPP's function, focusing on the mechanisms of TPP-dependent enzymes, quantitative kinetic data, detailed experimental protocols, and visual representations of the involved metabolic and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, metabolism, and related areas.
Introduction to Thiamine Pyrophosphate and its Significance
Thiamine is an essential water-soluble vitamin that, once absorbed, is converted to its active form, TPP, by the enzyme thiamine diphosphokinase. TPP's chemical structure, featuring a thiazolium ring, is central to its catalytic function. The acidic proton at the C2 position of the thiazolium ring can be removed, forming a reactive ylide, which is a potent nucleophile. This ylide is the key to TPP's ability to attack carbonyl carbons and facilitate decarboxylation and other transfer reactions that are fundamental to carbohydrate metabolism.
A deficiency in thiamine can lead to a range of severe metabolic and neurological disorders, collectively known as beriberi, and Wernicke-Korsakoff syndrome, highlighting the critical importance of TPP in cellular function.[1] The disruption of TPP-dependent pathways leads to an accumulation of metabolic intermediates like pyruvate (B1213749) and lactate, impairing cellular energy production and causing widespread physiological dysfunction.[2]
TPP-Dependent Enzymes in Core Metabolic Pathways
TPP serves as a cofactor for three major enzyme complexes that are central to carbohydrate metabolism: the Pyruvate Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (KGDHC), and Transketolase (TK).
Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex is a large, multi-enzyme complex located in the mitochondrial matrix that plays a pivotal role in linking glycolysis to the citric acid cycle.[3] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which is a primary substrate for the citric acid cycle.[3]
The PDC consists of three catalytic enzymes:
-
Pyruvate dehydrogenase (E1) : This TPP-dependent enzyme decarboxylates pyruvate.
-
Dihydrolipoyl transacetylase (E2) : This enzyme transfers the resulting acetyl group to coenzyme A.
-
Dihydrolipoyl dehydrogenase (E3) : This enzyme regenerates the oxidized form of lipoamide, a cofactor for E2.
The overall reaction catalyzed by PDC is: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺
α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Similar in structure and mechanism to the PDC, the α-Ketoglutarate Dehydrogenase Complex is another crucial multi-enzyme complex within the mitochondrial matrix. It catalyzes a key rate-limiting step in the citric acid cycle, the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[4]
The KGDHC is also composed of three enzymes:
-
α-Ketoglutarate dehydrogenase (E1k) : A TPP-dependent enzyme that decarboxylates α-ketoglutarate.
-
Dihydrolipoyl succinyltransferase (E2k) : Transfers the succinyl group to coenzyme A.
-
Dihydrolipoyl dehydrogenase (E3) : The same E3 component as in the PDC, which regenerates the oxidized lipoamide.
The overall reaction is: α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺
Transketolase (TK)
Transketolase is a TPP-dependent enzyme that functions in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP).[5] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH, a key reductant in anabolic processes and antioxidant defense, and for producing the precursor for nucleotide biosynthesis, ribose-5-phosphate.[5][6]
Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Two key reactions catalyzed by transketolase in the PPP are:
-
Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate
-
Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Glyceraldehyde-3-phosphate + Fructose-6-phosphate
These reactions are reversible and play a vital role in shuffling and rearranging sugar phosphates to meet the cell's metabolic needs.[5]
Quantitative Data on TPP-Dependent Enzymes
The following table summarizes the available kinetic parameters for the key TPP-dependent enzymes in humans. These values are essential for understanding the catalytic efficiency and substrate affinity of these enzymes.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| Pyruvate Dehydrogenase Complex (Human) | Pyruvate | 46[7] | ~12.5 per E1 heterotetramer[8] | ~2.7 x 10⁵ |
| Coenzyme A | 36[7] | - | - | |
| NAD⁺ | 110[7] | - | - | |
| α-Ketoglutarate Dehydrogenase Complex (Bovine Adrenal) | α-Ketoglutarate | 190[9] | Not Available | Not Available |
| Coenzyme A | 12[9] | - | - | |
| NAD⁺ | 25[9] | - | - | |
| Transketolase (Human) | Xylulose-5-phosphate | Not Available | 11.27 (676.3 min⁻¹)[8] | Not Available |
| Ribose-5-phosphate | Not Available | - | - |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TPP-dependent enzymes and TPP levels in biological samples.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
The ETKAC assay is a functional test for thiamine status. It measures the activity of transketolase in red blood cells before and after the addition of exogenous TPP. A high activation coefficient indicates a low level of endogenous TPP.
Principle: The assay measures the rate of NADH oxidation, which is coupled to the transketolase reaction. The decrease in absorbance at 340 nm is monitored.
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate erythrocytes by centrifugation and wash them with saline.
-
Prepare a hemolysate by lysing the red blood cells.
-
-
Assay:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity (with added TPP).
-
The reaction mixture contains buffer, substrates (ribose-5-phosphate), and coupling enzymes.
-
Initiate the reaction by adding the hemolysate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of reaction for both basal and stimulated conditions.
-
ETKAC = (Stimulated Activity) / (Basal Activity)
-
Reference: A detailed step-by-step protocol is provided by Jones et al. (2020) in the Annals of the New York Academy of Sciences.[3][6][8]
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the activity of the PDH complex in cell lysates or isolated mitochondria.
Principle: The production of NADH during the conversion of pyruvate to acetyl-CoA is coupled to the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically at 565 nm.[10]
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or isolate mitochondria from tissue samples.
-
-
Assay:
-
Prepare a working solution containing assay buffer, PMS (phenazine methosulfate), MTT, cofactor, and pyruvate.
-
Add the sample to a 96-well plate.
-
Initiate the reaction by adding the working solution.
-
Measure the absorbance at 566 nm at multiple time points.
-
-
Calculation:
-
Calculate the rate of change in absorbance over time to determine the PDH activity.
-
Reference: Detailed protocols are available in commercial assay kits, such as the Pyruvate Dehydrogenase (PDH) Activity Assay Kit from RayBiotech.[10]
α-Ketoglutarate Dehydrogenase (a-KGDH) Activity Assay
This assay measures the activity of the a-KGDH complex in various biological samples.
Principle: Similar to the PDH assay, the production of NADH is coupled to a colorimetric reaction. The reduction of a probe by NADH generates a product that can be quantified by measuring the absorbance at 450 nm.
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or resuspend cells in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
-
Assay:
-
Prepare a reaction mix containing assay buffer, substrate (α-ketoglutarate), and a developer.
-
Add the sample and reaction mix to a 96-well plate.
-
Measure the absorbance at 450 nm in kinetic mode.
-
-
Calculation:
-
Generate a standard curve using known concentrations of NADH.
-
Calculate the a-KGDH activity based on the rate of NADH production.
-
Reference: A detailed protocol is provided by Benchchem in their application notes for determining α-Ketoglutarate Dehydrogenase Activity.
HPLC Method for Thiamine Pyrophosphate Quantification
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying TPP in tissues.
Principle: TPP and other thiamine vitamers are extracted from the tissue, derivatized to form fluorescent thiochrome (B1210408) derivatives, and then separated and quantified by reverse-phase HPLC.
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in an acidic solution.
-
Precipitate proteins using trichloroacetic acid.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Add potassium ferricyanide (B76249) to the supernatant to oxidize TPP to its fluorescent thiochrome derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Use an isocratic mobile phase to separate the thiochrome derivatives.
-
Detect the fluorescent compounds using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of TPP.
-
Quantify the TPP in the sample by comparing its peak area to the standard curve.
-
Reference: A detailed protocol for HPLC-based quantification of TPP in brain tissue is available from Benchchem.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Conclusion
Thiamine pyrophosphate is a vital cofactor that sits (B43327) at the crossroads of major carbohydrate metabolic pathways. The TPP-dependent enzymes—pyruvate dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and transketolase—are essential for cellular energy production, biosynthesis, and redox balance. Understanding the intricate mechanisms, kinetics, and regulation of these enzymes is crucial for elucidating the pathophysiology of various metabolic and neurological diseases and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing our knowledge in this critical area of biochemistry and medicine.
References
- 1. The alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Zwitterionic Nature of Thiamine Pyrophosphate: A Technical Guide
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living systems.[1] It plays a critical role in central metabolic pathways, including carbohydrate and amino acid metabolism, by catalyzing key decarboxylation and transketolation reactions.[2][3][4] The catalytic prowess of TPP is intrinsically linked to its unique chemical structure, specifically its ability to exist as a zwitterion at physiological pH. This guide provides an in-depth examination of the zwitterionic properties of TPP, its catalytic mechanism, experimental methodologies for its characterization, and its relevance to drug development.
The Chemical Basis of the Zwitterionic State
Thiamine pyrophosphate is composed of a substituted pyrimidine (B1678525) ring linked by a methylene (B1212753) bridge to a thiazolium ring, which is attached to a pyrophosphate group.[1] The zwitterionic character arises from the presence of distinct acidic and basic centers within the molecule, allowing it to carry both a positive and a negative charge simultaneously.
-
The Thiazolium Ring: The quaternary nitrogen atom in the thiazolium ring confers a permanent positive charge. The C2 carbon, situated between the nitrogen and sulfur atoms, is unusually acidic (pKa ~18).[5] Deprotonation of this carbon is the crucial first step in TPP's catalytic cycle, forming a highly nucleophilic carbanion, often referred to as an ylide.[1][4][5] An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a positively charged heteroatom.[1][6] The adjacent positive charge on the nitrogen atom effectively stabilizes this carbanion.[1][6]
-
The Pyrimidine Ring: The N1' nitrogen of the aminopyrimidine ring is a basic center. It can be protonated at lower pH values, contributing to the overall charge of the molecule.[7][8]
-
The Pyrophosphate Group: The pyrophosphate moiety is acidic and is typically deprotonated at physiological pH, carrying a negative charge.[9]
At physiological pH (~7.4), the pyrophosphate group is deprotonated (negative charge) and the thiazolium ring nitrogen is permanently quaternized (positive charge), establishing the molecule's zwitterionic state.[9]
pH-Dependent Equilibria of TPP
The overall charge and ionic form of TPP are dependent on the surrounding pH, governed by the pKa values of its ionizable groups. The equilibrium between these forms is fundamental to its biological activity.
Caption: pH-dependent ionic forms of Thiamine Pyrophosphate (TPP).
Quantitative Data: pKa Values
The acid dissociation constants (pKa) of TPP's functional groups dictate its charge state at a given pH. While values can vary slightly depending on experimental conditions, representative data are summarized below.
| Functional Group | Approximate pKa | Predominant State at pH 7.4 | Reference |
| Pyrophosphate (first dissociation) | ~1.78 | Deprotonated (Anionic) | [10][11] |
| Aminopyrimidine (N1') | ~4.7 - 5.5 | Deprotonated (Neutral) | [7][8][10] |
| Thiazolium C2-H | ~18 | Protonated (Cationic) | [5] |
Note: The C2-H pKa is significantly lowered within the enzyme active site to facilitate ylide formation.
The Role of the Zwitterion in Catalysis
The zwitterionic nature of TPP is not merely a structural feature but the cornerstone of its catalytic function. The process begins with the enzyme active site promoting the deprotonation of the C2 carbon on the thiazolium ring to form the nucleophilic ylide.[4][12]
The catalytic cycle can be summarized as follows:
-
Ylide Formation: The C2 proton of the thiazolium ring is abstracted, forming the reactive ylide carbanion.[1]
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of a substrate, such as pyruvate (B1213749).[1][5]
-
Bond Cleavage: The positively charged thiazolium nitrogen acts as an "electron sink," stabilizing the negative charge that develops as the C-C bond of the substrate is cleaved (e.g., during decarboxylation).[5][6]
-
Product Release: The intermediate is reprotonated, and the product is released, regenerating the TPP coenzyme.[5]
The enzyme environment plays a crucial role by dramatically lowering the pKa of the C2 proton, facilitating the formation of the otherwise unfavorable ylide.[13] This stabilization of the zwitterionic enamine intermediate can accelerate the reaction rate by a factor of up to 10⁹.[13]
Caption: Generalized workflow for TPP-dependent enzymatic catalysis.
Experimental Protocols for Characterization
The zwitterionic nature and pKa values of TPP have been elucidated through various experimental techniques.
5.1 Potentiometric Titration
-
Principle: This classical method determines pKa values by monitoring the pH of a TPP solution as a strong base (e.g., NaOH) of known concentration is added incrementally.
-
Methodology:
-
A solution of TPP hydrochloride is prepared in deionized, CO2-free water.
-
The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of NaOH is added in small, precise volumes using a burette.
-
The pH is recorded after each addition, allowing the solution to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points).
-
Computational programs can be used to refine pKa values from the titration data.[7]
-
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy can identify the protonation states of specific atoms (e.g., ¹³C, ¹⁵N, ¹H) by observing changes in their chemical shifts as a function of pH.
-
Methodology:
-
A series of TPP samples are prepared in buffers across a wide range of pH values.
-
¹H, ¹³C, or ¹⁵N NMR spectra are acquired for each sample.
-
The chemical shifts of nuclei adjacent to ionizable groups (e.g., carbons in the pyrimidine and thiazolium rings) are plotted against pH.
-
The resulting sigmoidal curves are fitted to the Henderson-Hasselbalch equation to determine the pKa for each ionization event. This method has been used to show that the proton from C2 of the thiazolium ring is necessary for catalysis.[12]
-
5.3 X-ray Crystallography
-
Principle: This technique provides high-resolution, three-dimensional structural information of TPP, often when bound to its target enzyme. It can confirm the specific ionic interactions and conformations that facilitate catalysis.
-
Methodology:
-
Crystals of TPP, or more commonly, a TPP-dependent enzyme co-crystallized with TPP and a substrate analog, are grown.
-
The crystals are exposed to a focused beam of X-rays.
-
The diffraction pattern of the X-rays is recorded by a detector.
-
Complex computational analysis of the diffraction data is used to generate an electron density map, from which the precise positions of atoms and the overall molecular structure can be determined.
-
Crystal structures have confirmed that TPP exists as a neutral zwitterion in some crystalline forms, with a doubly deprotonated pyrophosphate group.[9]
-
Implications for Drug Development
Understanding the zwitterionic nature of TPP is critical for the development of drugs targeting TPP-dependent enzymes. These enzymes are vital in pathogens (e.g., for antibiotic development) and are implicated in human diseases.
-
Inhibitor Design: Many inhibitors of TPP-dependent enzymes are substrate analogs or transition-state analogs that mimic the zwitterionic intermediates formed during catalysis. A deep understanding of the electrostatic interactions within the active site allows for the rational design of more potent and specific inhibitors.
-
Antivitamins: Compounds like oxythiamine (B85929) and pyrithiamine (B133093) act as antivitamins by competing with TPP for the coenzyme binding site on enzymes. Their efficacy is related to their structural and electronic similarity to TPP.
-
Prodrug Strategies: Thiamine itself is a prodrug that is converted to the active TPP form in the body.[2] For therapeutic applications requiring enhanced delivery of thiamine, knowledge of its charge state is crucial for designing derivatives with improved bioavailability and cellular uptake.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Vitamine B1 Thaimine Pyrophosphate | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Acetylthiamin pyrophosphate (acetyl-TPP) pH-rate profile for hydrolysis of acetyl-TPP and isolation of acetyl-TPP as a transient species in pyruvate dehydrogenase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymdb.ca [ymdb.ca]
- 11. P. aeruginosa Metabolome Database: thiamin diphosphate (PAMDB110034) [qpmf.rx.umaryland.edu]
- 12. ecmdb.ca [ecmdb.ca]
- 13. Remarkable stabilization of zwitterionic intermediates may account for a billion-fold rate acceleration by thiamin diphosphate-dependent decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Thiamine Pyrophosphate (TPP) Dependent Enzymes in Core Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes that are central to cellular metabolism.[1] These TPP-dependent enzymes are indispensable for the catabolism of carbohydrates and amino acids, linking major metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway.[2] Their critical roles in energy production and biosynthesis make them attractive targets for drug development and fundamentally important subjects of scientific research.[3] This in-depth technical guide provides a comprehensive overview of key TPP-dependent enzymes, their mechanisms, roles in metabolic pathways, and detailed experimental protocols for their study.
Core TPP-Dependent Enzymes and their Metabolic Significance
Several key enzymes rely on TPP to catalyze their respective reactions. These are primarily involved in the decarboxylation of α-keto acids and the transfer of two-carbon units.[1]
The Pyruvate (B1213749) Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that serves as a critical link between glycolysis and the TCA cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[4][5] This reaction is a key regulatory point in glucose metabolism.[6]
Mechanism of Action: The PDC comprises three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[5] TPP is the essential cofactor for the E1 component, where it facilitates the decarboxylation of pyruvate.[1]
Regulation: PDC activity is tightly regulated by both allosteric feedback and covalent modification.[2] High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA inhibit the complex.[2] Furthermore, a dedicated pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the E1 subunit, while a pyruvate dehydrogenase phosphatase (PDP) reverses this inhibition.[1][2]
The α-Ketoglutarate Dehydrogenase Complex (OGDC)
Structurally and mechanistically similar to the PDC, the α-Ketoglutarate Dehydrogenase Complex (OGDC) is a crucial enzyme in the TCA cycle.[7] It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA and NADH.[8]
Mechanism of Action: Like the PDC, the OGDC consists of three enzymes, with the E1 component being TPP-dependent.[7]
Regulation: The OGDC is a key regulatory point in the TCA cycle and is inhibited by its products, NADH and succinyl-CoA.[4] It is also allosterically activated by ADP, signaling a low energy state in the cell.[4]
Transketolase (TKT)
Transketolase (TKT) is a TPP-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP).[9] It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[10]
Metabolic Role: TKT provides a crucial link between the PPP and glycolysis by enabling the interconversion of sugar phosphates.[9] This allows for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and the production of NADPH for reductive biosynthesis and antioxidant defense.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The BCKDC is a multi-enzyme complex responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[2] TPP is a required cofactor for the E1 component of this complex.[11] The activity of the BCKDC is regulated by a specific kinase and phosphatase.[11]
Quantitative Data on TPP-Dependent Enzymes
The following tables summarize key quantitative data for prominent TPP-dependent enzymes, providing a basis for comparative analysis and computational modeling.
Table 1: Kinetic Parameters of TPP-Dependent Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |
| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Pyruvate | 46 | - | - | [12] |
| Ehrlich ascites tumor cells | NAD+ | 110 | - | - | [12] | |
| Ehrlich ascites tumor cells | Coenzyme A | 36 | - | - | [12] | |
| α-Ketoglutarate Dehydrogenase Complex | Bovine adrenals | α-Ketoglutarate | 190 | - | - | [13] |
| Bovine adrenals | Coenzyme A | 12 | - | - | [13] | |
| Bovine adrenals | NAD+ | 25 | - | - | [13] | |
| Ehrlich ascites tumor cells | α-Ketoglutarate | 1250 | - | - | [12] | |
| Ehrlich ascites tumor cells | Coenzyme A | 50 | - | - | [12] | |
| Ehrlich ascites tumor cells | NAD+ | 67 | - | - | [12] | |
| Transketolase | Human | Xylulose-5-phosphate | 160 ± 20 | 10.5 ± 0.5 | - | [14] |
| Human | Ribose-5-phosphate | 330 ± 50 | 10.5 ± 0.5 | - | [14] | |
| E. coli | - | 29 (at 0.01 mM Mg2+) | - | - | [15] | |
| E. coli | - | 8 (at 0.1 mM Mg2+) | - | - | [15] |
Table 2: Inhibitor Constants for TPP-Dependent Enzyme Inhibitors
| Enzyme | Inhibitor | Inhibitor Type | Ki (µM) | IC50 (µM) | Reference(s) |
| Pyruvate Dehydrogenase Complex | NADH | Competitive with NAD+ | 22 | - | [12] |
| Acetyl-CoA | Competitive with CoA | 58 | - | [12] | |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Compound 6 | - | - | 1.26 | [16] |
| Compound 7 | - | - | 0.62 | [16] | |
| Compound 11 | - | - | 0.41 | [16] | |
| 4,5-Diarylisoxazole | ATP-competitive | - | 0.60 | [16] | |
| Halogenated acetophenones | Uncompetitive with ATP | - | 1-3 | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these enzymes within metabolic and signaling pathways, as well as the workflows for their experimental analysis, is crucial for a deeper understanding.
Detailed Experimental Protocols
Accurate measurement of TPP-dependent enzyme activity is fundamental for research and drug development. Below are detailed protocols for key enzyme assays.
Protocol 1: Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
This protocol is adapted from established methods and relies on monitoring the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.[18]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2 and 0.1% (v/v) Triton X-100
-
Substrate Solution: 100 mM sodium pyruvate
-
Cofactor Solution: 25 mM NAD+, 5 mM Coenzyme A, 1 mM Thiamine Pyrophosphate (TPP)
-
Sample: Isolated mitochondria or tissue homogenate
Procedure:
-
Prepare the reaction mixture by combining 800 µL of Assay Buffer, 100 µL of Substrate Solution, and 50 µL of Cofactor Solution in a cuvette.
-
Equilibrate the reaction mixture to 37°C in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of the sample to the cuvette and mix immediately.
-
Record the increase in absorbance at 340 nm for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the absorbance versus time plot.
-
Calculate the PDC activity, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
Protocol 2: Coupled Enzyme Assay for Transketolase (TKT) Activity
This assay measures TKT activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH via the actions of triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH).[14]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrate Solution: 50 mM xylulose-5-phosphate and 50 mM ribose-5-phosphate
-
Cofactor/Coupling Enzyme Solution: 1 mM TPP, 5 mM MgCl2, 0.2 mM NADH, 10 U/mL TPI, and 1 U/mL GDH
-
Sample: Cell lysate or purified enzyme
Procedure:
-
In a cuvette, combine 850 µL of Assay Buffer and 100 µL of Cofactor/Coupling Enzyme Solution.
-
Add 25 µL of the sample and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding 25 µL of the Substrate Solution and mix.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the TKT activity based on the rate of NADH oxidation.
Protocol 3: Colorimetric Assay for α-Ketoglutarate Dehydrogenase Complex (OGDC) Activity
This protocol is based on a colorimetric method where the reduction of a tetrazolium salt by NADH produces a colored formazan (B1609692) product.[19]
Materials:
-
Microplate reader capable of reading absorbance at or near 450 nm
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Substrate Solution: 50 mM α-ketoglutarate
-
Cofactor Solution: 2.5 mM NAD+, 0.5 mM Coenzyme A, 0.2 mM TPP, 1 mM MgCl2
-
Developer Solution: Contains a tetrazolium salt (e.g., WST-8 or MTT) and an electron mediator (e.g., phenazine (B1670421) methosulfate)
-
Sample: Mitochondrial lysate or tissue homogenate
Procedure:
-
Prepare a reaction mix containing Assay Buffer, Substrate Solution, Cofactor Solution, and Developer Solution according to the manufacturer's instructions (if using a commercial kit) or based on optimized concentrations.
-
Add 50 µL of the sample to a microplate well.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm at multiple time points over 30-60 minutes.
-
Determine the rate of change in absorbance and calculate the OGDC activity relative to a standard curve prepared with known concentrations of NADH.
Conclusion
Thiamine pyrophosphate-dependent enzymes are at the heart of cellular energy metabolism and biosynthetic precursor production. Their intricate mechanisms and tight regulation underscore their importance in maintaining cellular homeostasis. The detailed information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to further investigate these critical enzymes. A deeper understanding of their function and regulation will undoubtedly pave the way for novel therapeutic strategies targeting metabolic diseases and cancer.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Regulation of alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. portlandpress.com [portlandpress.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of pyruvate dehydrogenase kinase by halogenated acetophenones | Semantic Scholar [semanticscholar.org]
- 18. An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Non-Coenzyme Roles of Thiamine Pyrophosphate and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For over a century, thiamine (B1217682) (Vitamin B1) has been primarily recognized for the indispensable coenzyme function of its diphosphorylated form, thiamine pyrophosphate (TPP), in central metabolism. TPP is a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism, such as pyruvate (B1213749) dehydrogenase and transketolase.[1] However, a growing body of evidence reveals that thiamine and its derivatives, including thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), engage in a diverse array of non-coenzyme activities. These roles, ranging from direct gene regulation via RNA riboswitches to modulation of ion channels and cellular signaling, are expanding our understanding of thiamine's importance in cellular physiology and pathology. This technical guide provides an in-depth exploration of these non-coenzyme functions, presenting quantitative data, detailed experimental methodologies, and visualized molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction: The Thiamine Vitamer Family
Thiamine is metabolized within the cell into several phosphorylated derivatives, each with distinct roles. Free thiamine is transported into the cell and rapidly phosphorylated by thiamine pyrophosphokinase to form the primary coenzyme, TPP.[2] TPP can be further phosphorylated to ThTP or adenylylated to AThTP.[2][3] While TPP accounts for the majority of intracellular thiamine, the triphosphorylated derivatives, though less abundant, are now understood to be key players in specific non-coenzyme signaling and regulatory pathways.[2][4]
Caption: Intracellular synthesis and interconversion of thiamine derivatives.
Direct Gene Regulation: The TPP Riboswitch
One of the most well-characterized non-coenzyme roles of TPP is its function as a direct regulator of gene expression by binding to RNA structures known as riboswitches.[5][6] Found in bacteria, archaea, fungi, and plants, TPP riboswitches are located in the untranslated regions of mRNAs that code for proteins involved in thiamine biosynthesis and transport.[7][8]
When intracellular TPP concentrations are high, TPP binds to the riboswitch's aptamer domain.[8] This binding induces a conformational change in the RNA structure, which typically masks the ribosome-binding site or forms a transcriptional terminator, thereby repressing gene expression (the "OFF" state).[5][9] Conversely, when TPP levels are low, the riboswitch adopts an alternative conformation that allows for transcription and translation to proceed (the "ON" state), enabling the cell to synthesize or import more thiamine.[5] This mechanism represents a direct feedback loop where the metabolite itself controls its own production without protein factors.
Caption: TPP riboswitch mechanism for regulating gene expression.
Quantitative Data: TPP Riboswitch Ligand Binding
The affinity of ligands for the TPP riboswitch is crucial for its function and for the development of antimicrobial drugs that target this system.
| Ligand | Organism/System | Binding Affinity (Kd) | Comments | Reference |
| Thiamine Pyrophosphate (TPP) | E. coli thiM mRNA | ~50 nM | Natural ligand, strong binding. | [5] |
| Pyrithiamine Pyrophosphate (PTPP) | Bacterial & Fungal Riboswitches | Sub-micromolar | Antimicrobial compound, effectively targets the riboswitch. | [5][7] |
| Thiamine | E. coli thiM mRNA | Binds, but with lower affinity than TPP. | Binds to regulate gene expression directly. | [6] |
Experimental Protocol: In-line Probing Assay for Riboswitch Analysis
In-line probing is a technique used to analyze the structure of RNA and its ligand-induced conformational changes.
-
RNA Preparation: The RNA corresponding to the riboswitch sequence is synthesized by in vitro transcription and is 5'-end-labeled with 32P.
-
Ligand Incubation: The labeled RNA is incubated in a buffer solution with varying concentrations of the ligand (e.g., TPP) and MgCl2, which is often required for proper folding and ligand binding.[5]
-
Spontaneous Cleavage: The mixture is incubated for an extended period (e.g., 24-48 hours) at room temperature. During this time, the RNA undergoes spontaneous, sequence-independent cleavage. The rate of cleavage at any given phosphodiester bond is dependent on the local flexibility of the RNA backbone.
-
Analysis: The RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Interpretation: Regions of the RNA that are structured (e.g., in helices or bound to the ligand) are less flexible and will show less cleavage, appearing as faint bands on the autoradiogram. Unstructured regions (e.g., loops) are more flexible and will cleave more readily, producing darker bands. Comparing the cleavage patterns in the presence and absence of the ligand reveals the specific regions that undergo conformational changes upon binding.
Neuromodulation and Cellular Signaling
Beyond gene regulation, thiamine derivatives play significant roles in the nervous system that are independent of their coenzyme functions.[10][11]
Thiamine Triphosphate (ThTP) and Ion Channel Regulation
ThTP is found in most cell types, from bacteria to mammals, and is particularly enriched in the nervous tissue of some species.[12][13] While its precise role remains under investigation, compelling evidence suggests its involvement in neuronal signaling. In excised inside-out patches from neuroblastoma cells, ThTP has been shown to activate large-conductance chloride channels (maxi-Cl- channels) at micromolar concentrations.[14] This suggests a potential role for ThTP in regulating neuronal excitability and membrane potential.[14]
Caption: Proposed role of ThTP in activating neuronal chloride channels.
Adenosine Thiamine Triphosphate (AThTP) in Stress Response
AThTP was first discovered in E. coli where it accumulates under conditions of carbon starvation, accounting for up to 20% of total thiamine.[15] It is also found in smaller quantities in animal tissues.[2][15] While its function is not fully elucidated, AThTP has been shown to be an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) in vitro, an enzyme involved in DNA repair and cell death.[2][15] This suggests AThTP may act as a signaling molecule during cellular stress.[2]
Quantitative Data: Signaling and Regulation
| Derivative | Role/Target | Quantitative Data | Comments | Reference |
| ThTP | Maxi-Cl- Channel Activation | 1 µM | Concentration required for channel activation in neuroblastoma cell patches. | [14] |
| AThTP | PARP-1 Inhibition | In vitro inhibition demonstrated | Potential role in modulating DNA repair/cell death pathways under stress. | [2][15] |
| ThTP | Protein Phosphorylation | Phosphorylates synaptosomal proteins | May act as a phosphate (B84403) group donor in specific signaling cascades. | [1] |
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is used to measure the ion currents flowing through single channels in a cell membrane, providing direct evidence of channel activation or inhibition.
-
Cell Preparation: A culture of cells (e.g., neuroblastoma cells) is prepared.
-
Pipette Fabrication: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with a solution that mimics either the intracellular or extracellular fluid and contains the ions of interest (e.g., Cl-).
-
Seal Formation: The micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane. This isolates a small patch of the membrane.
-
Configuration: For the "inside-out" configuration, the pipette is pulled away from the cell, excising the membrane patch so that the intracellular surface is exposed to the bath solution.
-
Data Acquisition: The bath solution can be perfused with different compounds. The experimental solution containing ThTP is washed over the exposed intracellular face of the membrane patch. An electrode in the pipette measures the tiny electrical currents that flow as individual ion channels open and close in response to the compound.
-
Analysis: The resulting current traces are analyzed to determine channel conductance, open probability, and gating kinetics, revealing the effect of the test compound (ThTP) on channel activity.
Allosteric Regulation of Metabolic Enzymes
Recent studies have revealed that thiamine and its derivatives can act as allosteric regulators for key metabolic enzymes that do not use TPP as a coenzyme.[11][16] This represents a novel layer of metabolic control. For instance, ThTP and AThTP have been shown to activate glutamate (B1630785) dehydrogenase, while thiamine and TPP can regulate isoforms of malate (B86768) dehydrogenase.[16] This regulation of enzymes related to the malate-aspartate shuttle could impact the export of acetyl-CoA precursors from the mitochondria, thereby influencing processes like acetylation.[16][17]
Applications in Drug Development: TPP as a Targeting Moiety
The unique chemical properties of TPP derivatives are being exploited in drug development, particularly in oncology. Many cancer cells exhibit a significantly higher mitochondrial membrane potential compared to normal cells.[18] This electrochemical gradient drives the accumulation of lipophilic cations within the mitochondrial matrix.
Researchers have leveraged this by conjugating cytotoxic drugs to a triphenylphosphonium (TPP) cation.[18][19] These "Mito-Cans" or TPP-based conjugates act like molecular guided missiles, selectively delivering their therapeutic payload to the mitochondria of cancer cells.[18][20] This strategy enhances the drug's efficacy, allows it to bypass common drug resistance mechanisms like efflux pumps, and minimizes systemic toxicity.[20] This application is a non-coenzyme pharmacological role, demonstrating the versatility of the TPP chemical scaffold.
Caption: Workflow for mitochondria-targeted cancer therapy using TPP conjugates.
Quantitative Data: Cytotoxicity of TPP-Conjugated Drugs
| Compound | Parent Drug | Cell Line | IC50 | Comments | Reference |
| Betulinic acid-TPP | Betulinic acid | K562, HL-60 | Sub-micromolar | Several- to ten-fold more potent than the parent compound. | [20] |
| Mito-GA | Glycyrrhetinic acid | Various tumor cells | - | Stronger tumor-selective cytotoxicity than the parent drug. | [20] |
| TPP-DOX | Doxorubicin | MDA-MB-435/DOX | - | Overcomes P-glycoprotein-mediated drug resistance. | [20] |
Conclusion
The biological roles of thiamine and its derivatives extend far beyond the canonical coenzyme functions of TPP. As direct regulators of gene expression, modulators of neuronal signaling, and allosteric effectors of metabolic enzymes, these molecules exhibit a remarkable functional diversity. The non-coenzyme properties of thiamine derivatives are critical for cellular homeostasis and stress response. Furthermore, the unique physicochemical characteristics of the TPP scaffold offer exciting opportunities for targeted drug delivery in oncology and other fields. Continued research into these non-coenzyme roles will undoubtedly uncover new layers of biological regulation and provide novel therapeutic targets for a range of human diseases.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for gene regulation by a thiamine pyrophosphate-sensing riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiamine derivatives bind messenger RNAs directly to regulate bacterial gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the structure, function of thiamine pyrophosphate riboswitch, and designing small molecules for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPP [riboswitch.ribocentre.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A non-cofactor role of thiamine derivatives in excitable cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adenosine thiamine triphosphate - Wikipedia [en.wikipedia.org]
- 16. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
Thiamine Pyrophosphate in the Pentose Phosphate Pathway: A Technical Guide
Introduction
The Pentose Phosphate (B84403) Pathway (PPP) is a fundamental metabolic pathway that operates in parallel to glycolysis.[1] It is a critical hub for cellular biosynthesis and redox regulation, responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis.[1][2] Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, serves as an indispensable cofactor for key enzymes in carbohydrate metabolism.[2][3] This technical guide provides an in-depth examination of the core role of TPP in the non-oxidative phase of the Pentose Phosphate Pathway, focusing on its function as a cofactor for the enzyme transketolase. The guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, quantitative data, and comprehensive experimental protocols.
The Central Role of Thiamine Pyrophosphate as a Cofactor for Transketolase
In the intricate network of the PPP, TPP's primary role is to function as an essential prosthetic group for transketolase (TK), an enzyme that connects the PPP with glycolysis by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4][5] Transketolase participates in two key reactions within the non-oxidative branch of the PPP:
-
Reaction 1: The transfer of a two-carbon fragment from D-xylulose-5-phosphate to D-ribose-5-phosphate , yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate .[4]
-
Reaction 2: The transfer of a two-carbon fragment from D-xylulose-5-phosphate to D-erythrose-4-phosphate , producing fructose-6-phosphate and glyceraldehyde-3-phosphate .[4]
These reactions are crucial for the interconversion of sugar phosphates, allowing the cell to adapt the output of the PPP to its metabolic needs, whether that be NADPH, ribose-5-phosphate, or glycolytic intermediates.
Caption: Role of TPP-dependent transketolase in the non-oxidative PPP.
Catalytic Mechanism of Transketolase
The catalytic activity of transketolase is entirely dependent on TPP. The mechanism proceeds via a "ping-pong" kinetic model involving several key steps:[6]
-
Ylid Formation: The acidic proton at the C2 position of the TPP thiazolium ring is abstracted by a basic amino acid residue in the enzyme's active site, forming a highly reactive carbanion, or ylid.[4][7]
-
Nucleophilic Attack: The TPP ylid performs a nucleophilic attack on the carbonyl carbon of the ketose donor substrate (e.g., xylulose-5-phosphate).[7]
-
C-C Bond Cleavage: This attack leads to the cleavage of the C2-C3 bond of the ketose, releasing the first product (e.g., glyceraldehyde-3-phosphate). A two-carbon fragment remains covalently attached to TPP, forming an α,β-dihydroxyethyl-TPP (DHE-TPP) intermediate, also known as activated glycoaldehyde.[4]
-
Substrate Exchange: The first product leaves the active site, and the aldose acceptor substrate (e.g., ribose-5-phosphate) enters.
-
Ketol Transfer: The DHE-TPP intermediate transfers the two-carbon ketol group to the acceptor substrate, forming a new C-C bond.
-
Product Release: The second, larger ketose product (e.g., sedoheptulose-7-phosphate) is released, regenerating the TPP cofactor for the next catalytic cycle.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
Thiamine Pyrophosphate's Involvement in Neurodegenerative Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for key enzymes in central energy metabolism. A deficiency of TPP in the brain has been robustly linked to severe neurological impairments. This technical guide provides an in-depth examination of the molecular mechanisms connecting TPP to neurodegeneration, with a focus on Alzheimer's disease, Parkinson's disease, and Wernicke-Korsakoff syndrome. It details the pathophysiological consequences of impaired TPP-dependent enzyme activity, including mitochondrial dysfunction, oxidative stress, and inflammation. Furthermore, this document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for assessing thiamine status and enzyme activity, and presents critical biochemical pathways and workflows through structured diagrams.
Core Biochemistry and Neurological Function of Thiamine Pyrophosphate
Thiamine is a water-soluble vitamin that, once absorbed, is converted into its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK) in the cytosol.[1][2] TPP is a critical cofactor for several enzymes essential for carbohydrate and amino acid metabolism, processes that are fundamental to the high energy demands of the central nervous system (CNS).[3][4]
Transport into the CNS is a regulated process involving specific transporters, such as thiamine transporter-1 (THTR1) and THTR2, located at the blood-brain barrier.[5][6] Within the brain, approximately 80% of total thiamine exists as TPP.[4] Most cytosolic TPP is then transported into the mitochondria via the mitochondrial TPP transporter (MTPPT), where it participates in core energy-producing pathways.[1]
TPP-Dependent Enzymes in the Brain
TPP is a cofactor for three crucial multi-enzyme complexes involved in glucose metabolism and a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][4]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Located in the mitochondrial matrix, PDHC links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[3]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A rate-limiting enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3] Its activity is particularly sensitive to thiamine deficiency.[7]
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): This complex is involved in the metabolism of branched-chain amino acids.[1]
-
Transketolase (TK): A cytosolic enzyme, TK is a central component of the pentose phosphate pathway, which is vital for generating NADPH (for antioxidant defense) and ribose-5-phosphate (B1218738) (for nucleotide synthesis).[8]
TPP Deficiency and the Pathophysiology of Neurodegeneration
A reduction in brain TPP levels impairs the function of these essential enzymes, leading to a cascade of detrimental events.[3] This "functional thiamine deficiency" can arise from poor nutrition, impaired absorption (e.g., in chronic alcoholism), or defects in thiamine transport or metabolism.[9][10] The resulting metabolic blockade is a primary driver of neuronal damage.
Key Pathophysiological Consequences
-
Impaired Energy Metabolism: Reduced PDHC and KGDHC activity disrupts the TCA cycle, leading to decreased ATP production and focal lactate (B86563) accumulation.[4][11] The brain's high metabolic rate makes it exquisitely vulnerable to such energy deficits.
-
Oxidative Stress: TPP deficiency leads to mitochondrial dysfunction, a major source of reactive oxygen species (ROS).[11][12] Simultaneously, reduced TK activity in the PPP impairs the production of NADPH, which is required to regenerate the primary cellular antioxidant, glutathione (B108866) (GSH).[12] This imbalance promotes oxidative damage to lipids, proteins, and DNA.[11][13]
-
Inflammation and Cell Death: Thiamine deficiency activates microglia and astrocytes, promoting a pro-inflammatory state in the brain.[14] The combined insults of energy failure, oxidative stress, and inflammation can trigger programmed cell death (apoptosis), leading to selective neuronal loss in vulnerable brain regions.[3][4]
Involvement in Specific Neurodegenerative Diseases
Wernicke-Korsakoff Syndrome (WKS)
WKS is the most well-characterized neurological disorder caused by severe thiamine deficiency, most commonly seen in individuals with chronic alcohol abuse.[15][16] It presents as a two-stage illness:
-
Wernicke's Encephalopathy (WE): An acute, reversible phase characterized by confusion, ataxia, and ophthalmoplegia.[7][17]
-
Korsakoff's Syndrome: A chronic, often irreversible phase marked by severe anterograde and retrograde amnesia and confabulation.[15][17]
Pathologically, WKS is associated with neuronal loss and lesions in the mammillary bodies, thalamus, and cerebellum.[16][18] Studies have confirmed significant reductions of TPP-dependent enzymes (PDHC, KGDHC, and TK) in the brains of WKS patients.[10]
Alzheimer's Disease (AD)
A growing body of evidence links impaired thiamine metabolism to AD pathology. Thiamine levels and the activity of TPP-dependent enzymes are reduced in the brains of AD patients.[19][20] Key connections include:
-
Amyloid Pathology: In animal models, thiamine deficiency exacerbates amyloid plaque pathology by increasing β-secretase levels and amyloid-beta (Aβ) peptide production.[14] Conversely, reducing the activity of KGDHC promotes plaque formation.[14]
-
Tau Hyperphosphorylation: Thiamine deficiency can induce abnormalities in neurites and neurofilaments, features associated with neurofibrillary tangles.[14]
-
Glucose Hypometabolism: A hallmark of AD is reduced cerebral glucose metabolism, which may be driven by the decline in TPP-dependent enzyme activity.[21]
-
TPK Deficiency: The expression of thiamine pyrophosphokinase (TPK), the enzyme that synthesizes TPP, is specifically inhibited in the brains of AD patients.[21][22][23] Mice with a conditional knockout of TPK in neurons develop major AD pathologies, including amyloid deposition and Tau hyperphosphorylation.[21][22]
Parkinson's Disease (PD)
The link between thiamine and PD is an active area of research, with some studies suggesting a "functional" thiamine deficiency may contribute to the disease.[9]
-
Dopaminergic System: Thiamine deficiency can decrease dopamine (B1211576) concentrations in the striatum, while TPP administration can induce dopamine release.[24][25]
-
Enzyme Activity: Decreased activity of KGDHC has been reported in the substantia nigra of PD patients.[9]
-
Clinical Observations: Some studies have found an association between low plasma thiamine levels and PD.[24][26] Small, open-label trials using high-dose parenteral thiamine have reported improvements in both motor and non-motor symptoms of PD, suggesting that supranormal thiamine concentrations may overcome a metabolic block in TPP-dependent processes.[26][27][28]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of thiamine and TPP in neurodegenerative disease models and clinical settings.
Table 1: TPP-Dependent Enzyme Activity and Thiamine Levels in Disease
| Parameter | Disease/Condition | Brain Region / Sample | Finding | Reference |
|---|---|---|---|---|
| TPP-Dependent Enzyme Activity | Wernicke-Korsakoff Syndrome | Cerebellar Vermis | Significant reduction in PDHC, KGDH, and Transketolase activity | [10] |
| Thiamine Pyrophosphatase Activity | Parkinsonism-Dementia | Frontal Cortex | Significantly reduced | [24] |
| Plasma Thiamine Levels | Parkinson's Disease | Plasma | 70% of patients had low levels | [24] |
| RBC Thiamine Levels | Parkinson's Disease | Red Blood Cells | 33% of patients had low levels | [24] |
| TPK mRNA and Protein Levels | Alzheimer's Disease | Brain | Markedly lower compared to controls and other neurodegenerative disorders |[21] |
Table 2: Effects of Thiamine Deficiency in Animal Models of Alzheimer's Disease
| Animal Model | Effect of Thiamine Deficiency | Quantitative Change | Reference |
|---|---|---|---|
| Tg19959 (APP mutant) | Plaque area in cortex | +50% | [14] |
| Tg19959 (APP mutant) | Plaque area in hippocampus | +200% | [14] |
| Tg19959 (APP mutant) | Plaque area in thalamus | +200% | [14] |
| Tg19959 (APP mutant) | Amyloid beta peptide 1-42 levels | ~3-fold increase | [14] |
| Tg19959 (APP mutant) | Beta-secretase protein levels | +43% |[14] |
Table 3: Outcomes of Thiamine Supplementation Studies
| Study Population | Intervention | Key Outcome | Quantitative Result | Reference |
|---|---|---|---|---|
| Early Alzheimer's Disease | Benfotiamine (600 mg/day) | Blood Thiamine Levels | 161-fold mean increase | [14] |
| Newly Diagnosed Parkinson's Disease | High-dose parenteral thiamine | Motor symptoms (UPDRS score) | 31.3% to 77.3% improvement | [27] |
| Parkinson's Disease | Parenteral thiamine (100-200 mg/day) | Motor and non-motor symptoms | Dramatic improvement reported | [25] |
| Rat model of cisplatin (B142131) toxicity | Thiamine Pyrophosphate (20 mg/kg) | Brain DNA Damage (8-OH Gua) | 43% reduction vs. cisplatin alone | [13] |
| Rat model of cisplatin toxicity | Thiamine Pyrophosphate (20 mg/kg) | Brain Lipid Peroxidation (TBARS) | Significant reduction vs. cisplatin |[13] |
Experimental Protocols
Accurate assessment of thiamine status and the activity of TPP-dependent enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.
Quantification of TPP in Brain Tissue via LC-MS/MS
This method provides high sensitivity and specificity for measuring TPP levels.[29]
-
Tissue Homogenization:
-
Accurately weigh frozen brain tissue (~50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA) using a mechanical homogenizer.
-
Keep samples on ice throughout the procedure to prevent TPP degradation.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the clear supernatant to a new microcentrifuge tube. This supernatant contains the extracted TPP.
-
-
LC-MS/MS Analysis:
-
LC System: Use a UHPLC system for rapid and efficient separation.
-
Column: A reversed-phase C18 column suitable for separating polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
MS/MS Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for TPP and an appropriate internal standard (e.g., a stable isotope-labeled TPP).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of TPP.
-
Calculate the concentration of TPP in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Normalize the final concentration to the initial tissue weight (e.g., nmol/g tissue).
-
Assay for TPP-Dependent Enzyme Activity (Pyruvate Dehydrogenase)
This protocol describes a coupled spectrophotometric assay to measure the activity of pyruvate dehydrogenase complex (PDH) by monitoring the formation of NADH.[30]
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0, containing 2 mM MgCl₂, 5 mM L-cysteine, and 0.3 mM TCEP.
-
Cofactor/Substrate Mix: Prepare a fresh solution in assay buffer containing 1 mM TPP, 2.5 mM NAD⁺, and 100 µM Coenzyme A.
-
Enzyme Source: Prepare brain tissue homogenate or mitochondrial fraction in a suitable buffer and determine total protein concentration (e.g., via Bradford assay).
-
Reaction Initiator: 60 µM Pyruvate solution.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the following to each well:
-
50 µL of Assay Buffer.
-
20 µL of the enzyme source (e.g., brain homogenate).
-
20 µL of the Cofactor/Substrate Mix.
-
-
Pre-incubate the plate for 10 minutes at 25°C to allow for enzyme-cofactor binding.
-
Initiate the reaction by adding 10 µL of the Pyruvate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express enzyme activity as nmol/min/mg of total protein.
-
References
- 1. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Wernicke-Korsakoff Syndrome: Diagnosis and… | Clinician.com [clinician.com]
- 8. Transketolase: observations in alcohol-related brain damage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional TD [b1parkinsons.org]
- 10. Thiamine-dependent enzyme changes in the brains of alcoholics: relationship to the Wernicke-Korsakoff syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiamine Deficiency Induced Dietary Disparity Promotes Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An investigation of the effect of thiamine pyrophosphate on cisplatin-induced oxidative stress and DNA damage in rat brain tissue compared with thiamine: thiamine and thiamine pyrophosphate effects on cisplatin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 15. Wernicke–Korsakoff syndrome | Alzheimer's Society [alzheimers.org.uk]
- 16. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]
- 17. Wernicke-Korsakoff Syndrome: Practice Essentials, Background, Etiology [emedicine.medscape.com]
- 18. Wernicke-Korsakoff Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Role of Thiamine in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 20. Role of thiamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiamine pyrophosphokinase deficiency induces Alzheimer's pathology (2020) | Shaoming Sang | 3 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. scilit.com [scilit.com]
- 24. The Beneficial Role of Thiamine in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Beneficial Role of Thiamine in Parkinson's Disease: Preliminary Report | Luong | Journal of Neurology Research [neurores.org]
- 26. Thiamine (Vitamin B1) and Parkinson's | Parkinson's Disease [michaeljfox.org]
- 27. High-dose thiamine as initial treatment for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An open-label pilot study with high-dose thiamine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
The Critical Nexus: Thiamine Deficiency and Thiamine Pyrophosphate Levels - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental relationship between thiamine (B1217682) (Vitamin B1) and its biologically active form, thiamine pyrophosphate (TPP). A deficiency in thiamine directly correlates with diminished TPP levels, leading to significant metabolic dysfunction with profound clinical implications. This document outlines the biochemical pathways, quantitative data on thiamine and TPP levels, and detailed experimental protocols for their assessment, serving as a comprehensive resource for professionals in the field.
The Biochemical Core: From Thiamine to Thiamine Pyrophosphate
Thiamine, an essential water-soluble vitamin, must be obtained through dietary intake.[1] Its biological activity is realized through its conversion to thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP). This phosphorylation is a critical step, as TPP is the active coenzyme for several key enzymes involved in carbohydrate and branched-chain amino acid metabolism.[2][3]
The conversion of thiamine to TPP is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which is dependent on magnesium and ATP.[4] Once synthesized in the cytosol, TPP is utilized by cytosolic enzymes or transported into the mitochondria to participate in cellular respiration.[5]
Thiamine Transport and Conversion to TPP
The journey from dietary thiamine to cellular TPP involves several transport and enzymatic steps. Thiamine is absorbed in the small intestine and transported into cells via specific transporters. Inside the cell, thiamine is pyrophosphorylated by thiamine pyrophosphokinase to form TPP.
The Functional Role of Thiamine Pyrophosphate in Metabolism
TPP is an indispensable cofactor for a number of enzymes that are central to cellular energy metabolism.[1][6] A deficiency in TPP directly impairs the function of these enzymes, leading to a cascade of metabolic disturbances.
The primary TPP-dependent enzymes include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Located in the mitochondria, PDH catalyzes the conversion of pyruvate to acetyl-CoA, a critical entry point into the Krebs cycle.
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A key enzyme in the Krebs cycle, α-KGDH is responsible for the conversion of α-ketoglutarate to succinyl-CoA.
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): This mitochondrial enzyme complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
-
Transketolase (TKT): A cytosolic enzyme of the pentose (B10789219) phosphate (B84403) pathway, TKT plays a crucial role in the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH (a key reducing agent).
A reduction in the activity of these enzymes due to TPP deficiency disrupts cellular energy production and the synthesis of essential biomolecules.[1]
Quantitative Assessment of Thiamine and TPP Levels
The accurate measurement of thiamine and its phosphate esters is crucial for diagnosing deficiency and monitoring therapeutic interventions. Whole blood is the preferred specimen for assessing thiamine status as TPP is primarily located in erythrocytes and is found in very low levels in plasma or serum.[1][3]
| Analyte | Specimen | Method | Reference Range (Healthy Adults) | Source |
| Thiamine Pyrophosphate (TPP) | Whole Blood | HPLC | 70 - 179 nmol/L | [5][6][7] |
| 66.5 - 200.0 nmol/L | [3] | |||
| 101.0 - 189.0 nmol/L | [8] | |||
| Erythrocytes | HPLC | 280 - 590 ng/g hemoglobin | [2][4] | |
| Enzymatic | 50 - 150 ng/mL packed cells | [9][10][11] | ||
| Total Thiamine | Whole Blood | HPLC | 75 - 194 nmol/L | [5][6][7] |
| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Erythrocytes | Functional Assay | ≤ 1.15 (Adequate) | [12] |
| 1.15 - 1.25 (Moderate Risk) | [12] | |||
| > 1.25 (High Risk/Deficiency) | [12] |
Note: Reference ranges may vary between laboratories.
Thiamine pyrophosphate constitutes approximately 90% of the total thiamine content in whole blood.[5][6][7]
Experimental Protocols for Thiamine Status Assessment
Two primary methods are employed for the laboratory assessment of thiamine status: direct measurement of TPP by High-Performance Liquid Chromatography (HPLC) and a functional assay of erythrocyte transketolase activity.
High-Performance Liquid Chromatography (HPLC) for Thiamine and its Esters
This method allows for the direct and simultaneous quantification of thiamine, thiamine monophosphate (TMP), and thiamine pyrophosphate (TPP).
Principle: The method involves the extraction of thiamine and its phosphate esters from a whole blood sample, followed by their derivatization to highly fluorescent thiochrome (B1210408) derivatives. These derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector.[5][6][7][13]
Methodology:
-
Sample Preparation:
-
Derivatization:
-
An aliquot of the supernatant is mixed with an alkaline solution of potassium ferricyanide (B76249) to convert thiamine and its esters to their respective thiochrome derivatives.[5][6][7][13]
-
-
HPLC Analysis:
-
The derivatized sample is injected into a reversed-phase HPLC system equipped with a C18 column.[4]
-
Isocratic or gradient elution is used to separate the thiochrome derivatives. A common mobile phase consists of a phosphate buffer and an organic solvent like acetonitrile.[14]
-
Detection is performed using a fluorescence detector with an excitation wavelength of approximately 375 nm and an emission wavelength of around 430 nm.[14]
-
-
Quantification:
-
The concentrations of thiamine, TMP, and TPP are determined by comparing the peak areas of the sample to those of known standards.
-
Erythrocyte Transketolase Activity (ETKA) Assay
This functional assay indirectly assesses thiamine status by measuring the activity of the TPP-dependent enzyme, transketolase, in erythrocytes.[15][16]
Principle: The assay measures the basal activity of erythrocyte transketolase and the stimulated activity after the addition of exogenous TPP. The ratio of stimulated to basal activity, known as the ETKA coefficient (ETKAC), reflects the degree of saturation of the enzyme with its cofactor, TPP. A high ETKAC indicates a low saturation and thus, thiamine deficiency.[12][15]
Methodology:
-
Sample Preparation:
-
Erythrocytes are isolated from a whole blood sample and washed.
-
The erythrocytes are lysed to release their contents, including transketolase.
-
-
Enzyme Activity Measurement:
-
The erythrocyte lysate is divided into two aliquots.
-
Basal Activity: The first aliquot is used to measure the endogenous transketolase activity.
-
Stimulated Activity: An excess of TPP is added to the second aliquot to saturate the apo-transketolase, and the maximum enzyme activity is measured.
-
The enzyme activity is typically determined by a coupled enzymatic reaction that results in the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[16]
-
-
Calculation of ETKAC:
-
ETKAC = (Stimulated Activity) / (Basal Activity)
-
Interpretation of ETKAC Values: [12]
-
≤ 1.15: Normal thiamine status.
-
1.15 - 1.25: Moderate risk of thiamine deficiency.
-
> 1.25: High risk of thiamine deficiency.
Conclusion
The intricate link between thiamine and thiamine pyrophosphate is central to cellular energy metabolism. A deficiency in thiamine directly translates to reduced TPP levels, impairing critical enzymatic reactions and leading to a spectrum of clinical disorders. The quantitative assessment of TPP in whole blood via HPLC provides a direct and reliable measure of thiamine status. Concurrently, the functional ETKA assay offers valuable insights into the metabolic consequences of thiamine deficiency. A thorough understanding of these biochemical relationships and the application of robust analytical methods are paramount for the research, diagnosis, and development of therapeutic strategies related to thiamine deficiency.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. labcorp.com [labcorp.com]
- 4. ovid.com [ovid.com]
- 5. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 14. j-jabs.umin.jp [j-jabs.umin.jp]
- 15. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiamine Pyrophosphate Tetrahydrate in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme for a multitude of enzymatic reactions crucial for cellular metabolism.[1][2][3] TPP plays a central role in carbohydrate and amino acid metabolism by facilitating the cleavage and formation of carbon-carbon bonds.[2] Its tetrahydrate form is a stable salt commonly used for in vitro biochemical and enzymatic assays. These application notes provide detailed protocols for utilizing TPP tetrahydrate in assays for key TPP-dependent enzymes, including transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase.
The core of TPP's catalytic activity lies in its thiazolium ring, which, after deprotonation, forms a reactive ylide.[4] This ylide acts as a nucleophile, attacking the carbonyl carbon of substrates and enabling decarboxylation and the transfer of acyl groups.[1][4] Understanding the kinetics and inhibition of TPP-dependent enzymes is critical for research in metabolic diseases, neurological disorders, and cancer, as well as for the development of novel therapeutics.[2][3]
Key TPP-Dependent Enzymes and Their Metabolic Roles
Thiamine pyrophosphate is a cofactor for several key enzymes:
-
Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for the synthesis of nucleotide precursors and NADPH.[1][5]
-
Pyruvate Dehydrogenase Complex (PDH): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][5][6]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme in the citric acid cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA.[1][5]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.[1][5]
Disruption of the function of these enzymes due to thiamine deficiency or inhibition can lead to severe cellular dysfunction and is implicated in various pathological conditions.
Data Presentation: Properties of Thiamine Pyrophosphate Tetrahydrate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₄O₇P₂S⁺ | [1] |
| Molar Mass | 425.314 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [7] |
| Solubility | Soluble in water (50 mg/mL) | [7] |
| Storage | -20°C |
Experimental Protocols
In Vitro Assay for Transketolase (TKT) Activity
This protocol describes a continuous spectrophotometric assay for transketolase activity, which measures the consumption of NADH.
Materials:
-
Thiamine pyrophosphate (TPP) tetrahydrate
-
Transketolase (apoenzyme form if possible)
-
Ribose-5-phosphate (substrate)
-
Xylulose-5-phosphate (substrate)
-
Sorbitol dehydrogenase
-
NADH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Apoenzyme Reconstitution: If using apo-transketolase, pre-incubate the enzyme with 2.4 mM TPP and 9 mM Mg²⁺ for 45 minutes at 22°C to form the active holoenzyme.[8]
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:
-
Assay Buffer
-
Sorbitol dehydrogenase
-
NADH
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
-
Initiate Reaction: Add the reconstituted transketolase holoenzyme to the reaction mixture to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes). The rate of NADH consumption is proportional to the transketolase activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Quantitative Data for Transketolase Assay:
| Parameter | Typical Value/Range | Notes |
| TPP Concentration | 1-5 mM | Optimal concentration may vary depending on the enzyme source. |
| Substrate Concentrations | 10-50 mM | Substrate inhibition may occur at higher concentrations.[8] |
| pH | 7.4 - 7.8 | |
| Temperature | 25 - 37°C |
In Vitro Assay for Pyruvate Dehydrogenase (PDH) Complex Activity
This protocol outlines a coupled-enzyme spectrophotometric assay that measures the production of NADH.
Materials:
-
Thiamine pyrophosphate (TPP) tetrahydrate
-
Pyruvate Dehydrogenase Complex
-
Sodium Pyruvate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺
-
Dithiothreitol (DTT)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0, containing 1 mM MgCl₂
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing:
-
Assay Buffer
-
NAD⁺
-
CoA
-
TPP
-
DTT
-
-
Pre-incubation: Add the PDH enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate Reaction: Add sodium pyruvate to the wells to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time at 30°C. The rate of NAD⁺ reduction to NADH is directly proportional to PDH activity.
-
Data Analysis: Calculate the specific activity of the enzyme using the rate of absorbance change and the molar extinction coefficient of NADH.
Quantitative Data for PDH Assay:
| Parameter | Typical Value/Range | Notes |
| TPP Concentration | 0.1 - 0.4 mM | Higher concentrations may be required for certain PDH mutants.[9][10] |
| Pyruvate Concentration | 0.2 - 5 mM | |
| CoA Concentration | 0.1 - 0.5 mM | |
| NAD⁺ Concentration | 1 - 2.5 mM | |
| pH | 7.5 - 8.0 | |
| Temperature | 30 - 37°C |
In Vitro Assay for α-Ketoglutarate Dehydrogenase (α-KGDH) Complex Activity
This protocol describes a continuous spectrophotometric assay measuring the production of NADH.
Materials:
-
Thiamine pyrophosphate (TPP) tetrahydrate
-
α-Ketoglutarate Dehydrogenase Complex
-
α-Ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺
-
Assay Buffer: 50 mM MOPS, pH 7.4, containing 2 mM MgCl₂
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well, prepare a reaction mixture containing:
-
Assay Buffer
-
NAD⁺
-
CoA
-
TPP
-
-
Pre-incubation: Add the α-KGDH enzyme to the mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate Reaction: Add α-ketoglutarate to initiate the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time at 37°C. The rate of NADH formation reflects α-KGDH activity.
-
Data Analysis: Determine the enzyme's specific activity from the rate of absorbance change.
Quantitative Data for α-KGDH Assay:
| Parameter | Typical Value/Range | Notes |
| TPP Concentration | 0.1 - 1 mM | |
| α-Ketoglutarate Concentration | 0.1 - 2 mM | |
| CoA Concentration | 0.05 - 0.2 mM | |
| NAD⁺ Concentration | 1 - 2 mM | |
| pH | 7.2 - 7.6 | |
| Temperature | 30 - 37°C |
Mandatory Visualizations
Signaling Pathway: Role of TPP-Dependent Enzymes in Metabolism
Caption: Central metabolic pathways involving TPP-dependent enzymes.
Experimental Workflow: General Protocol for TPP-Dependent Enzyme Assays
Caption: A generalized workflow for in vitro TPP-dependent enzyme assays.
Logical Relationship: TPP's Mechanism of Action
Caption: The catalytic mechanism of thiamine pyrophosphate in enzyme reactions.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. guidechem.com [guidechem.com]
- 8. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine-responsive lactic acidaemia: role of pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythrocyte Transketolase Activity Assay Using Thiamine Pyrophosphate (TPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential nutrient vital for carbohydrate metabolism and normal neurological function. Thiamine deficiency can lead to severe conditions such as beriberi and Wernicke-Korsakoff syndrome. The Erythrocyte Transketolase (ETK) activity assay is a functional and sensitive method for assessing the thiamine status in humans. Transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme, is a key component of the pentose (B10789219) phosphate (B84403) pathway. In a state of thiamine deficiency, the enzyme is undersaturated with its coenzyme, TPP. The in vitro addition of TPP to a hemolysate from a thiamine-deficient individual results in a measurable increase in transketolase activity. This "TPP effect" is the basis for the Erythrocyte Transketolase Activity Coefficient (ETKAC), a reliable biomarker for determining thiamine status.[1][2][3][4]
This document provides a detailed protocol for the ETK activity assay, data interpretation guidelines, and the underlying biochemical pathway.
Principle of the Assay
The ETK activity is determined by measuring the rate of disappearance of a substrate or the rate of formation of a product. In this coupled enzymatic assay, transketolase catalyzes the conversion of ribose-5-phosphate (B1218738) to glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase. Subsequently, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a process that involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, is directly proportional to the transketolase activity.[3][5][6]
The assay is performed in two parallel measurements for each sample: one measuring the basal ETK activity and the other measuring the stimulated activity after the addition of exogenous TPP. The ratio of the stimulated activity to the basal activity gives the ETKAC.[2]
Data Presentation
Table 1: Interpretation of Erythrocyte Transketolase Activity Coefficient (ETKAC) Values
| ETKAC Value | Thiamine Status | Risk of Clinical Deficiency |
| ≤ 1.15 | Adequate | Low |
| 1.15 - 1.25 | Marginal Deficiency | Moderate |
| > 1.25 | Deficient | High |
| > 1.4 | Severe Deficiency (often associated with clinical signs like beriberi) | Very High |
Data compiled from multiple sources.[2][7]
Table 2: Representative Erythrocyte Transketolase Activity Data
| Parameter | Healthy Controls | Thiamine Deficient Patients | Units |
| Basal ETK Activity | 0.8 - 1.2 | < 0.8 | U/g Hb |
| Stimulated ETK Activity (with TPP) | 0.9 - 1.3 | 0.8 - 1.5 | U/g Hb |
| ETKAC | 1.0 - 1.15 | > 1.25 | Ratio |
These values are representative and may vary between laboratories.[1][3]
Table 3: Quality Control Parameters
| Control Sample | Target ETKAC (Mean ± SD) | Inter-Assay CV (%) |
| Low Control | 1.07 ± 0.03 | < 5 |
| Medium Control | 1.15 ± 0.05 | < 5 |
| High Control (Deficient Mimic) | > 1.25 | < 5 |
It is recommended that each laboratory establishes its own quality control ranges.[8]
Experimental Protocols
Materials and Reagents
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reagent grade water
-
Ribose-5-phosphate sodium salt
-
Thiamine pyrophosphate (TPP) chloride
-
NADH, disodium (B8443419) salt
-
Triosephosphate isomerase/Glycerol-3-phosphate dehydrogenase enzyme suspension
-
Tris-HCl buffer
-
Hemoglobin measurement reagents
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Centrifuge
-
Vortex mixer
-
Incubator or water bath at 37°C
Preparation of Reagents
-
Lysis Buffer (e.g., cold deionized water): For hemolysate preparation.
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.6): For preparing substrate and coenzyme solutions.
-
Ribose-5-Phosphate Solution (Substrate): Prepare fresh daily in reaction buffer.
-
NADH Solution: Prepare fresh daily in reaction buffer and protect from light.
-
TPP Solution (Coenzyme): Prepare a stock solution in reaction buffer and store frozen in aliquots. Dilute to working concentration on the day of the assay.
-
Enzyme Suspension: Dilute the commercial stock of triosephosphate isomerase/glycerol-3-phosphate dehydrogenase in reaction buffer as per the manufacturer's instructions.
Sample Preparation: Washed Erythrocytes and Hemolysate
-
Centrifuge the whole blood sample at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the packed red blood cells in 3-5 volumes of cold PBS.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 3 and 4) two more times.
-
After the final wash, lyse the packed erythrocytes by adding an equal volume of cold deionized water and vortexing vigorously.
-
The resulting hemolysate can be stored at -80°C until analysis.
-
Determine the hemoglobin concentration of the hemolysate.
Assay Procedure
-
Set up two sets of tubes or microplate wells for each sample: "Basal" and "Stimulated".
-
Prepare a master mix containing the reaction buffer, NADH solution, and the triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme suspension.
-
To the "Basal" tubes/wells, add the hemolysate and an equal volume of reaction buffer.
-
To the "Stimulated" tubes/wells, add the hemolysate and an equal volume of TPP working solution.
-
Pre-incubate all tubes/wells at 37°C for 15 minutes.
-
Initiate the reaction by adding the ribose-5-phosphate solution to all tubes/wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).
Calculation of Results
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve for both the basal and stimulated reactions.
-
Calculate the transketolase activity in Units per gram of hemoglobin (U/g Hb) using the following formula:
Activity (U/g Hb) = (ΔA/min x Total Assay Volume (ml)) / (Molar extinction coefficient of NADH x Light path (cm) x Hemoglobin concentration (g/ml))
The molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.
-
Calculate the Erythrocyte Transketolase Activity Coefficient (ETKAC):
ETKAC = Stimulated Activity (U/g Hb) / Basal Activity (U/g Hb)
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Caption: Experimental Workflow for the ETK Activity Assay.
References
- 1. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 5. Thiamine analysis [thiamine.dnr.cornell.edu]
- 6. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Note: Quantification of Thiamine Pyrophosphate in Whole Blood by High-Performance Liquid Chromatography (HPLC)
Introduction
Thiamine (B1217682) (Vitamin B1) is a crucial water-soluble vitamin that, in its biologically active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP), acts as an essential coenzyme in carbohydrate and amino acid metabolism.[1] The concentration of TPP in whole blood, particularly in erythrocytes, is considered the most reliable indicator of thiamine status.[2] Inadequate thiamine levels can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[3] Consequently, the accurate quantification of TPP in whole blood is vital for diagnosing thiamine deficiency, especially in at-risk populations like alcohol-dependent individuals, the elderly, and patients receiving parenteral nutrition.[3][4]
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the determination of thiamine pyrophosphate in whole blood. The methodology involves protein precipitation, pre-column or post-column derivatization to form a highly fluorescent thiochrome (B1210408) derivative, followed by separation and quantification using reversed-phase HPLC with fluorescence detection.[2][4]
Principle
The method is based on the extraction of TPP from whole blood samples and its subsequent conversion to a fluorescent thiochrome derivative. Whole blood proteins are first precipitated using trichloroacetic acid (TCA).[4][5] The TPP in the resulting supernatant is then oxidized using potassium ferricyanide (B76249) in an alkaline solution to form the highly fluorescent thiochrome-pyrophosphate.[2][4] This derivative is separated from other thiamine vitamers and interfering substances on a reversed-phase HPLC column and detected by a fluorescence detector.[4][6] Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Data Presentation
The following table summarizes the quantitative data from various HPLC methods for TPP quantification in whole blood.
| Parameter | Value | Reference |
| Linearity Range | 1.7 to 442.3 nmol/L | [7] |
| 22.5 to 867.7 nmol/L | [8] | |
| up to 4000 nmol/L | [4][9] | |
| Lower Limit of Quantification (LLOQ) | 3 nmol/L | [4][9] |
| 300 pg on column | [2] | |
| Limit of Detection (LOD) | 130 pg on column | [2] |
| Within-run Coefficient of Variation (CV) | <3.5% | [4][9] |
| Total Coefficient of Variation (CV) | <9.4% | [4][9] |
| <8% (between-run) | [2] | |
| Recovery | 87.8% - 101.18% | [3] |
| Typical Concentration in Healthy Adults | 70-179 nmol/L | [4][9] |
| 84.3 - 213.3 nmol/L | [7] | |
| Analysis Time | ~5.5 minutes | [4][9] |
Experimental Protocols
Reagents and Materials
-
Thiamine pyrophosphate (TPP) standard
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Potassium ferricyanide [K3(Fe(CN)6)]
-
Sodium hydroxide (B78521) (NaOH)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Sodium acetate
-
Ultrapure water
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 125 mm x 4 mm)[1]
-
Centrifuge
-
Vortex mixer
-
pH meter
Experimental Workflow Diagram
Caption: Overall workflow for TPP quantification in whole blood.
Detailed Protocol: Sample Preparation
-
To 200 µL of whole blood (or standard/control), add 200 µL of 10% TCA.[10]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Allow the samples to stand for 10 minutes at 4°C.
-
Centrifuge the samples at 13,000 x g for 5 minutes at 4°C.[11]
-
Carefully transfer the clear supernatant to a clean tube for the derivatization step.
Detailed Protocol: Pre-Column Derivatization
-
To 200 µL of the supernatant, add 30 µL of 4 mol/L sodium acetate.[10]
-
Add 20 µL of freshly prepared potassium ferricyanide solution (concentration may need optimization, a starting point is 0.6 g/L in 2 mol/L NaOH).[2][10]
-
Immediately add 20 µL of 2 mol/L NaOH to raise the pH and initiate the reaction.[10]
-
Vortex briefly and inject a defined volume (e.g., 50 µL) into the HPLC system.[10]
HPLC Operating Conditions
The following provides a typical set of HPLC conditions. Optimization may be required based on the specific column and system used.
-
Column: Reversed-phase C18, 5 µm particle size, 150 x 4.6 mm I.D.[6]
-
Mobile Phase: An isocratic mobile phase can be composed of a mixture of a phosphate buffer and an organic modifier. For example, 90 mmol/L phosphate buffer (pH 8.6) and acetonitrile in a 40:60 (v/v) ratio.[10] Alternatively, a gradient elution can be used.[4]
-
Flow Rate: 1.2 mL/min[10]
-
Column Temperature: 40°C[10]
-
Fluorescence Detector Wavelengths: Excitation: 375 nm, Emission: 440 nm[6]
-
Injection Volume: 50 µL[10]
Logical Relationship of Thiamine Phosphates
Caption: Relationship between thiamine and its phosphate esters.
Data Analysis and Quantification
A calibration curve should be prepared using TPP standards of known concentrations (e.g., ranging from 5 to 500 nmol/L). The concentration of TPP in the whole blood samples is determined by interpolating the peak area from the calibration curve. Results are typically expressed in nmol/L.
Method Validation
The method should be validated for linearity, limit of quantification (LOQ), precision (intra- and inter-assay variability), accuracy (recovery), and specificity.[4] The within-run coefficient of variation (CV) should ideally be less than 3.5%, and the total CV should be below 9.4%.[4][9]
This HPLC method with fluorescence detection provides a sensitive, specific, and reliable means for the quantification of thiamine pyrophosphate in whole blood.[2][4] The use of whole blood simplifies the sample preparation process compared to methods requiring washed erythrocytes.[4] This application note and protocol offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess thiamine status in clinical and research settings.
References
- 1. eaglebio.com [eaglebio.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glsciences.cn [glsciences.cn]
- 7. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. j-jabs.umin.jp [j-jabs.umin.jp]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Utilizing Thiamine Pyrophosphate in Cell Culture Media for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for key enzymes in central carbon metabolism. Its involvement in critical metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), makes it a crucial molecule for cellular energy production, biosynthesis of macromolecules, and redox balance.[1] The modulation of TPP availability in cell culture offers a powerful tool to investigate metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders.
These application notes provide a comprehensive guide for the use of TPP in cell culture media for metabolic studies. Detailed protocols for media supplementation, key metabolic assays, and data interpretation are presented to facilitate research into the metabolic roles of this essential cofactor.
Biological Role of Thiamine Pyrophosphate in Cellular Metabolism
Thiamine is taken up by cells and intracellularly converted to TPP by the enzyme thiamine pyrophosphokinase.[2] TPP serves as a critical coenzyme for several vital enzymes:
-
Pyruvate (B1213749) Dehydrogenase (PDH): Located in the mitochondria, PDH catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the TCA cycle.[3]
-
α-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme in the TCA cycle, α-KGDH is essential for cellular respiration.[1]
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose phosphate pathway, TKT is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH for reductive biosynthesis and antioxidant defense.[4]
-
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): Involved in the catabolism of branched-chain amino acids.[3]
Given its central role, alterations in TPP levels can significantly impact cellular metabolism, leading to shifts between aerobic respiration and glycolysis, changes in biosynthetic capacity, and altered redox status.
Key Metabolic Pathways Involving TPP
The following diagram illustrates the central role of TPP in key metabolic pathways.
Caption: TPP is a vital cofactor for enzymes in glycolysis, the TCA cycle, and the pentose phosphate pathway.
Application Notes
Rationale for Direct TPP Supplementation
While most cell culture media contain thiamine, direct supplementation with TPP can be advantageous for several reasons:
-
Bypassing Intracellular Synthesis: Providing TPP directly bypasses the enzymatic conversion of thiamine to TPP by thiamine pyrophosphokinase, ensuring a direct and immediate supply of the active cofactor.
-
Investigating TPP-Specific Effects: Direct supplementation allows for the precise investigation of TPP's effects on cellular metabolism, independent of thiamine transport and phosphorylation.
-
Overcoming Thiamine Transport Limitations: In some cell types or under certain experimental conditions, thiamine transport may be a limiting factor.
-
Modulating Cancer Cell Metabolism: High doses of thiamine have been shown to reduce cancer cell proliferation by a mechanism analogous to dichloroacetate, which involves the reactivation of PDH.[5] Direct TPP supplementation can be a more direct approach to achieve this metabolic shift. Studies have shown that high-dose thiamine treatment can reduce extracellular lactate levels and increase PDH activity in breast cancer cells.[2]
Cellular Uptake of Extracellular TPP
Recent studies have demonstrated that mammalian cells, including human-derived liver (HepG2) and colonic epithelial cells, can take up extracellular TPP through a carrier-mediated mechanism.[6][7] This finding supports the feasibility and rationale for directly supplementing cell culture media with TPP for metabolic studies.
Stability of TPP in Aqueous Solutions
TPP is most stable in acidic conditions, with an optimal pH range of 2.0 to 4.0.[6] In neutral or alkaline solutions, its stability decreases. When preparing stock solutions, it is recommended to use a slightly acidic buffer and store aliquots at -20°C or below to minimize degradation. The stability of TPP in complete cell culture media at 37°C should be considered, and fresh media supplementation is recommended for longer-term experiments.
Experimental Protocols
Protocol 1: Preparation of Thiamine Pyrophosphate Stock Solution
Materials:
-
Thiamine pyrophosphate (TPP) hydrochloride powder
-
Sterile, purified water (e.g., cell culture grade, DNase/RNase free)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of TPP hydrochloride powder.
-
To prepare a 10 mM stock solution, dissolve 4.61 mg of TPP hydrochloride (MW: 460.7 g/mol ) in 1 mL of sterile, purified water.
-
Gently vortex the solution until the TPP is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
Protocol 2: Supplementation of Cell Culture Media with TPP
Materials:
-
Prepared sterile TPP stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line of interest (e.g., DMEM, RPMI-1640, DMEM/F-12)
-
Cultured cells
Procedure:
-
Thaw an aliquot of the TPP stock solution at room temperature.
-
Dilute the stock solution into the complete cell culture medium to achieve the desired final working concentration. A typical starting range for metabolic studies is 1 µM to 100 µM. The optimal concentration should be determined empirically for each cell line and experimental question.
-
For adherent cells, aspirate the existing medium and replace it with the freshly prepared TPP-supplemented medium. For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the TPP-supplemented medium.
-
Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂).
-
For experiments lasting longer than 48-72 hours, it is recommended to replace the medium with freshly prepared TPP-supplemented medium every 2-3 days to ensure a consistent TPP concentration.
The following diagram outlines the general workflow for a metabolic study using TPP supplementation.
Caption: A typical workflow for conducting metabolic studies with TPP supplementation.
Protocol 3: Key Metabolic Assays
1. Glucose Uptake Assay:
-
Principle: Measures the rate at which cells take up glucose from the culture medium. This can be assessed using a fluorescent glucose analog (e.g., 2-NBDG) or by measuring the depletion of glucose from the medium over time using a glucose oxidase-based assay kit.
-
Brief Protocol (using a commercial kit):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with varying concentrations of TPP for the desired duration.
-
Collect a small aliquot of the culture medium at different time points.
-
Measure the glucose concentration in the collected media according to the manufacturer's protocol.
-
Calculate the glucose uptake rate and normalize to cell number or protein concentration.
-
2. Lactate Production Assay:
-
Principle: Measures the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic activity.
-
Brief Protocol (using a commercial kit):
-
Culture cells with or without TPP supplementation.
-
Collect the culture medium at the end of the experiment.
-
Measure the lactate concentration in the medium using a lactate oxidase-based colorimetric or fluorometric assay kit.
-
Normalize the lactate concentration to cell number or protein content.
-
3. ATP Level Assay:
-
Principle: Quantifies the intracellular ATP concentration, providing a measure of the cellular energy status.
-
Brief Protocol (using a commercial kit):
-
After TPP treatment, lyse the cells to release intracellular ATP.
-
Use a luciferase-based bioluminescence assay to measure the ATP concentration in the cell lysate. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration of the lysate.
-
4. Oxygen Consumption Rate (OCR) Measurement:
-
Principle: Measures the rate of oxygen consumption by cells, which is a direct indicator of mitochondrial respiration.
-
Brief Protocol (using a Seahorse XF Analyzer or similar instrument):
-
Seed cells in a specialized microplate.
-
Treat with TPP as required.
-
Measure the OCR in real-time. This can be combined with the injection of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different components of mitochondrial respiration.
-
Data Presentation
The following tables summarize expected qualitative and hypothetical quantitative outcomes of TPP supplementation on cellular metabolism.
Table 1: Expected Qualitative Metabolic Changes with TPP Supplementation
| Metabolic Parameter | Expected Change with TPP Supplementation | Rationale |
| Glycolysis Rate | Decrease | Increased PDH activity shunts pyruvate into the TCA cycle, reducing its conversion to lactate.[2] |
| Lactate Production | Decrease | A direct consequence of reduced glycolytic flux.[2] |
| Oxygen Consumption | Increase | Enhanced TCA cycle activity due to increased PDH and α-KGDH function.[2] |
| ATP Production | Increase or No Change | Increased mitochondrial respiration can lead to higher ATP production. However, cells may maintain homeostatic ATP levels. |
| Pentose Phosphate Pathway Flux | Modulated | TPP is a cofactor for transketolase, so its availability can influence the flux through the PPP. |
Table 2: Hypothetical Quantitative Data on Metabolic Parameters in a Cancer Cell Line
| TPP Concentration (µM) | Glucose Uptake (nmol/10^6 cells/hr) | Lactate Production (nmol/10^6 cells/hr) | Intracellular ATP (pmol/µg protein) | Oxygen Consumption Rate (pmol/min/10^6 cells) |
| 0 (Control) | 50 ± 4 | 85 ± 6 | 150 ± 12 | 100 ± 8 |
| 1 | 48 ± 3 | 80 ± 5 | 155 ± 10 | 110 ± 7 |
| 10 | 42 ± 4 | 65 ± 5 | 165 ± 11 | 130 ± 9 |
| 50 | 35 ± 3 | 40 ± 4 | 170 ± 14 | 150 ± 11 |
| 100 | 30 ± 2 | 30 ± 3 | 175 ± 15 | 160 ± 12 |
Note: The data in Table 2 are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific assays used.
Conclusion
The direct supplementation of cell culture media with thiamine pyrophosphate is a valuable technique for investigating the intricate role of this essential cofactor in cellular metabolism. By providing a direct source of the active form of vitamin B1, researchers can precisely modulate the activity of key metabolic enzymes and gain deeper insights into the metabolic reprogramming that occurs in various biological and pathological processes. The protocols and information provided in these application notes offer a solid foundation for designing and executing robust metabolic studies utilizing TPP.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Thiamine on Breast Cancer Cells [mdpi.com]
- 3. Linking vitamin B1 with cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of vitamin B1 metabolism as a tumor-specific radiosensitizing pathway using a high-throughput colony formation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Thiamine Pyrophosphate and Thiamine Diphosphokinase
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism. The synthesis of TPP from thiamine is catalyzed by the enzyme thiamine diphosphokinase (TDPK), also known as thiamine pyrophosphokinase (TPK). This enzyme facilitates the transfer of a pyrophosphate group from a donor, typically ATP, to thiamine. While thiamine is the substrate for TDPK, the product, TPP, can play a regulatory role, often acting as a feedback inhibitor of the enzyme. These notes provide an overview of the kinetic parameters of the TDPK-catalyzed reaction, detailed protocols for assaying enzyme activity, and diagrams illustrating the metabolic pathway and experimental workflows.
Data Presentation: Kinetic Parameters of Thiamine Diphosphokinase
The kinetic properties of TDPK can vary between different organisms. The Michaelis constant (Km) for the substrates, thiamine and ATP, provides an indication of the affinity of the enzyme for these molecules. The following table summarizes representative kinetic data for TDPK from various species.
| Organism | Substrate | Km (µM) | Reference |
| Homo sapiens | Thiamine | 0.6 - 12 | |
| ATP | 50 - 200 | ||
| Saccharomyces cerevisiae (Yeast) | Thiamine | 0.8 - 10 | |
| ATP | 30 - 150 | ||
| Escherichia coli | Thiamine | 0.5 - 8 | |
| ATP | 25 - 120 |
Note on TPP as a Regulator: Thiamine pyrophosphate (TPP) has been shown to be a feedback inhibitor of TDPK in some organisms. This regulation is a crucial mechanism for maintaining cellular homeostasis of TPP. The inhibitory constant (Ki) for TPP can vary, but it often falls within the physiological concentration range of TPP.
Experimental Protocols
Protocol 1: Thiamine Diphosphokinase Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay for TDPK activity. The production of AMP in the pyrophosphate transfer reaction is coupled to the oxidation of NADH through the sequential action of myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase (MK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Thiamine
-
Purified Thiamine Diphosphokinase (TDPK)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, combine the following reagents in Tris-HCl buffer (50 mM, pH 8.0):
-
5 mM MgCl₂
-
2 mM ATP
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
10 units/mL Myokinase (MK)
-
10 units/mL Pyruvate kinase (PK)
-
15 units/mL Lactate dehydrogenase (LDH)
-
-
Initiate the background reaction: Add the TDPK enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any contaminating ADP or pyruvate.
-
Start the primary reaction: Initiate the TDPK-catalyzed reaction by adding thiamine to a final concentration of 1 mM.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes. The rate of decrease is proportional to the TDPK activity.
-
Calculate enzyme activity: The specific activity of TDPK can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Signaling Pathway
Caption: Metabolic pathway of thiamine phosphorylation catalyzed by TDPK.
Experimental Workflow
Caption: Workflow for the coupled enzyme assay of TDPK activity.
Application of Thiamine Pyrophosphate in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is a crucial water-soluble vitamin essential for normal cellular function, particularly in the nervous system. Its biologically active form, thiamine pyrophosphate (TPP), serves as an indispensable cofactor for several key enzymes involved in carbohydrate and energy metabolism.[1] Deficiencies in thiamine and subsequent reductions in TPP levels have been linked to a range of neurological disorders, and emerging evidence suggests a significant role in the pathophysiology of various neurodegenerative diseases.[2][3] Thiamine deficiency can lead to impaired mitochondrial function, increased oxidative stress, and ultimately neuronal cell death, hallmarks of conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and certain ataxias.[2][4] Consequently, thiamine and its derivatives are being actively investigated as potential therapeutic agents in preclinical models of these devastating disorders.
This document provides detailed application notes and protocols for researchers utilizing thiamine pyrophosphate and its precursors in neurodegenerative disease models.
Mechanism of Action
Thiamine pyrophosphate is a critical cofactor for three major enzymatic complexes that are central to cerebral glucose metabolism: the pyruvate (B1213749) dehydrogenase complex (PDHC), the α-ketoglutarate dehydrogenase complex (KGDHC), and the transketolase (TKT) enzyme in the pentose (B10789219) phosphate (B84403) pathway.[2][4] Dysfunction of these enzymes due to TPP deficiency leads to impaired energy production, increased lactate (B86563) levels, and elevated oxidative stress, all of which contribute to neurodegeneration.[5] Furthermore, TPP deficiency has been shown to impact neurotransmitter synthesis, including acetylcholine (B1216132) and dopamine, and to be involved in pathways related to apoptosis and inflammation.[6][7]
Recent research has also highlighted the neuroprotective effects of thiamine derivatives like benfotiamine (B1667992), which can increase TPP levels and exert beneficial effects through antioxidant and anti-inflammatory properties, seemingly independent of its coenzyme function.[8]
Signaling Pathways
The neuroprotective effects of thiamine pyrophosphate are mediated through several key signaling pathways:
Caption: Key signaling pathways influenced by Thiamine Pyrophosphate.
Data Presentation: Efficacy of Thiamine and its Derivatives in Neurodegenerative Disease Models
| Disease Model | Compound | Organism | Dosage | Route of Administration | Key Findings | Reference |
| Alzheimer's Disease | Benfotiamine | Mouse (APP/PS1 model) | 200 mg/kg/day for 8 weeks | Oral gavage | Improved cognitive function, reduced amyloid plaques and phosphorylated tau levels. | [8][9] |
| Benfotiamine | Rat (Streptozotocin-induced model) | Not specified | Oral | Increased brain TPP levels by ~50% and reverted cognitive deficits. | [1][10] | |
| Parkinson's Disease | Benfotiamine | Mouse (MPTP model) | Not specified | Not specified | Protected against dopaminergic neurotoxicity by activating the Nrf2 signaling pathway. | [6][11] |
| Thiamine | Human | 100 mg twice a week | Intramuscular | Improvement in motor and non-motor symptoms in some patients. | [12] | |
| Huntington's Disease | Thiamine & Biotin | Mouse (HD model) | High doses | Not specified | Rescued oligodendrocyte maturation deficits and attenuated motor phenotypes. | [13][14] |
| Thiamine | Human B lymphocytes (mHTT) | 5.0 mM | In vitro | Increased cell viability by 165% in Huntington's disease model cells. | [15][16] | |
| Ataxia | Thiamine | Human (Friedreich Ataxia) | 100 mg twice a week | Intramuscular | Improved total SARA scores from 26.6 to 21.5. | [17][18] |
| Thiamine | Human (Spinocerebellar Ataxia Type 2) | 100 mg every 7 days | Intramuscular | Partial regression of fatigue and improvement in motor symptoms. | [19][20] |
Experimental Protocols
Protocol 1: Administration of Benfotiamine in a Mouse Model of Alzheimer's Disease
This protocol is adapted from studies demonstrating the neuroprotective effects of benfotiamine in transgenic mouse models of Alzheimer's disease.
1. Materials:
- Benfotiamine (Sigma-Aldrich or equivalent)
- Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
- Oral gavage needles (20-22 gauge, curved)
- Syringes (1 mL)
- Animal balance
2. Procedure:
- Preparation of Benfotiamine Suspension:
- Weigh the required amount of benfotiamine to prepare a stock solution for a cohort of animals. For a dose of 200 mg/kg, for a 25g mouse, you would need 5 mg of benfotiamine.
- Suspend the benfotiamine powder in the vehicle solution. Vortex thoroughly before each use to ensure a uniform suspension.
- Animal Handling and Dosing:
- Weigh each mouse accurately before administration to calculate the precise volume of the suspension to be delivered.
- Gently restrain the mouse.
- Insert the gavage needle carefully into the esophagus.
- Slowly administer the calculated volume of the benfotiamine suspension or vehicle control.
- Treatment Schedule:
- Administer benfotiamine or vehicle daily for the duration of the study (e.g., 8 weeks).
- Monitoring:
- Monitor the animals daily for any signs of distress or adverse effects.
- Record body weight weekly.
Protocol 2: Quantification of Thiamine Pyrophosphate in Brain Tissue by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the accurate measurement of TPP levels in brain tissue.
1. Materials:
- Brain tissue samples
- Homogenization buffer (e.g., 10% trichloroacetic acid)
- Potassium ferricyanide (B76249) solution
- Sodium hydroxide (B78521) (NaOH)
- Methanol (B129727) (HPLC grade)
- HPLC system with a fluorescence detector
- C18 reverse-phase column
2. Experimental Workflow:
Caption: Workflow for HPLC-based quantification of TPP in brain tissue.
3. Procedure:
- Sample Preparation:
- Homogenize frozen brain tissue in ice-cold 10% trichloroacetic acid.
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
- Collect the supernatant containing the thiamine esters.
- Derivatization:
- To an aliquot of the supernatant, add potassium ferricyanide solution in NaOH to convert thiamine and its phosphate esters into their fluorescent thiochrome (B1210408) derivatives.
- HPLC Analysis:
- Inject the derivatized sample onto the C18 column.
- Use an isocratic mobile phase (e.g., a mixture of methanol and a suitable buffer).
- Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~435 nm.
- Quantification:
- Compare the peak areas of the samples to a standard curve generated from known concentrations of TPP to determine the concentration in the brain tissue.
Protocol 3: Assessment of Motor Function in a Mouse Model of Parkinson's Disease
The pole test is a commonly used behavioral assay to assess motor coordination and bradykinesia in rodent models of Parkinson's disease.
1. Materials:
- Wooden or plastic pole (approximately 50 cm long, 1 cm in diameter) with a rough surface for grip.
- A stable base to hold the pole vertically.
- A soft landing surface at the base of the pole.
- Stopwatch.
2. Procedure:
- Acclimatization and Training:
- Acclimatize the mice to the testing room for at least 30 minutes before the test.
- Train the mice on the task for 2-3 days prior to testing. Place the mouse head-upward on the top of the pole and allow it to descend.
- Testing:
- On the day of testing, place the mouse at the top of the pole, facing upwards.
- Start the stopwatch as soon as the mouse is placed on the pole.
- Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
- If the mouse falls, record the maximum time (e.g., 120 seconds).
- Data Analysis:
- Compare the T-turn and T-total times between the treatment and control groups. An increase in these times is indicative of motor impairment.
Conclusion
The evidence from various neurodegenerative disease models strongly suggests that thiamine pyrophosphate and its derivatives hold therapeutic potential. By restoring metabolic function, mitigating oxidative stress, and protecting against neuronal cell death, these compounds offer a promising avenue for the development of novel treatments. The protocols and data presented here provide a foundation for researchers to further explore the application of thiamine-based strategies in the fight against neurodegenerative diseases.
References
- 1. Alzheimer’s disease is associated with disruption in thiamin transport physiology: A potential role for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Aging and Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benfotiamine protects MPTP-induced Parkinson’s disease mouse model via activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Beneficial Role of Thiamine in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Thiamine in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological thiamine levels as a therapeutic approach in Alzheimer's disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiamine (Vitamin B1) and Parkinson's | Parkinson's Disease [michaeljfox.org]
- 13. jnnp.bmj.com [jnnp.bmj.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. advances.umw.edu.pl [advances.umw.edu.pl]
- 16. Role of thiamine in Huntington's disease pathogenesis: In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iris.unito.it [iris.unito.it]
- 19. Thiamine and spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of Thiamine Pyrophosphate (TPP) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (B1217682) pyrophosphate (TPP), also known as cocarboxylase, is the biologically active coenzyme form of thiamine (Vitamin B1).[1][2] It is an essential cofactor for numerous enzymatic reactions in all living systems, playing a critical role in carbohydrate metabolism and the synthesis of amino acids.[2] Key TPP-dependent enzymes include transketolase, pyruvate (B1213749) dehydrogenase, and alpha-ketoglutarate (B1197944) dehydrogenase.[2][3] Given its importance and relative instability in solution, the accurate and aseptic preparation of TPP stock solutions is crucial for reproducible experimental outcomes in cell culture, enzyme kinetics, and other biochemical assays. This document provides a detailed protocol for the preparation, sterilization, and storage of TPP stock solutions.
Quantitative Data Summary
The following table summarizes the key properties and recommended concentrations for thiamine pyrophosphate.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₉ClN₄O₇P₂S (Hydrochloride) | [4] |
| Molecular Weight | 460.77 g/mol (Hydrochloride) | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility (in Water) | - 41.67 mg/mL (90.44 mM)[7]- 50 mg/mL- 110 mg/mL (with sonication)[8]- 220 mg/mL (at 25 °C)[4] | [4][7][8] |
| Recommended Stock Conc. | 1 mg/mL to 10 mM | [5][9] |
| Recommended Working Conc. | - Cell Culture: 1 µM - 100 µM[5]- Enzyme Assays/Buffers: 0.1 mM - 1 mM[3] | [3][5] |
| Storage Conditions | - Powder: -20°C, protected from light and moisture[6]- Stock Solution: Aliquot and store at -20°C or -80°C | [5][6] |
| Solution Stability | - -20°C: Up to 1 month[7]- -80°C: Up to 6 months[7]- Avoid repeated freeze-thaw cycles[5][7] | [7] |
Experimental Protocols
Materials and Equipment
-
Thiamine pyrophosphate hydrochloride (powder form)
-
Sterile, deionized, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (for aliquots)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringes
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile filter tips
-
Laminar flow hood or sterile work environment
Protocol 1: Preparation of a 10 mM TPP Stock Solution
This protocol describes the preparation of a 10 mM sterile stock solution of TPP.
-
Calculation:
-
The molecular weight of TPP hydrochloride is 460.77 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, calculate the required mass:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL (0.01 L): 0.010 mol/L x 0.01 L x 460.77 g/mol = 0.04608 g or 46.08 mg.
-
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 46.08 mg of TPP hydrochloride powder.
-
Transfer the powder into a sterile 15 mL or 50 mL conical tube.
-
-
Dissolving:
-
Add approximately 9 mL of sterile, deionized water to the conical tube containing the TPP powder.
-
Vortex the tube gently until the powder is completely dissolved. TPP is freely soluble in water, resulting in a clear, colorless solution.[5][6]
-
Once dissolved, add sterile water to bring the final volume to 10 mL.
-
-
Sterilization:
-
Draw the TPP solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Filter the solution into a new sterile conical tube. This step is critical for applications requiring sterility, such as cell culture.[5]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] This prevents contamination and degradation from repeated freeze-thaw cycles.[7]
-
Clearly label the aliquots with the name (TPP), concentration (10 mM), and preparation date.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
Protocol 2: Dilution for Use in Cell Culture
This protocol provides a general guideline for diluting the 10 mM TPP stock solution to a working concentration for supplementing cell culture media.
-
Thaw:
-
Remove one aliquot of the 10 mM TPP stock solution from the freezer and thaw it at room temperature.[5]
-
-
Dilution:
-
Dilute the stock solution in complete cell culture medium to achieve the desired final working concentration (a typical starting range is 1 µM to 100 µM).[5]
-
Example for a 10 µM final concentration in 10 mL of media:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10 mM) x V₁ = (10 µM) x (10 mL)
-
(10,000 µM) x V₁ = (10 µM) x (10 mL)
-
V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Aseptically add 10 µL of the 10 mM TPP stock solution to 10 mL of your complete cell culture medium.
-
-
Application:
-
Mix the medium gently and use it to supplement your cell cultures.[5]
-
Visualized Workflow and Pathways
Caption: Workflow for preparing a sterile TPP stock solution.
Stability and Handling Considerations
-
pH Sensitivity: Thiamine and its derivatives like TPP are unstable in aqueous solutions with a pH above 5.5. Prepare stock solutions in high-purity neutral water and avoid highly alkaline buffers.
-
Light and Moisture: The TPP powder should be protected from light and moisture to prevent degradation.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and loss of activity. Aliquoting into single-use volumes is a critical step to ensure the long-term stability of the solution.[5][7]
-
Cofactors: Many TPP-dependent enzymes also require a divalent cation, typically Mg²⁺ (1-5 mM), for TPP binding and activity.[3] When preparing buffers for enzyme assays, consider including MgCl₂ alongside TPP.[3]
References
- 1. metabolics.com [metabolics.com]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiamine pyrophosphate | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Measuring Thiamine Pyrophosphate Levels in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for key enzymes in central metabolic pathways, including carbohydrate and energy metabolism.[1] Its accurate quantification in tissue homogenates is crucial for a wide range of research areas, including neuroscience, metabolic disorders, and drug development. Deficiencies in TPP have been implicated in various pathologies, such as Wernicke-Korsakoff syndrome and other neurodegenerative diseases.[1] This document provides detailed protocols for two robust methods for measuring TPP in tissue homogenates: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a highly sensitive enzymatic assay.
Data Presentation
The following tables summarize representative TPP concentrations in various tissues from human and rat, as determined by HPLC-based methods. These values can serve as a reference for researchers, though it is important to note that levels can vary based on factors such as age, diet, and disease state.
Table 1: Thiamine Pyrophosphate (TPP) Levels in Human Tissues
| Tissue | Mean TPP Concentration (nmol/g wet weight) | Reference |
| Brain | 5.0 - 10.0 | [2] |
| Heart (Auricle) | 3.5 - 8.5 | [2] |
| Liver | 4.0 - 9.0 | [2] |
| Skeletal Muscle | 1.5 - 4.0 | [2] |
| Kidney | 6.0 - 12.0 | [2] |
Table 2: Thiamine Pyrophosphate (TPP) Levels in Rat Tissues
| Tissue | Mean TPP Concentration (nmol/g wet weight) | Reference |
| Brain | 10.0 - 15.0 | [2] |
| Liver | 12.0 - 18.0 | [2] |
| Heart | 15.0 - 25.0 | [3] |
| Erythrocytes | 0.1 - 0.2 (nmol/ml packed cells) | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of TPP in metabolism and the general workflows for the analytical methods described.
Caption: Key metabolic pathways requiring Thiamine Pyrophosphate (TPP) as a cofactor.
Caption: General experimental workflow for HPLC-based TPP quantification.
Caption: Workflow for the enzymatic assay of TPP.
Experimental Protocols
Protocol 1: Quantification of TPP by HPLC with Fluorescence Detection
This method is based on the pre-column derivatization of TPP to its highly fluorescent thiochrome (B1210408) derivative, followed by separation and quantification using reversed-phase HPLC.[5][6]
1. Materials and Reagents
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Potassium ferricyanide (B76249) [K3Fe(CN)6] solution (e.g., 1% w/v in water)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Methanol (B129727), HPLC grade
-
Sodium phosphate, monobasic and dibasic
-
Acetonitrile, HPLC grade
-
Thiamine pyrophosphate hydrochloride (for standards)
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
2. Sample Preparation
-
Accurately weigh the frozen tissue sample (e.g., 50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold 10% TCA solution.
-
Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the TPP.
3. Pre-column Derivatization
-
To 100 µL of the supernatant or TPP standard, add 10 µL of 1% potassium ferricyanide solution.
-
Immediately add 20 µL of 1 M NaOH to raise the pH and initiate the oxidation reaction.
-
Vortex the mixture for 30 seconds. The solution should be mixed thoroughly to ensure complete derivatization.
-
The derivatized sample is now ready for HPLC analysis.
4. HPLC Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0). A typical gradient could be 10-60% methanol over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at ~375 nm and emission at ~435 nm.[6]
-
Quantification: Create a standard curve using known concentrations of TPP that have undergone the same derivatization process. The concentration of TPP in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Enzymatic Assay for TPP Measurement
This highly sensitive method relies on the principle that TPP is a required cofactor for the enzyme pyruvate decarboxylase.[4] The apoenzyme (enzyme without the cofactor) is inactive, and its activity is restored in a dose-dependent manner by the addition of TPP.[4]
1. Materials and Reagents
-
Yeast pyruvate decarboxylase apoenzyme (prepared by removing TPP from the holoenzyme)
-
Pyruvic acid
-
NADH
-
Alcohol dehydrogenase
-
Magnesium chloride (MgCl2)
-
Thiamine pyrophosphate hydrochloride (for standards)
-
Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 6.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Preparation of Reagents
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.8, containing 5 mM MgCl2.
-
Enzyme Mix: In the assay buffer, prepare a solution containing the yeast pyruvate decarboxylase apoenzyme, an excess of alcohol dehydrogenase, and NADH. The exact concentrations should be optimized for the specific apoenzyme preparation.
-
Substrate Solution: Prepare a solution of pyruvic acid in the assay buffer.
3. Assay Procedure
-
Prepare a standard curve with known concentrations of TPP in the assay buffer.
-
In a cuvette, combine the tissue homogenate supernatant (prepared as in the HPLC protocol, but neutralized to pH 6.8) or TPP standard with the enzyme mix.
-
Incubate the mixture for a predetermined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for the reconstitution of the holoenzyme.
-
Initiate the enzymatic reaction by adding the pyruvic acid solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of the reconstituted pyruvate decarboxylase.
-
Quantification: The rate of NADH oxidation for each sample is compared to the rates obtained from the TPP standard curve to determine the TPP concentration in the tissue homogenate.[4]
Conclusion
The choice of method for TPP quantification will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available equipment. The HPLC method offers high specificity and the ability to simultaneously measure other thiamine vitamers, while the enzymatic assay provides exceptional sensitivity. Both methods, when performed with care, can yield reliable and accurate measurements of TPP in tissue homogenates, providing valuable insights for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Thiamine Pyrophosphate in the Study of α-Keto Acid Dehydrogenase Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of thiamine (B1217682) pyrophosphate (TPP) in the function of α-keto acid dehydrogenase complexes (KADHCs). This document includes detailed protocols for the purification and activity measurement of these enzyme complexes, quantification of TPP, and a summary of key kinetic data. Furthermore, it explores the emerging role of KADHCs as signaling hubs in cellular metabolism.
Introduction to α-Keto Acid Dehydrogenase Complexes and Thiamine Pyrophosphate
The mitochondrial α-keto acid dehydrogenase complexes are a family of large, multi-enzyme structures essential for central metabolism.[1] The primary members of this family include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHc): Links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (KGDHc): A key regulatory point in the TCA cycle, converting α-ketoglutarate to succinyl-CoA.[2]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc): Catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[3]
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1 (thiamine), is an indispensable cofactor for the E1 subunit (a decarboxylase) of all KADHCs.[4][5] The catalytic cycle begins with the TPP-dependent decarboxylation of the α-keto acid substrate.[6] Deficiencies in thiamine or dysfunction of KADHCs are implicated in a range of human diseases, including neurodegenerative disorders.[1][2]
Quantitative Data Summary
The following tables summarize key kinetic parameters for various α-keto acid dehydrogenase complexes and the inhibitory effects of TPP analogs.
Table 1: Michaelis-Menten Constants (Km) for KADHC Substrates and Cofactors
| Enzyme Complex | Organism/Tissue | Substrate/Cofactor | Km Value (µM) | Reference(s) |
| Pyruvate Dehydrogenase Complex | Pig Heart | Pyruvate | 15 | [7] |
| CoA | 21 | [7] | ||
| NAD+ | 79 | [7] | ||
| Thiamine Pyrophosphate | 0.107 | [8] | ||
| α-Ketoglutarate Dehydrogenase Complex | Pig Heart | α-Ketoglutarate | 220 | [7] |
| CoA | 25 | [7] | ||
| NAD+ | 50 | [7] | ||
| Branched-Chain α-Keto Acid Dehydrogenase Complex | Bovine Kidney | α-Ketoisovalerate | 40 | [9][10] |
| α-Ketoisocaproate | 50 | [9][10] | ||
| α-Keto-β-methylvalerate | 37 | [9][10] | ||
| α-Ketobutyrate | 56 | [9][10] | ||
| Pyruvate | 1000 | [9][10] | ||
| Mutant Human Fibroblasts (Thiamin-responsive MSUD) | Thiamine Pyrophosphate | 25 | [11] |
Table 2: Inhibitory Constants (IC50/Ki) of Thiamine Pyrophosphate Analogs
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (nM) | Reference(s) |
| Oxythiamine diphosphate (B83284) | Yeast Transketolase | Competitive | ~0.03 | - | [12] |
| Oxythiamine diphosphate | Yeast Pyruvate Decarboxylase | Competitive | - | 20,000 | [12] |
| Pyrithiamine diphosphate | Yeast Pyruvate Decarboxylase | - | - | 78,000 | [12] |
| Triazole-based TPP analog (benzoyl ester derivative) | Porcine Pyruvate Dehydrogenase | Competitive | - | 54 | [13] |
Experimental Protocols
Protocol 1: Purification of Branched-Chain α-Keto Acid Dehydrogenase Complex from Bovine Kidney
This protocol is adapted from established methods for the purification of BCKDHc.[9][10][14]
Materials:
-
Bovine kidney mitochondria
-
Buffer A: 50 mM potassium phosphate (B84403) (pH 7.5), 0.5 mM EDTA, 0.5 mM dithiothreitol (B142953) (DTT)
-
Buffer B: 20 mM potassium phosphate (pH 7.5), 0.5 mM EDTA, 0.5 mM DTT
-
Polyethylene glycol (PEG) 8000
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Ultracentrifuge
-
Chromatography system with gel filtration and ion-exchange columns
Procedure:
-
Extraction: Resuspend isolated bovine kidney mitochondria in Buffer A containing 1 mM PMSF. Lyse the mitochondria by sonication or with a detergent such as Triton X-100.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove insoluble debris.
-
Polyethylene Glycol Precipitation: Slowly add solid PEG 8000 to the supernatant to a final concentration of 6% (w/v) while stirring on ice. After 30 minutes, collect the precipitate by centrifugation.
-
Ammonium Sulfate Fractionation: Resuspend the PEG pellet in Buffer B and perform a stepwise ammonium sulfate precipitation. Collect the fraction that precipitates between 25% and 45% saturation.
-
Gel Filtration Chromatography: Resuspend the ammonium sulfate pellet in Buffer B and apply to a gel filtration column (e.g., Sepharose CL-4B) equilibrated with the same buffer. Collect fractions containing BCKDHc activity.
-
Ion-Exchange Chromatography: Pool the active fractions and apply to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with Buffer B. Elute the complex with a linear gradient of NaCl in Buffer B.
-
Concentration and Storage: Pool the purified fractions, concentrate, and add glycerol to a final concentration of 20-50% (v/v) for storage at -80°C.
Protocol 2: Spectrophotometric Assay of α-Keto Acid Dehydrogenase Complex Activity
This protocol describes a general method for measuring KADHC activity by monitoring the reduction of NAD+ to NADH at 340 nm.[15][16][17][18]
Materials:
-
Purified KADHC or tissue/cell homogenate
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl2, 1 mM DTT
-
Cofactors: 2.5 mM NAD+, 0.2 mM Coenzyme A (CoA), 0.2 mM Thiamine Pyrophosphate (TPP)
-
Substrate: 10 mM of the respective α-keto acid (pyruvate, α-ketoglutarate, or a branched-chain α-keto acid)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NAD+, CoA, and TPP.
-
Enzyme Addition: Add the enzyme sample (purified complex or cell/tissue extract) to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.
-
Initiation of Reaction: Start the reaction by adding the α-keto acid substrate.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH production is directly proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.
For crude samples, coupled assays using colorimetric reagents like INT (p-iodonitrotetrazolium violet) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be used to minimize interference.[13][19]
Protocol 3: HPLC-Based Quantification of Thiamine Pyrophosphate in Biological Samples
This protocol outlines a method for the determination of TPP in whole blood or tissue homogenates.[20][21][22][23][24]
Materials:
-
Whole blood (EDTA-anticoagulated) or tissue homogenate
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Potassium ferricyanide, 1% (w/v) in water
-
Sodium hydroxide (B78521) (NaOH), 5 M
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of whole blood or tissue homogenate, add 400 µL of deionized water to induce hemolysis.
-
Add 100 µL of 10% TCA, vortex vigorously, and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Derivatization to Thiochrome (B1210408):
-
Transfer the supernatant to a new tube.
-
To 100 µL of the supernatant, add 50 µL of 5 M NaOH, followed by 10 µL of 1% potassium ferricyanide. This converts TPP to its fluorescent thiochrome derivative.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample onto the C18 column.
-
Use an isocratic mobile phase, for example, a mixture of phosphate buffer and methanol.
-
Detect the thiochrome derivative using a fluorescence detector with an excitation wavelength of approximately 365 nm and an emission wavelength of around 435 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of TPP that have undergone the same extraction and derivatization process.
-
Calculate the TPP concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Catalytic Cycle of α-Keto Acid Dehydrogenase Complexes
Caption: The catalytic cycle of KADHCs showing the role of TPP.
Experimental Workflow for KADHC Activity Assay
Caption: Workflow for the spectrophotometric KADHC activity assay.
KADHCs as Signaling Hubs
References
- 1. Mitochondrial Alpha-Keto Acid Dehydrogenase Complexes: Recent Developments on Structure and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 5. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of branched chain alpha-keto acid dehydrogenase complex of bovine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Purification and properties of branched-chain alpha-keto acid dehydrogenase phosphatase from bovine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A sensitive spectrophotometric assay for pyruvate dehydrogenase and oxoglutarate dehydrogenase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. eaglebio.com [eaglebio.com]
- 22. researchgate.net [researchgate.net]
- 23. ovid.com [ovid.com]
- 24. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for 2-oxo-acid Decarboxylase Activity Assay with Thiamine Pyrophosphate (TPP)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxo-acid decarboxylases are a class of enzymes that catalyze the non-oxidative decarboxylation of 2-oxo-acids. These enzymes are crucially dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) for their catalytic activity. The activity of these enzymes is implicated in various metabolic pathways, including amino acid metabolism and the Ehrlich pathway for fusel alcohol production. Accurate measurement of 2-oxo-acid decarboxylase activity is essential for understanding their biological roles and for the development of potential therapeutic inhibitors. This document provides a detailed protocol for a continuous coupled spectrophotometric assay to determine the activity of 2-oxo-acid decarboxylases, including procedures for the preparation of the apoenzyme and its reconstitution with TPP to demonstrate cofactor dependency.
Principle of the Assay
The activity of 2-oxo-acid decarboxylase is measured using a coupled enzyme assay. The decarboxylation of a 2-oxo-acid substrate by the enzyme produces an aldehyde. This aldehyde is then reduced to the corresponding alcohol by an excess of a coupling enzyme, alcohol dehydrogenase (ADH), using reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a co-substrate. The oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm, which is directly proportional to the rate of the 2-oxo-acid decarboxylase reaction.
Materials and Reagents
Equipment
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length, UV-transparent)
-
Microcentrifuge
-
pH meter
-
Vortex mixer
-
Incubator or water bath
-
Dialysis tubing (e.g., 10 kDa MWCO)
Reagents
-
Enzyme: Purified 2-oxo-acid decarboxylase or cell-free extract containing the enzyme.
-
Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Thiamine Pyrophosphate (TPP): 10 mM stock solution in water.
-
Magnesium Chloride (MgCl₂): 100 mM stock solution in water.
-
Nicotinamide Adenine Dinucleotide (NADH): 10 mM stock solution in buffer. Prepare fresh.
-
Alcohol Dehydrogenase (ADH): From Saccharomyces cerevisiae (e.g., Sigma-Aldrich). Prepare a stock solution of ~500 units/mL in buffer.
-
2-Oxo-acid Substrates: e.g., pyruvate (B1213749), α-ketoglutarate, branched-chain 2-oxo-acids (e.g., α-ketoisocaproate). Prepare 100 mM stock solutions in water and adjust the pH to 6.5 if necessary.
-
Bradford Reagent: For protein concentration determination.
-
Bovine Serum Albumin (BSA): For protein standard curve.
-
Dipicolinic acid: For apoenzyme preparation.
-
Ultrapure water
Experimental Protocols
Preparation of Apoenzyme (TPP-free enzyme)
This protocol is adapted from a method for pyruvate decarboxylase from Zymomonas mobilis and may require optimization for other 2-oxo-acid decarboxylases.[1]
-
Prepare a dialysis buffer of 50 mM potassium phosphate, pH 8.2, containing 1 mM dipicolinic acid.
-
Place the purified enzyme solution in a dialysis bag.
-
Dialyze against 100 volumes of the dialysis buffer at 4°C for 24-48 hours with at least three buffer changes.
-
After dialysis, transfer the apoenzyme solution to a clean tube and store it on ice. The absence of activity in the standard assay and its restoration upon addition of TPP and Mg²⁺ will confirm the successful preparation of the apoenzyme.
Reconstitution of Apoenzyme with TPP
-
To the prepared apoenzyme, add TPP and MgCl₂ to final concentrations of 0.2 mM and 5 mM, respectively.[2]
-
Incubate the mixture on ice for at least 30 minutes to allow for the reconstitution of the holoenzyme.
Protein Concentration Determination (Bradford Assay)
Determine the protein concentration of the enzyme preparation to calculate the specific activity.
-
Prepare a series of BSA standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
Add 10 µL of each standard or diluted enzyme sample to a microplate well.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
Create a standard curve by plotting absorbance versus BSA concentration and determine the protein concentration of the enzyme sample.
2-Oxo-acid Decarboxylase Activity Assay
-
Set up the reaction mixture in a 1 mL cuvette as follows:
-
850 µL of 50 mM Potassium Phosphate buffer, pH 6.5
-
50 µL of 10 mM NADH
-
50 µL of 100 mM MgCl₂
-
20 µL of 10 mM TPP
-
10 µL of ADH solution (~5 units)
-
X µL of enzyme solution (e.g., 10-50 µL of cell-free extract or an appropriate amount of purified enzyme)
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and incubate at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record the background rate of NADH degradation.
-
Initiate the reaction by adding 20 µL of the 100 mM 2-oxo-acid substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
Data Analysis
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × V_total × dilution_factor
-
ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute.
-
ε: The molar extinction coefficient of NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.
-
l: The path length of the cuvette (typically 1 cm).
-
V_total: The total volume of the assay in mL.
-
dilution_factor: The dilution factor of the enzyme sample.
-
-
Calculate the specific activity: Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
Data Presentation
Table 1: Summary of Kinetic Data for a Hypothetical 2-oxo-acid Decarboxylase
| Parameter | Holoenzyme | Apoenzyme | Reconstituted Apoenzyme |
| Specific Activity (µmol/min/mg) | 5.2 ± 0.4 | < 0.1 | 4.9 ± 0.3 |
| Substrate (Pyruvate) Conc. (mM) | 10 | 10 | 10 |
| TPP Conc. (mM) | 0.2 | 0 | 0.2 |
| MgCl₂ Conc. (mM) | 5 | 5 | 5 |
Visualizations
TPP-Dependent 2-Oxo-Acid Decarboxylation Pathway
Caption: TPP-dependent decarboxylation and coupled assay pathway.
Experimental Workflow
Caption: Workflow for 2-oxo-acid decarboxylase activity assay.
References
- 1. Pyruvate decarboxylase from Zymomonas mobilis. Structure and re-activation of apoenzyme by the cofactors thiamin diphosphate and magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metal ions, thiamine diphosphate analogues and subunit interactions on the reconstitution behaviour of pyruvate decarboxylase from brewer's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics Using Thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism.[1] These TPP-dependent enzymes, including pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase (TK), catalyze critical reactions such as the decarboxylation of α-keto acids and the transfer of two-carbon units.[2] The study of the kinetics of these enzymes is paramount for understanding fundamental metabolic pathways, elucidating disease mechanisms, and for the discovery and development of novel therapeutic agents.
These application notes provide detailed protocols for assaying the activity of key TPP-dependent enzymes, summarize relevant kinetic data, and illustrate the regulatory pathways governing their function. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of enzyme kinetics and drug development.
Data Presentation: Kinetic Parameters of TPP-Dependent Enzymes
The following tables summarize key kinetic constants for several important TPP-dependent enzymes. This data is crucial for designing and interpreting kinetic experiments, as well as for comparative studies of enzyme function and inhibition.
Table 1: Michaelis-Menten Constants (Km) for TPP and Substrates of Human TPP-Dependent Enzymes
| Enzyme | Substrate/Cofactor | Km (µM) | Source(s) |
| Pyruvate Dehydrogenase Complex (PDC) | Thiamine Pyrophosphate (TPP) | 0.06 - 0.11 | [2][3] |
| Pyruvate | 46 | [4] | |
| Coenzyme A (CoA) | 36 | [4] | |
| NAD+ | 110 | [4] | |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | α-Ketoglutarate | 1250 | [4] |
| Coenzyme A (CoA) | 50 | [4] | |
| NAD+ | 67 | [4] | |
| Transketolase (TK) | Thiamine Pyrophosphate (TPP) | 0.065 - 2.3 | [5] |
| Ribose-5-phosphate | 610 | [6] | |
| Xylulose-5-phosphate | 303 | [6] |
Table 2: Catalytic Constants (kcat) of Human TPP-Dependent Enzymes
| Enzyme | kcat (s-1) | Source(s) |
| Pyruvate Dehydrogenase Complex (PDC) | ~12.5 | [7] |
| Transketolase (TK) | Not readily available |
Table 3: Inhibition Constants (Ki) of Inhibitors for TPP-Dependent Enzymes
| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Source(s) |
| Pyruvate Dehydrogenase Complex (PDC) | Oxythiamine (B85929) Pyrophosphate (OTPP) | 0.025 - 0.07 | Competitive (vs. TPP) | [2][3] |
| 3-Deazathiamine Pyrophosphate (DATPP) | 0.0026 | Competitive (vs. TPP) | [3] | |
| Acetyl-CoA | 58 | Competitive (vs. CoA) | [4] | |
| NADH | 22 | Competitive (vs. NAD+) | [4] | |
| Transketolase (TK) | Oxythiamine | IC50 = 0.2 | - | [8] |
Experimental Protocols
Detailed methodologies for the spectrophotometric measurement of the activity of key TPP-dependent enzymes are provided below. These protocols can be adapted for use with purified enzymes or cellular/tissue extracts.
Protocol 1: Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This protocol describes a coupled enzyme assay to measure PDC activity by monitoring the formation of NADH at 340 nm or through a colorimetric reaction.[9][10][11]
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate (B84403) buffer, pH 7.8, containing 1 mM MgCl2 and 1 mM DTT.
-
Substrate Solution: 2 mM Sodium Pyruvate.
-
Cofactor Solution: 2 mM NAD+, 0.1 mM Coenzyme A (CoA), 0.2 mM Thiamine Pyrophosphate (TPP).
-
For Colorimetric Assay: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Phenazine Methosulfate (PMS).[12]
-
Enzyme Source: Purified PDC, isolated mitochondria, or cell/tissue homogenates.
-
UV/Vis Spectrophotometer or microplate reader capable of reading at 340 nm (for NADH) or ~565 nm (for MTT reduction).
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold assay buffer followed by centrifugation to remove debris. Protein concentration should be determined for normalization.
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the assay buffer, substrate solution, and cofactor solution.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source to the reaction mixture.
-
Kinetic Measurement (NADH method): Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C or 37°C). Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Kinetic Measurement (MTT method): For the colorimetric assay, include MTT and PMS in the reaction mixture and monitor the increase in absorbance at ~565 nm.[11]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.
-
Express the enzyme activity in appropriate units, such as µmol/min/mg protein (U/mg).
-
Protocol 2: α-Ketoglutarate Dehydrogenase Complex (α-KGDH) Activity Assay
This protocol measures α-KGDH activity by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1 mM CaCl2, and 0.1% Triton X-100.
-
Substrate Solution: 10 mM α-Ketoglutarate.
-
Cofactor Solution: 2.5 mM NAD+, 0.2 mM Coenzyme A (CoA), 0.04 mM Thiamine Pyrophosphate (TPP).
-
Enzyme Source: Purified α-KGDH, isolated mitochondria, or cell/tissue homogenates.
-
UV/Vis Spectrophotometer or microplate reader.
Procedure:
-
Sample Preparation: As described for the PDC assay.
-
Reaction Mixture Preparation: Combine assay buffer, substrate solution, and cofactor solution in a cuvette or microplate well.
-
Enzyme Addition: Add the enzyme source to initiate the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the enzyme activity as described for the PDC assay.
Protocol 3: Transketolase (TK) Activity Assay
This protocol describes a coupled enzyme assay to measure transketolase activity by monitoring the oxidation of NADH at 340 nm.[6][13][14]
Materials:
-
Assay Buffer: 50 mM Glycylglycine buffer, pH 7.6.
-
Substrate Solution: 50 mM Ribose-5-phosphate (R5P) and 50 mM Xylulose-5-phosphate (X5P).
-
Cofactor and Coupling Enzyme Solution: 0.2 mM NADH, 1 mM Thiamine Pyrophosphate (TPP), and an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Enzyme Source: Purified transketolase or erythrocyte hemolysates.
-
UV/Vis Spectrophotometer or microplate reader.
Procedure:
-
Sample Preparation: For erythrocyte TK activity, prepare a hemolysate from washed red blood cells.
-
Reaction Mixture Preparation: In a cuvette or microplate well, combine the assay buffer, substrate solution, and the cofactor and coupling enzyme solution.
-
Enzyme Addition: Add the enzyme source to start the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the rate of NADH oxidation and express the transketolase activity in U/mg protein or U/g hemoglobin.
Signaling Pathways and Experimental Workflows
Pyruvate Dehydrogenase Complex (PDC) Regulatory Pathway
The activity of the Pyruvate Dehydrogenase Complex is a critical control point in cellular metabolism, linking glycolysis to the citric acid cycle.[15][16] Its activity is tightly regulated by both allosteric mechanisms and covalent modification through a phosphorylation/dephosphorylation cycle.[15] Understanding this regulatory network is crucial for research into metabolic diseases and cancer.
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).
Experimental Workflow for Kinetic Analysis of a TPP-Dependent Enzyme
The following diagram illustrates a typical workflow for the kinetic characterization of a TPP-dependent enzyme, from sample preparation to data analysis.
Caption: Workflow for TPP-dependent enzyme kinetic analysis.
Application in Drug Development
The essential role of TPP-dependent enzymes in the metabolism of both host and pathogenic organisms makes them attractive targets for drug development. For instance, inhibiting transketolase in cancer cells can disrupt the pentose (B10789219) phosphate pathway, thereby impeding nucleotide synthesis and cell proliferation.[6] Similarly, targeting TPP-dependent enzymes in bacteria or parasites offers a strategy for developing novel antimicrobial agents.
High-throughput screening (HTS) assays are employed to identify potential inhibitors of these enzymes. These assays are often based on the spectrophotometric or fluorometric detection of reaction products or cofactor consumption. Once initial hits are identified, detailed kinetic studies, as described in this document, are essential to characterize the mechanism of inhibition (e.g., competitive, non-competitive) and to determine the inhibitor's potency (Ki). This information is critical for the lead optimization phase of drug discovery. The use of TPP analogs, such as oxythiamine pyrophosphate, has been instrumental in probing the active sites of these enzymes and in serving as lead compounds for inhibitor design.[2][3]
References
- 1. Spectrophotometric measurement of pyruvate dehydrogenase complex activity in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine | MDPI [mdpi.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 15. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 16. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiamine Pyrophosphate (TPP) as a Supplement in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for critical enzymes in central carbon metabolism across all living organisms.[1] Its role in linking glycolysis to the tricarboxylic acid (TCA) cycle and in the pentose (B10789219) phosphate (B84403) pathway makes it a key modulator of metabolic flux. Supplementing microbial fermentation media with TPP or its precursor, thiamine, can significantly enhance the production of desired metabolites by boosting the activity of TPP-dependent enzymes. These notes provide a comprehensive overview of TPP's mechanism, applications, and protocols for its use as a supplement to improve fermentation efficiency and product yield, with a focus on ethanol (B145695) production in Saccharomyces cerevisiae and succinic acid production in Escherichia coli.
Introduction: The Central Role of TPP in Metabolism
Thiamine pyrophosphate is indispensable for cellular energy metabolism.[2] It serves as a coenzyme for several key enzymatic reactions, including:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.
-
α-Ketoglutarate Dehydrogenase Complex: A key regulatory enzyme within the TCA cycle.[1]
-
Pyruvate Decarboxylase (PDC): A crucial enzyme in alcoholic fermentation, converting pyruvate to acetaldehyde.[1][3][4]
-
Transketolase: A central enzyme in the non-oxidative branch of the pentose phosphate pathway, vital for producing precursor metabolites for nucleotides and aromatic amino acids.[1]
Given its central role, the intracellular concentration of TPP can be a rate-limiting factor for metabolic pathways that rely on these enzymes. While many microorganisms can synthesize TPP de novo, this process is energy-intensive and tightly regulated.[2][5] Supplementing the fermentation medium with an external source of thiamine or TPP can bypass this regulation, conserve cellular energy, and directly increase the activity of target enzymes, thereby enhancing the overall productivity of the fermentation process.[6][7]
Signaling Pathways and Metabolic Impact
Supplementing with TPP directly impacts the central carbon metabolism by increasing the catalytic efficiency of TPP-dependent enzymes. This leads to an increased flux of intermediates through key metabolic junctions.
Key TPP-Dependent Metabolic Pathways
Caption: Role of TPP in Central Carbon Metabolism.
Application Case Studies & Quantitative Data
Supplementation with thiamine has shown positive effects on the production of various metabolites. The following tables summarize key findings from relevant studies.
Case Study 1: Ethanol Production in Saccharomyces cerevisiae
Thiamine is a critical nutrient for yeast during alcoholic fermentation, enhancing both the rate of fermentation and the final ethanol yield.[6][7][8] It is a cofactor for pyruvate decarboxylase (PDC), the enzyme that commits pyruvate to the ethanol fermentation pathway.
| Microorganism | Product | Supplement & Concentration | Key Result | Reference |
| S. cerevisiae ILS6 | Wine (Ethanol) | Thiamine (0.5% w/v) | Achieved a final alcohol content of 12.5%. | [9][10] |
| S. cerevisiae | Ethanol | Thiamine | Exogenous thiamine can promote ethanol production by yeast. | [6] |
| W. anomalus | N/A (Ethanol Stress) | Thiamine | Alleviated the inhibitory effect of ethanol stress and improved cell survival. | [11] |
Note: The 0.5% w/v (5 g/L) concentration used in the wine fermentation study is exceptionally high and likely supra-optimal. Typical supplementation levels in industrial fermentation are significantly lower (in the mg/L range).
Case Study 2: Succinic Acid Production in Escherichia coli
In metabolically engineered E. coli designed for succinate (B1194679) production, TPP is required for the synthesis of o-succinylbenzoic acid, a menaquinone intermediate.[12][13] While direct supplementation studies are less common than genetic engineering approaches, ensuring sufficient TPP is crucial for maintaining the efficiency of the TCA cycle and related pathways that lead to succinate.
| Microorganism | Product | Genetic Background / Condition | Key Result | Reference |
| E. coli K-12 | o-succinylbenzoic acid | Cell-free extracts | OSB synthesis was "much reduced" in the absence of TPP. | [12][13] |
| E. coli AFP111 | Succinic Acid | Anaerobic fermentation | Achieved a final concentration of 56.5 g/L with a productivity of 0.81 g/(L·h). | [14] |
| Engineered E. coli | Succinic Acid | Overexpression of NAPRTase & PYC | Produced 14.08 g/L of succinate from 17.5 g/L of glucose. | [4] |
Note: The studies on succinate production often focus on genetic modifications to redirect carbon flux. While TPP is an essential cofactor in these pathways, the quantitative impact of its supplementation is an area requiring further research.
Experimental Protocols
The following protocols provide a framework for evaluating the effect of TPP supplementation on microbial fermentation.
Experimental Workflow Overview
Caption: General workflow for TPP supplementation experiments.
Protocol 4.1: TPP Supplementation in E. coli for Succinate Production
This protocol is designed for a lab-scale (e.g., 250 mL shake flask) evaluation.
1. Materials:
-
Metabolically engineered E. coli strain for succinate production (e.g., AFP111 or similar).[14][15]
-
Fermentation Medium (e.g., M9 minimal medium or LB broth, supplemented with glucose as a carbon source).
-
Thiamine Pyrophosphate (TPP) stock solution (10 mg/mL, filter-sterilized).
-
Appropriate antibiotics.
-
Shake flasks (250 mL).
-
Incubator shaker.
2. Inoculum Preparation: a. From a glycerol (B35011) stock, streak the E. coli strain onto an LB agar (B569324) plate with the appropriate antibiotic and incubate overnight at 37°C. b. Pick a single colony and inoculate a 5 mL starter culture of LB broth with antibiotic. c. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
3. Fermentation Setup: a. Prepare 250 mL shake flasks each containing 50 mL of fermentation medium. b. Control Group: Add no TPP. c. Test Groups: Add TPP from the stock solution to achieve desired final concentrations (e.g., 1, 5, 10, 20 mg/L). Prepare triplicate flasks for each condition. d. Add the appropriate antibiotic to all flasks. e. Inoculate each flask with the overnight starter culture to a starting Optical Density at 600 nm (OD600) of ~0.05.
4. Incubation and Monitoring: a. Incubate the flasks at 37°C with shaking at 200 rpm. For anaerobic or microaerobic conditions required by many succinate production strains, use sealed flasks with limited headspace or specific anaerobic culture systems. b. Collect 1 mL samples aseptically at regular intervals (e.g., 0, 8, 16, 24, 36, 48 hours). c. For each sample, measure the OD600 to monitor cell growth. d. Centrifuge the remaining sample (e.g., 13,000 rpm for 5 min) to pellet the cells. Store the supernatant at -20°C for later analysis.
5. Analysis of Succinate: a. Analyze the concentration of succinate in the thawed supernatants using High-Performance Liquid Chromatography (HPLC).
Protocol 4.2: HPLC Analysis of Succinate
This is a general method adaptable for analyzing organic acids from fermentation broths.
1. Instrumentation and Column:
-
System: HPLC with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) is commonly used.[2]
2. Mobile Phase and Conditions:
-
Mobile Phase: Isocratic elution with a dilute acid solution, such as 5 mM H₃PO₄, with the pH adjusted to approximately 2.1.[2]
-
Flow Rate: 0.75 - 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection: UV detection at 210 nm.[2]
-
Injection Volume: 10-20 µL.
3. Sample Preparation and Calibration: a. Thaw supernatant samples and filter through a 0.22 or 0.45 µm syringe filter before injection to remove particulates. b. Prepare a series of succinic acid standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase or sterile fermentation medium. c. Generate a standard curve by plotting the peak area against the concentration of the standards. d. Quantify the succinate concentration in the experimental samples by comparing their peak areas to the standard curve.
Conclusion and Future Perspectives
Supplementing microbial fermentations with thiamine pyrophosphate offers a straightforward and effective strategy to enhance the production of valuable chemicals and biofuels. By directly boosting the activity of rate-limiting, TPP-dependent enzymes, this approach can increase product titers, yields, and overall process efficiency. The protocols outlined here provide a foundation for researchers to explore and optimize the use of TPP in their specific fermentation systems. Further research should focus on determining the optimal TPP concentrations for various industrially relevant microorganisms and products, as well as investigating the synergistic effects of TPP supplementation with other media components and genetic engineering strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate Specificity of Thiamine Pyrophosphate-Dependent 2-Oxo-Acid Decarboxylases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate decarboxylase - Proteopedia, life in 3D [proteopedia.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. s4science.at [s4science.at]
- 8. Thiamine and Biotin: Relevance in the Production of Volatile and Non-Volatile Compounds during Saccharomyces cerevisiae Alcoholic Fermentation in Synthetic Grape Must - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalppw.com [journalppw.com]
- 10. journalppw.com [journalppw.com]
- 11. Frontiers | Protective effects of thiamine on Wickerhamomyces anomalus against ethanol stress [frontiersin.org]
- 12. Thiamine pyrophosphate requirement for o-succinylbenzoic acid synthesis in Escherichia coli and evidence for an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiamine pyrophosphate requirement for o-succinylbenzoic acid synthesis in Escherichia coli and evidence for an intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Succinic acid production with Escherichia coli AFP111 recovered from fermentation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Succinate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vitro Effect of Thiamine Pyrophosphate (TPP) on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Thiamine (B1217682) Pyrophosphate (TPP), the biologically active form of vitamin B1 (thiamine), is an indispensable cofactor for cellular respiration.[1][2] It is crucial for the function of key mitochondrial enzymes that link major metabolic pathways, including glycolysis and the Krebs cycle.[3] Consequently, TPP plays a vital role in cellular energy production (ATP synthesis) and maintaining mitochondrial health.[1][4] Investigating the effect of TPP on cellular respiration in vitro is essential for understanding metabolic disorders, neurodegenerative diseases, and for the development of therapeutic agents targeting mitochondrial function.
Principle of Action
TPP serves as a catalytic cofactor for several multi-enzyme complexes involved in oxidative metabolism. The most critical for cellular respiration are:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Located in the mitochondrial matrix, PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the Krebs cycle.[3][5] This reaction is a pivotal link between glycolysis and aerobic respiration. TPP is the specific cofactor for the E1 subunit of the PDH complex.[3]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key rate-limiting enzyme in the Krebs cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[5][6] This complex also requires TPP as a cofactor for its E1 subunit.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids, this complex also depends on TPP.[5][6]
In in vitro systems, such as isolated mitochondria or cell cultures, supplementing with TPP can restore or enhance the activity of these enzymes, particularly in states of thiamine deficiency, leading to measurable changes in oxygen consumption and ATP production.[1][7]
Important Distinction: Thiamine Pyrophosphate vs. Triphenylphosphonium (TPP+)
It is critical to distinguish Thiamine Pyrophosphate (the cofactor) from Triphenylphosphonium (TPP+). TPP+ is a lipophilic cation used to target therapeutic molecules or probes to the mitochondria due to the organelle's negative membrane potential.[8][9] However, TPP+ itself can have inhibitory effects on the electron transport chain and mitochondrial function, independent of the molecule it carries.[8][10] The protocols and data herein focus exclusively on Thiamine Pyrophosphate , the essential metabolic cofactor.
TPP in the Central Metabolic Pathway
The following diagram illustrates the central role of TPP as a cofactor for the Pyruvate Dehydrogenase and α-Ketoglutarate Dehydrogenase complexes, which are critical checkpoints in cellular respiration.
Caption: TPP's role in linking glycolysis to the Krebs cycle and within the cycle itself.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of thiamine/TPP on cellular respiration and related parameters.
Table 1: Effect of Thiamine/TPP on Cellular Oxygen Consumption
| Cell/Sample Type | Treatment | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| PBMCs (from DKA patients) | 0.5 µg/mL Thiamine (in vitro) | Basal Oxygen Consumption | Increased from 7.0 ± 2.1 to 9.3 ± 2.4 pmol/min/µg protein (p=0.05) | [7] |
| PBMCs (from DKA patients) | 0.5 µg/mL Thiamine (in vitro) | Maximal Oxygen Consumption | Increased from 16.6 ± 4.2 to 25.4 ± 5.0 pmol/min/µg protein (p=0.05) | [7] |
| Fibroblasts (from DLD deficient patient) | Thiamine (in vitro) | Rate of Respiration | Increased from 5.1 ± 0.9 to 8.5 ± 1.6 µM O₂ min⁻¹/10⁷ cells (p<0.001) | |
Table 2: Kinetic Parameters of Mitochondrial TPP Uptake
| Source | Apparent K_m | V_max | Conditions | Reference |
|---|
| Isolated Mouse Liver Mitochondria | 6.79 ± 0.53 µM | 114.3 ± 3.08 pmol (mg protein)⁻¹ (2 min)⁻¹ | pH 7.4, 37°C |[11] |
Table 3: Typical Reagent Concentrations for PDH Activity Assays
| Reagent | Concentration | Purpose | Reference |
|---|---|---|---|
| Thiamine Pyrophosphate (TPP) | 0.2 mM | Cofactor for PDH E1 subunit | [12][13] |
| Sodium Pyruvate | 0.5 - 2.0 mM | Substrate | [12][13] |
| MgCl₂ | 1.0 - 2.0 mM | Divalent cation cofactor | [12][13] |
| NAD⁺ | 0.5 mM | Co-substrate for PDH E3 subunit | [13] |
| Coenzyme A (CoA) | 0.2 mM | Substrate for PDH E2 subunit | [13] |
| MTT | 0.5 mM | Electron acceptor for colorimetric assay |[12] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption in Isolated Mitochondria
This protocol describes the isolation of mitochondria from tissue and the subsequent measurement of oxygen consumption using a Clark-type electrode or similar respirometry system to assess the impact of TPP.
Caption: Workflow for isolating mitochondria and measuring oxygen consumption.
Methodology:
-
Mitochondria Isolation:
-
Mince fresh tissue (e.g., mouse liver) in ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2).[14]
-
Homogenize gently using a Dounce or Teflon pestle homogenizer.[15]
-
Perform differential centrifugation. First, centrifuge at low speed (~700 x g for 10 min at 4°C) to pellet nuclei and cell debris.[15]
-
Transfer the supernatant to a new tube and centrifuge at high speed (~10,000 x g for 10 min at 4°C) to pellet the mitochondria.[15]
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.[15]
-
Resuspend the final pellet in a minimal volume of respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/l BSA).[16]
-
Determine the mitochondrial protein concentration using a standard method like the BCA assay.
-
-
Oxygen Consumption Measurement:
-
Calibrate a polarographic oxygen electrode (oxygraph) and equilibrate the chamber (e.g., 2 ml) with air-saturated respiration buffer at 37°C.[16]
-
Add the mitochondrial suspension to the chamber to a final concentration of approximately 0.5 mg/mL.
-
Record the basal respiration rate (State 2).
-
Add respiratory substrates that feed into TPP-dependent pathways, such as pyruvate (5 mM) and malate (B86768) (2 mM).
-
Add a defined amount of ADP (e.g., 1 mM) to stimulate State 3 respiration (active ATP synthesis).[17]
-
Once a stable State 3 rate is established, inject the desired concentration of TPP (or a vehicle control) into the chamber.
-
Continue recording to measure any change in the rate of oxygen consumption. The rate is calculated from the slope of the oxygen concentration trace over time.
-
Protocol 2: Spectrophotometric Assay for Pyruvate Dehydrogenase (PDH) Complex Activity
This protocol measures the activity of the PDH complex, which is directly dependent on TPP. The assay is based on the reduction of a tetrazolium salt, MTT, which produces a colored formazan (B1609692) product measurable at 560 nm.[12][18]
Caption: Workflow for the colorimetric measurement of PDH complex activity.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 7.6.
-
Stock Solutions: Prepare concentrated stock solutions of MgCl₂ (e.g., 100 mM), TPP (e.g., 20 mM), MTT (e.g., 50 mM), Phenazine methosulfate (PMS, e.g., 50 mM), and Sodium Pyruvate (e.g., 200 mM).[12]
-
-
Assay Procedure (for a 96-well plate format):
-
Prepare a master reaction mix containing the final concentrations of reagents: 50 mM phosphate buffer, 1.0 mM MgCl₂, 0.2 mM TPP, 0.5 mM MTT, and 6.5 mM PMS.[12]
-
Add the sample (e.g., 10-20 µg of mitochondrial protein from cell/tissue lysate) to each well. Include a "no-pyruvate" control for each sample to measure background activity.
-
Bring the final volume in each well to just under the total reaction volume (e.g., 180 µL for a final 200 µL reaction) with the master mix.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, Sodium Pyruvate, to a final concentration of 2.0 mM.[12]
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 560 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the curve.
-
Subtract the rate of the "no-pyruvate" control from the sample rate to get the specific PDH activity.
-
Normalize the activity to the amount of protein loaded in each well (e.g., µmol/min/mg protein). One unit of activity is the amount of enzyme that catalyzes the formation of 1 µmole of reduced MTT per minute.
-
References
- 1. Impact of prevailing thiamin levels on thiamin pyrophosphate uptake in pancreatic acinar cells: do the shuttle! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEM 245 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 4. Inhibition of pancreatic acinar mitochondrial thiamin pyrophosphate uptake by the cigarette smoke component 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. heart.org [heart.org]
- 8. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial respiration measurement protocol v1 [protocols.io]
- 15. agilent.com [agilent.com]
- 16. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Thiamine Pyrophosphate: Application Notes and Protocols in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for key enzymes in central metabolic pathways, including carbohydrate and amino acid metabolism.[1][2] Beyond its classical coenzymatic role, emerging evidence highlights a significant protective function for TPP against oxidative stress-induced cellular damage.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical pathogenic factor in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[5][6]
TPP's protective mechanisms are multifaceted. It serves as a cofactor for transketolase in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for generating NADPH.[7] NADPH is essential for regenerating the primary endogenous antioxidant, glutathione, thereby bolstering the cell's redox buffering capacity.[1][8] Furthermore, studies suggest TPP possesses direct antioxidant properties and can mitigate increases in oxidant parameters while preventing the depletion of endogenous antioxidants like glutathione.[9][10] Its antioxidant activity has been shown to be superior to that of thiamine itself.[9]
These application notes provide detailed protocols for utilizing in vitro and in vivo models of oxidative stress to investigate the protective effects of thiamine pyrophosphate. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing experiments to explore TPP as a potential therapeutic agent against oxidative stress-mediated pathologies.
Application Note 1: In Vitro Model of H₂O₂-Induced Oxidative Stress
Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress in cell culture models.[11] It can diffuse across cell membranes and generate highly reactive hydroxyl radicals, leading to damage of lipids, proteins, and DNA.[11] This model is effective for screening the cytoprotective and antioxidant potential of compounds like TPP.
Key Experimental Protocols
Protocol 1.1: Induction of Oxidative Stress in Cell Culture (e.g., SH-SY5Y Neuroblastoma Cells)
Materials:
-
Cell line of choice (e.g., SH-SY5Y, HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Thiamine pyrophosphate (TPP)
-
Hydrogen peroxide (H₂O₂) 30% stock solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.[11]
-
TPP Pre-treatment: The following day, replace the culture medium with fresh medium containing various concentrations of TPP (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle-only control group.
-
Incubate the cells for a predetermined period (e.g., 12 or 24 hours) to allow for cellular uptake.[11]
-
Induction of Oxidative Stress: Prepare fresh dilutions of H₂O₂ in serum-free medium. A typical concentration range to induce oxidative stress is 50 µM to 1 mM, which should be optimized for the specific cell line.[11][12]
-
After TPP pre-treatment, gently wash the cells with PBS.
-
Add the H₂O₂-containing medium to the cells and incubate for a duration determined by optimization (e.g., 3 to 4 hours).[11][13]
-
Post-treatment Analysis: Proceed with downstream assays to assess cell viability and oxidative stress markers.
Protocol 1.2: Assessment of Cell Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.1% NP40 and 4 mM HCl)
-
Plate reader
Procedure:
-
Following the H₂O₂ treatment, carefully remove the medium.
-
Add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[5]
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the crystals.[5]
-
Shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Measure absorbance at 570-590 nm. Cell viability is calculated as a percentage relative to the untreated control.[5]
Protocol 1.3: Measurement of Intracellular ROS (DCFH-DA Assay)
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium.[11]
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
Wash the cells with PBS to remove excess probe.[11]
-
Measure fluorescence intensity (Excitation ~485 nm, Emission ~530 nm). ROS levels are reported as relative fluorescence units (RFU) compared to the control.[11]
Data Presentation: TPP's Protective Effects In Vitro
The following table summarizes representative quantitative data on the effects of TPP in cell culture models of oxidative stress.
| Experimental Model | Treatment Group | TPP Concentration | Outcome Measure | Result | Reference |
| H₂O₂-induced stress in microglial cells | H₂O₂ + TPP-D-NAC | Not specified | Cell Viability (MTT) | Significantly greater improvement vs. NAC alone | [13] |
| Hypoxia in HCT 116 cells | Hypoxia + Thiamine | 3 µM | ROS Levels | Significant reduction in ROS | [14] |
| Hypoxia in HCT 116 cells | Hypoxia + Thiamine | 3 µM | Cell Proliferation | Significant increase in proliferation | [14] |
Note: TPP-D-NAC is a mitochondria-targeted conjugate. Data synthesized from multiple sources to illustrate potential outcomes.
Visualization: TPP Signaling in Oxidative Stress
Caption: TPP enhances antioxidant defense against oxidative stress.
Application Note 2: In Vivo Model of Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a clinically relevant model where a temporary loss of blood supply to an organ is followed by the restoration of blood flow.[15] This process triggers a burst of ROS production, leading to significant oxidative damage and inflammation. This model is well-suited for evaluating the neuroprotective and cardioprotective effects of TPP.[10][15]
Key Experimental Protocols
Protocol 2.1: Rat Model of Cerebral Ischemia-Reperfusion
Materials:
-
Male Wistar rats (250-300g)
-
Thiamine pyrophosphate (TPP) solution for injection
-
Anesthetic (e.g., ketamine/xylazine)
-
Microvascular clips
-
Surgical instruments
Procedure:
-
Animal Groups: Randomly divide animals into groups (n=10/group): Sham, I/R (control), and I/R + TPP.[15]
-
TPP Administration: In the treatment group, administer TPP (e.g., 20 mg/kg, intraperitoneally) one hour prior to inducing ischemia.[15]
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make a midline incision in the neck to expose the common carotid arteries.
-
In the I/R and I/R + TPP groups, induce ischemia by placing microvascular clips on both common carotid arteries for a specific duration (e.g., 10 minutes).[15]
-
In the Sham group, perform the incision but do not apply clips.
-
Remove the clips to allow reperfusion for a set period (e.g., 3 hours).[15]
-
-
Tissue Collection: At the end of the reperfusion period, euthanize the animals and collect brain tissue for biochemical analysis.
Protocol 2.2: Measurement of Oxidative Stress and Inflammation Markers
Procedure:
-
Tissue Homogenization: Homogenize brain tissue samples in appropriate buffers.
-
Biochemical Analysis: Use commercial ELISA kits or established spectrophotometric assays to measure levels of:
Data Presentation: TPP's Protective Effects In Vivo
The following table summarizes quantitative data from studies using in vivo models of oxidative stress.
| Experimental Model | Treatment Group | TPP Dosage | Tissue | Outcome Measure | Result | Reference |
| Cerebral I/R in Rats | I/R + TPP | 20 mg/kg | Brain | MDA Level | Significantly prevented increase | [15] |
| Cerebral I/R in Rats | I/R + TPP | 20 mg/kg | Brain | tGSH Level | Significantly prevented decrease | [15] |
| Cerebral I/R in Rats | I/R + TPP | 20 mg/kg | Brain | TNF-α, IL-1β | Significantly prevented increase | [10] |
| Cisplatin-induced toxicity in Rats | Cisplatin + TPP | 20 mg/kg | Liver | tGSH Level | Significantly higher than Cisplatin group | [9] |
| Cisplatin-induced toxicity in Rats | Cisplatin + TPP | 20 mg/kg | Liver | 8-OHGua (DNA damage) | Significantly prevented increase | [9] |
Visualization: In Vivo Experimental Workflow
Caption: Workflow for cerebral ischemia-reperfusion model in rats.
Conclusion
The protocols and data presented here provide a framework for investigating the role of thiamine pyrophosphate in mitigating oxidative stress-induced damage. Both in vitro and in vivo models consistently demonstrate that TPP can protect against cellular damage by reducing markers of oxidative stress and inflammation, and by preserving endogenous antioxidant defenses.[9][10][15] These findings support the therapeutic potential of TPP and encourage further research by scientists and drug development professionals into its application for diseases with an underlying oxidative stress etiology.
References
- 1. Oxidative Stress Upregulates the Transcription of Genes Involved in Thiamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The effect of thiamine deficiency on inflammation, oxidative stress and cellular migration in an experimental model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Thiamine and Thiamine Pyrophosphate on Oxidative Liver Damage Induced in Rats with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of thiamine pyrophosphate on oxidative damage in the brain and heart of rats with experimentally induced occlusion of the common carotid artery. [ve.scielo.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
Troubleshooting & Optimization
Thiamine pyrophosphate tetrahydrate stability and storage conditions
Welcome to the technical support center for Thiamine (B1217682) Pyrophosphate (TPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of TPP tetrahydrate to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for solid Thiamine Pyrophosphate (TPP) tetrahydrate?
For maximum stability, solid TPP tetrahydrate should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2] The compound is hygroscopic and should be kept dry.[3] Some suppliers also recommend storing it under an inert gas, such as nitrogen.[3][4]
Q2: My TPP solution seems to be degrading quickly. What are the most likely causes?
The stability of TPP in aqueous solutions is primarily affected by pH, temperature, light, and the presence of metal ions.[5] Degradation is significantly accelerated in neutral or alkaline conditions (pH > 6.0), at higher temperatures, and upon exposure to light.[5][6][7] Contamination with metal ions like copper (Cu²⁺) and iron (Fe³⁺) can also catalyze its degradation.[5]
Q3: What is the ideal pH for an aqueous TPP solution?
TPP solutions are most stable under acidic conditions, specifically within a pH range of 2.0 to 4.0.[5] Above pH 6.0, the rate of degradation increases significantly.[6][8] It is highly recommended to use a buffer system to maintain the optimal pH.
Q4: How should I prepare and store TPP stock solutions for long-term use?
To prepare a stable stock solution, dissolve TPP tetrahydrate in high-purity, deionized water and buffer the solution to a pH between 2.0 and 4.0.[5] For use in cell culture or other sterile applications, the solution should be sterile-filtered through a 0.22 μm filter.[1] To prevent degradation from repeated freeze-thaw cycles, store the solution in single-use aliquots.[1] For long-term storage, aliquots should be kept at -20°C (stable for ~1 month) or -80°C (stable for up to 6 months).[1][5] For short-term use, solutions can be stored at 4°C, protected from light.[5]
Q5: Can I use tap water to prepare my TPP solutions?
No, it is strongly advised to use purified, deionized, or distilled water. Tap water can have a pH outside the optimal range and may contain metal ions that accelerate TPP degradation.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using TPP in experimental settings.
| Problem / Observation | Potential Cause | Recommended Action |
| Low or inconsistent enzyme activity in an assay requiring TPP. | TPP Degradation: The TPP cofactor may have lost its activity due to improper storage or handling. | 1. Prepare a fresh TPP solution using the protocol outlined below. 2. Verify that the pH of your final assay buffer is within a range where TPP is stable, if possible. 3. Ensure the solution was protected from light and stored at the correct temperature. |
| Precipitate forms after adding TPP solution to media or buffer. | pH Incompatibility or Reaction: The acidic TPP stock solution may be causing other components in your buffer (e.g., proteins, salts) to precipitate upon addition. | 1. Add the TPP solution slowly while stirring. 2. Consider adjusting the pH of the TPP stock solution to be closer to your final buffer pH, but be aware this will reduce its long-term stability. Prepare it fresh if the pH is adjusted outside the 2.0-4.0 range. |
| Experimental results are not reproducible over time. | Progressive TPP Degradation: If you are using the same stock solution over several days or weeks, it may be slowly degrading, leading to inconsistent results. | 1. Switch to using single-use aliquots from a properly stored frozen stock. 2. Perform a quality check on your TPP stock if it is more than a few days old (if stored at 4°C) or more than a month old (if stored at -20°C). |
Troubleshooting Flowchart for TPP Solution Instability
If you are experiencing issues with TPP stability, follow this decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for TPP solution instability.
Data on TPP Stability
The stability of TPP is highly dependent on environmental factors. The following table summarizes the impact of pH and temperature on TPP degradation.
| Factor | Condition | Observation | Reference |
| pH | Acidic (pH 2.0 - 4.0) | Most Stable Region. | [5] |
| Neutral (pH 6.0) | Stability becomes dependent on concentration; higher concentrations may degrade faster. | [6][8] | |
| Alkaline (pH > 7.0) | Degradation is significantly accelerated. | [5] | |
| Temperature | -80°C | Stock solutions are stable for up to 6 months. | [1] |
| -20°C | Solid form and stock solutions are stable for at least 1 month. | [1] | |
| 4°C | Suitable for short-term storage (days) of solutions. | [5] | |
| Ambient Temperature | Not recommended for storage of solids or solutions. | ||
| Activation Energy of Degradation | pH 3 Solutions | 21–27 kcal/mol | [6][8] |
| pH 6 Solutions | 18–21 kcal/mol (Lower energy indicates less stability) | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous TPP Stock Solution
This protocol describes how to prepare a 10 mg/mL stock solution of TPP that is optimized for stability.
Materials:
-
Thiamine pyrophosphate tetrahydrate (solid)
-
High-purity, deionized water
-
Citrate (B86180) or acetate (B1210297) buffer components (for pH 3.0)
-
Sterile 0.22 μm syringe filter
-
Sterile, light-protecting (e.g., amber) microcentrifuge tubes
Methodology:
-
Prepare Buffer: Prepare a 50 mM citrate or acetate buffer and adjust the pH to 3.0.
-
Weigh TPP: In a sterile container, weigh out the required amount of TPP tetrahydrate. (For a 10 mg/mL solution, use 10 mg of TPP for every 1 mL of buffer).
-
Dissolve: Add the pH 3.0 buffer to the solid TPP. Mix gently by vortexing or inverting until the solid is completely dissolved.
-
Sterile Filter: Draw the solution into a sterile syringe. Attach a 0.22 μm syringe filter and dispense the solution into a sterile container. This step is critical for applications requiring sterility.
-
Aliquot: Dispense the sterile TPP solution into single-use, light-protecting sterile tubes.
-
Storage:
-
For immediate use (within a few days), store the aliquots at 4°C.
-
For long-term storage, immediately freeze the aliquots at -20°C or -80°C.
-
Workflow for TPP Solution Preparation and Storage
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiamine pyrophosphate = 95 154-87-0 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. Thiamine pyrophosphate | 154-87-0 | FT29444 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal degradation of thiamine in bread - UBC Library Open Collections [open.library.ubc.ca]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Thiamine Pyrophosphate (TPP) in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of thiamine (B1217682) pyrophosphate (TPP) in enzyme assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thiamine Pyrophosphate (TPP) in enzyme assays?
A1: Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for numerous enzymes that are critical for central metabolic pathways.[1][2] These enzymes, often decarboxylases and transketolases, catalyze the cleavage and formation of carbon-carbon bonds.[2] Key TPP-dependent enzymes include the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), transketolase, and branched-chain α-keto acid dehydrogenase.[1] In an enzyme assay, TPP is required for the catalytic activity of these apoenzymes (the inactive protein form of the enzyme).
Q2: How should I prepare and store TPP solutions?
A2: TPP solutions are susceptible to degradation, which can significantly impact your experimental results. For optimal stability, TPP solutions should be prepared in a buffer with a pH between 2.0 and 4.0. It is highly recommended to use purified, deionized water for the preparation of all solutions to avoid contamination with metal ions that can accelerate TPP degradation. For short-term storage, solutions can be kept at 4°C, while long-term storage at -20°C is recommended. Always prepare fresh solutions for critical experiments.
Q3: What are the signs of TPP degradation, and how can it affect my assay?
A3: TPP degradation can manifest as a loss of enzymatic activity in your assay, leading to inaccurate kinetic measurements. The stability of TPP in aqueous solutions is influenced by pH, temperature, and the presence of metal ions like copper and iron. Degradation is significantly accelerated in alkaline environments. If you observe lower than expected enzyme activity or inconsistent results, consider preparing a fresh TPP solution.
Q4: Can high concentrations of TPP inhibit enzyme activity?
A4: While TPP is an essential cofactor, excessively high concentrations can sometimes lead to substrate inhibition in certain enzymes. This phenomenon is thought to occur when substrate molecules compete for the active sites on the enzyme surface to such an extent that they block the sites, preventing other substrate molecules from binding and thus reducing the overall reaction rate.[3] It is therefore crucial to determine the optimal TPP concentration for your specific enzyme and assay conditions through a titration experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | TPP Degradation: The TPP solution may have degraded due to improper storage (pH, temperature) or age. | Prepare a fresh TPP solution in an appropriate buffer (pH 2.0-4.0) and store it at -20°C for long-term use. |
| Insufficient TPP Concentration: The concentration of TPP in the assay may be below the optimal level for the enzyme. | Perform a TPP titration experiment to determine the saturating concentration for your enzyme (see Experimental Protocols). | |
| Presence of Inhibitors: Your sample or buffer may contain substances that inhibit the enzyme. | Review all assay components for known inhibitors. For example, sodium azide (B81097) can inhibit peroxidase-coupled reactions.[4] | |
| Inconsistent results between experiments | Variability in TPP Solution: Using different batches or ages of TPP solution can introduce variability. | Always use freshly prepared TPP solution or aliquots from a single, properly stored stock. |
| Pipetting Errors: Inaccurate pipetting of the TPP solution, especially at small volumes, can lead to significant variations in its final concentration. | Prepare a master mix containing TPP and other common reagents to minimize pipetting errors.[5] | |
| High background signal | Contaminating Enzyme Activity: The TPP solution or other reagents may be contaminated with enzymes that react with the substrate or detection reagents. | Run a control reaction with all components except your enzyme of interest to check for background activity. |
| Non-enzymatic reaction: The substrate may be unstable under the assay conditions and break down spontaneously. | Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. | |
| Reaction rate decreases rapidly | Substrate Depletion: The initial substrate concentration may be too low, leading to rapid depletion. | Ensure that the reaction is monitored during the initial linear phase, where less than 10-15% of the substrate has been consumed.[6][7] |
| TPP Instability during the Assay: The pH or other conditions of the assay buffer may be causing TPP to degrade over the course of the reaction. | Verify that the assay buffer pH is compatible with TPP stability, or consider adding a stabilizing agent if compatible with your enzyme. |
Data Presentation
Table 1: TPP Concentration and Kinetic Parameters for Various Enzymes
| Enzyme | Organism | Typical TPP Assay Concentration | TPP Km (µM) | Effect of TPP Concentration on Activity | Reference |
| Pyruvate Dehydrogenase Complex (PDH) | Human | 0.2 mM | - | Activity is dependent on TPP concentration; some patient-derived enzymes show decreased affinity.[8][9] | [8][9] |
| Transketolase | E. coli | 50 µM - 2.4 mM | 0.93 ± 0.27 (at saturating Mg2+) | Two subpopulations of the enzyme exist with different affinities for TPP.[10][11] | [10][11] |
| α-Ketoglutarate Dehydrogenase | Porcine Heart | 300 µM | - | TPP is required for the initial binding and decarboxylation of α-ketoglutarate.[12][13] | [12][13] |
Note: Km values can vary significantly depending on the specific assay conditions (e.g., pH, temperature, substrate concentrations).
Experimental Protocols
Protocol 1: Preparation of Thiamine Pyrophosphate (TPP) Stock Solution
Materials:
-
Thiamine pyrophosphate (TPP) powder
-
Nuclease-free, deionized water
-
pH meter
-
Sterile microcentrifuge tubes
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Weigh out the desired amount of TPP powder.
-
Dissolve the TPP in nuclease-free, deionized water to a concentration of 10 mM.
-
Adjust the pH of the solution to 3.0 using 0.1 M HCl.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: TPP Titration to Determine Optimal Concentration
Objective: To determine the saturating concentration of TPP for a given TPP-dependent enzyme.
Materials:
-
Purified TPP-dependent enzyme
-
TPP stock solution (10 mM, prepared as in Protocol 1)
-
Substrates for the enzyme of interest
-
Assay buffer appropriate for the enzyme
-
Microplate reader or spectrophotometer
-
96-well plate
Procedure:
-
Prepare a series of TPP dilutions in the assay buffer. A typical range to test would be from 0 µM to 5 mM.
-
In a 96-well plate, set up reaction wells in triplicate for each TPP concentration.
-
To each well, add the assay buffer, the appropriate concentration of enzyme substrate(s), and the corresponding dilution of TPP.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Immediately measure the reaction rate by monitoring the change in absorbance or fluorescence over time.
-
Plot the initial reaction velocity (V₀) against the TPP concentration.
-
The optimal TPP concentration is the point at which the enzyme activity reaches a plateau (Vmax), indicating that the enzyme is saturated with the cofactor.
Visualizations
Caption: Workflow for optimizing TPP concentration in enzyme assays.
Caption: Role of TPP-dependent enzymes in central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 4. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine-responsive lactic acidaemia: role of pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TPP-Dependent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is Thiamine Pyrophosphate (TPP) and why is it essential for my enzyme?
A1: Thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP), is the biologically active form of vitamin B1.[1][2] It functions as a critical cofactor for a wide range of enzymes that catalyze the cleavage and formation of carbon-carbon bonds adjacent to carbonyl groups.[1][3] TPP-dependent enzymes are central to carbohydrate and amino acid metabolism.[4] Key examples include transketolase, pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH).[5][6] The thiazole (B1198619) ring of TPP is the catalytically active portion, stabilizing key carbanion intermediates that are essential for the enzymatic reaction.[2][7] If TPP is absent or not properly bound, your enzyme will exhibit little to no activity.
Q2: I've purified my recombinant TPP-dependent enzyme, and it shows a clean band on SDS-PAGE, but it has very low activity. Why?
A2: While a correct band on a denaturing SDS-PAGE gel confirms the protein's molecular weight, it doesn't guarantee proper folding or the presence of the essential TPP cofactor.[8] The most common reason for inactivity is the loss of TPP during purification.[8] It is crucial to include TPP and a divalent cation like Mg²⁺ in all purification buffers to maintain the enzyme in its active "holo-" form.[8]
Q3: How should I properly store and handle TPP and the enzyme?
A3: Proper storage is critical for maintaining the activity of both the TPP cofactor and the enzyme.
-
TPP Stock Solutions: Prepare aliquots of your TPP stock solution and store them at -20°C or -80°C in tightly sealed vials to prevent degradation.[9]
-
Enzyme: TPP-dependent enzymes should be stored at the recommended temperature, typically -70°C or below, to maintain activity.[9] It is highly advisable to aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles, which can lead to a loss of activity.[10]
Q4: What are the essential components of a TPP-dependent enzyme assay buffer?
A4: A typical assay buffer for a TPP-dependent enzyme includes:
-
A buffering agent to maintain optimal pH (e.g., Tris-HCl).
-
The cofactor Thiamine Pyrophosphate (TPP or ThDP).
-
A divalent cation, most commonly Mg²⁺ or Ca²⁺, which is essential for TPP binding and catalytic activity.[9] The optimal concentrations for each component can vary between specific enzymes and should be determined from literature or empirical testing.[10]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity Detected
This is one of the most frequent challenges in TPP-dependent assays. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no enzyme activity.
Q: What are the possible causes and solutions for low enzyme activity?
A: Below is a summary of potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme was stored correctly at the recommended temperature (e.g., -70°C) and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot. Run a positive control with a known active enzyme to verify that other assay components are working.[10] |
| Loss of TPP Cofactor | The TPP cofactor can dissociate from the enzyme during purification.[8] Include TPP (typically 0.1-1 mM) and Mg²⁺ (1-5 mM) in all purification buffers (lysis, wash, and elution).[8] Perform a "reconstitution" step by incubating the purified apoenzyme with an excess of TPP and Mg²⁺ before the activity assay.[8] |
| Improper Protein Folding | Even if the protein is soluble, it may not be correctly folded.[8] This can be due to high expression rates or the absence of TPP during expression. To improve folding, lower the expression temperature post-induction, reduce the inducer concentration, and supplement the growth media with thiamine (Vitamin B1).[8] |
| Sub-optimal Assay Conditions | Enzyme activity is highly sensitive to pH and temperature.[9] Verify that the pH of your assay buffer and the incubation temperature are optimal for your specific enzyme by consulting the literature.[10] |
| Incorrect Substrate Concentration | Ensure substrate concentrations are appropriate. Very high substrate concentrations can sometimes lead to substrate inhibition.[10] It is often best to work at or near the Michaelis-Menten constant (Kₘ) for the substrate.[10] |
| Presence of Inhibitors | Some substances can interfere with the assay and should be avoided in sample preparations. Examples include EDTA (>0.5 mM), SDS (>0.2%), and Sodium Azide (>0.2%).[11] |
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results are varying significantly between experiments. What could be the cause?
A: Lack of reproducibility can undermine your findings. Here are common culprits and how to address them.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique, especially for small volumes. To minimize well-to-well variability, prepare a master mix of reaction components.[10][11] |
| Degradation of Reagents | Always prepare fresh working solutions of TPP and substrates for each experiment from frozen stocks.[9] The potency of these molecules can degrade over time in solution.[12] |
| Microplate Edge Effects | The outermost wells of a microplate are more prone to evaporation, which can concentrate reactants and alter results.[10] Avoid using these wells or fill them with buffer or water to create a humidity barrier.[10] |
| Inconsistent Incubation Times/Temps | Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments and plates.[11] |
| Cell Culture Variability | If using cell lysates, ensure consistent cell seeding densities, use cells within a low passage number range, and use the same lot of media and reagents whenever possible to standardize your biological source material.[12] |
Issue 3: Protein Expression and Purification Problems
Low final enzyme activity often traces back to issues during the protein expression and purification stages.
Caption: Workflow for TPP-dependent enzyme expression and purification.
Q: My expressed protein is insoluble or forms inclusion bodies. What can I do?
A: Insoluble protein is a common issue, often caused by the cell's folding machinery being overwhelmed or by the absence of the stabilizing TPP cofactor.[8]
-
Lower Expression Temperature: After inducing expression, reduce the temperature to 16-25°C to slow down protein synthesis and allow more time for proper folding.[8]
-
Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) for more controlled and slower expression.[8]
-
Supplement Growth Media: TPP is often crucial for the proper folding and stability of the enzyme.[8] Supplementing the growth media with thiamine can help stabilize the enzyme as it is being synthesized.[8]
-
Optimize Lysis Buffer: Screen different pH levels and salt concentrations. Including additives like glycerol (5-10%) can also enhance solubility.[8]
-
Refolding Protocols: If inclusion bodies have already formed, they must be solubilized with strong denaturants (e.g., urea) followed by a gradual removal of the denaturant to allow refolding. The presence of TPP and Mg²⁺ in the refolding buffer is often beneficial.[8]
Experimental Protocols
Protocol 1: General TPP-Dependent Enzyme Activity Assay (Coupled Spectrophotometric)
This protocol provides a general guideline for measuring the activity of a TPP-dependent enzyme where the reaction can be coupled to the oxidation or reduction of NAD(P)H, which can be monitored by a change in absorbance at 340 nm.
Materials:
-
Purified TPP-dependent enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Thiamine Pyrophosphate (TPP) stock solution (e.g., 10 mM)
-
Magnesium Chloride (MgCl₂) stock solution (e.g., 100 mM)
-
Substrate(s) for the primary enzyme
-
Coupling enzyme(s)
-
NAD(P)⁺ or NAD(P)H
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plate or cuvettes
Procedure:
-
Prepare a Master Mix: On ice, prepare a master mix containing the assay buffer, TPP, MgCl₂, coupling enzyme(s), and NAD(P)⁺/NAD(P)H. Prepare enough for all samples, controls, and a small excess.
-
Set up Reactions:
-
Sample Wells: Add the master mix to the wells, followed by the primary substrate(s).
-
No Enzyme Control: Add master mix and substrate(s) but substitute an equal volume of assay buffer for the enzyme solution. This controls for non-enzymatic substrate degradation.
-
No Substrate Control: Add master mix and enzyme solution but substitute an equal volume of assay buffer for the primary substrate. This controls for background activity in the enzyme preparation.
-
-
Equilibrate: Pre-incubate the plate or cuvettes at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding the purified TPP-dependent enzyme to the sample and no-substrate control wells. Mix gently but thoroughly.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at 340 nm over time. Record readings every 30-60 seconds for 10-20 minutes.
-
Calculate Activity: Determine the initial linear rate of reaction (ΔAbs/min). Use the Beer-Lambert law (ε for NADH/NADPH = 6220 M⁻¹cm⁻¹) to convert this rate into the amount of product formed or substrate consumed per unit time.
Protocol 2: Reconstitution of Apoenzyme with TPP
This protocol is used to reactivate a purified enzyme that may have lost its TPP cofactor.
Materials:
-
Purified apoenzyme (enzyme without TPP) in a suitable buffer
-
Concentrated TPP stock solution (e.g., 10 mM)
-
Concentrated MgCl₂ stock solution (e.g., 100 mM)
Procedure:
-
Dilute the purified enzyme to a working concentration in a buffer that does not contain TPP.
-
Add MgCl₂ to a final concentration of 1-5 mM.
-
Add TPP to a final concentration of 0.1-1 mM.
-
Incubate the mixture on ice or at 4°C for 30-60 minutes to allow the cofactor to bind to the enzyme.
-
(Optional) To remove unbound TPP and Mg²⁺, the sample can be passed through a desalting column (e.g., G-25) equilibrated with the final assay buffer (without TPP).
-
The reconstituted holoenzyme is now ready to be used in the activity assay.
Appendices
Appendix A: Typical Buffer Component Concentrations
The optimal concentrations can vary significantly between enzymes. This table provides common starting ranges for optimization.
| Component | Typical Concentration Range | Purpose |
| Buffer (e.g., Tris, HEPES) | 20 - 100 mM | Maintain optimal pH |
| Thiamine Pyrophosphate (TPP) | 0.1 - 1 mM | Essential enzyme cofactor[8] |
| Divalent Cation (Mg²⁺ or Ca²⁺) | 1 - 5 mM | Facilitates TPP binding and activity[8][9] |
| Substrate(s) | Varies (often near Kₘ) | Reactant for the enzyme |
| Glycerol (optional) | 5 - 20% (v/v) | Protein stabilizer[8] |
References
- 1. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. droracle.ai [droracle.ai]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Thiamine Pyrophosphate (TPP) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of thiamine (B1217682) pyrophosphate (TPP) in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experiments.
Troubleshooting and FAQs
This section addresses common challenges and questions regarding the stability of TPP in solution.
Question: My TPP solution is showing signs of degradation (e.g., loss of activity, discoloration) shortly after preparation. What are the likely causes?
Answer: The stability of TPP in aqueous solutions is influenced by several factors. The most critical factor is the pH of the solution; TPP is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[1] In alkaline environments, degradation is significantly accelerated. Other contributing factors include exposure to heat, light, and the presence of certain metal ions like copper and iron.[1] The rate of degradation increases with temperature, and the presence of water can also negatively impact the stability of thiamine in its solid state.[1]
Question: What is the optimal pH range for storing TPP solutions, and how should I maintain it?
Answer: The optimal pH for TPP solution stability is between 2.0 and 4.0.[1] To maintain this pH, it is advisable to use a buffer system. However, it's important to note that the type and concentration of buffer salts can also affect TPP degradation independently of pH. Therefore, it is recommended to use the lowest effective buffer concentration and to validate the stability of TPP in your chosen buffer system.
Question: Are there any specific metal ions I should be concerned about that can accelerate TPP degradation?
Answer: Yes, the presence of certain metal ions can significantly accelerate the degradation of thiamine. Studies have shown that copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺) ions can promote thiamine loss in aqueous solutions.[1] If your experiments involve metal ions, consider using a chelating agent to minimize their catalytic effect on TPP degradation.
Question: How does temperature affect the stability of TPP solutions?
Answer: Temperature is a critical factor in the stability of TPP. The degradation of thiamine follows first-order kinetics, and the rate of degradation increases with temperature.[1][2] For example, one study observed significant thiamine degradation at temperatures of 25°C, 40°C, and 55°C over a 7-day period, with greater losses at higher temperatures.[2] Therefore, it is crucial to store TPP solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation.[1]
Question: Can I use tap water to prepare my TPP solutions?
Answer: It is highly recommended to use purified, deionized, and deoxygenated water for preparing TPP solutions. Tap water can contain metal ions and have a pH outside the optimal range for TPP stability, both of which can accelerate degradation.[1]
Question: I am observing a loss of TPP activity in my cell culture media. What could be the issue?
Answer: Cell culture media are complex environments, and several factors could contribute to TPP degradation. The pH of the medium may not be optimal for TPP stability. Additionally, media components can interact with and degrade TPP. It is advisable to prepare concentrated TPP stock solutions under optimal stability conditions (acidic pH, low temperature) and add them to the media shortly before use.
Data on TPP Stability
The stability of Thiamine Pyrophosphate is influenced by various factors. The following tables summarize quantitative data on its degradation under different conditions.
Table 1: Effect of pH and Buffer on Thiamine Stability at 25°C
| pH | Buffer System (Concentration) | Time for 10% Loss (t₁₀) in Weeks | Relative Stability |
| 4 | 0.1 M Phosphate (B84403) | 79 | High |
| 5 | 0.1 M Phosphate | 38 | Moderate |
| 6 | 0.1 M Phosphate | 10 | Low |
| 7 | 0.1 M Phosphate | 3 | Very Low |
| 4 | 0.1 M Citrate (B86180) | 48 | Moderate |
| 5 | 0.1 M Citrate | 31 | Moderate |
| 6 | 0.1 M Citrate | 20 | Low |
| 7 | 0.1 M Citrate | 15 | Low |
Data adapted from studies on thiamine degradation kinetics in solution. Thiamine stability generally decreases as pH and buffer concentration increase.
Table 2: Effect of Temperature on Thiamine Degradation in Solution
| Temperature | pH | Observation |
| 25°C | 6 | Minimal degradation over 12.5 days. |
| 30°C, 37°C, 45°C | Not specified | Degradation kinetics were determined and used to predict losses during storage. |
| 50°C - 120°C | 4.5, 5.5, 6.5 | Degradation kinetics studied in red gram splits and pure solutions. |
| 96.4°C | Not specified | Loss was greater in phosphate buffer than citrate buffer. |
This table summarizes findings from various studies on the thermal degradation of thiamine, indicating that higher temperatures consistently lead to increased degradation rates.
Experimental Protocols
Protocol 1: Preparation of a Stabilized TPP Stock Solution
This protocol describes the preparation of a TPP stock solution with enhanced stability.
Materials:
-
Thiamine pyrophosphate (TPP) hydrochloride
-
High-purity, deionized, deoxygenated water
-
0.1 M Hydrochloric acid (HCl) or a suitable acidic buffer (e.g., citrate or phosphate buffer)
-
Chelating agent (optional, e.g., EDTA, DTPA, HEDTA)
-
Sterile, amber, airtight vials
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of TPP hydrochloride in a sterile container.
-
Dissolution: Dissolve the TPP in a minimal amount of high-purity, deionized, deoxygenated water.
-
pH Adjustment: Adjust the pH of the solution to between 3.0 and 4.0 using 0.1 M HCl or an appropriate acidic buffer. Monitor the pH carefully with a calibrated pH meter.
-
Addition of Stabilizers (Optional): If the presence of metal ions is a concern, add a chelating agent to a final concentration known to be effective without catalyzing degradation (e.g., HEDTA at 0.5 mmol/L).
-
Final Volume: Bring the solution to the final desired volume with high-purity, deionized, deoxygenated water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into sterile, amber, airtight vials.
-
Storage: For short-term storage (up to one week), store the vials at 2-8°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for TPP Quantification
This method is for the quantitative determination of TPP in aqueous solutions.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column (e.g., Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm)
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide (B76249) (for fluorescence detection)
-
Mobile phase components (e.g., ammonium (B1175870) acetate, acetic acid, acetonitrile)
-
Thiamine pyrophosphate hydrochloride standard
-
Purified water
Procedure:
-
Sample Preparation:
-
Deproteinize samples if necessary by adding an equal volume of 10% TCA, vortexing, and centrifuging.
-
For fluorescence detection, derivatize the TPP in the supernatant by adding an alkaline solution of potassium ferricyanide to convert it to the fluorescent thiochrome (B1210408) derivative.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of a buffer (e.g., 0.1 M ammonium acetate, pH 5.8) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]
-
Detection:
-
UV detection at approximately 254 nm.[2]
-
Fluorescence detection with excitation around 365-375 nm and emission around 430-450 nm for the thiochrome derivative.
-
-
-
Quantification:
-
Prepare a standard curve using known concentrations of TPP.
-
Calculate the concentration of TPP in the samples by comparing their peak areas to the standard curve.
-
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for working with TPP solutions.
References
pH considerations for thiamine pyrophosphate stability in buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of thiamine (B1217682) pyrophosphate (TPP) in buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions related to the stability of TPP in aqueous solutions.
Question: My TPP solution is showing signs of degradation shortly after preparation. What are the likely causes?
Answer: The stability of TPP in aqueous solutions is influenced by several factors. The most critical factor is the pH of the solution; TPP is most stable in acidic conditions, specifically between pH 2.0 and 4.0.[1] In alkaline environments, degradation is significantly accelerated.[1][2] Other contributing factors include exposure to heat, light, and the presence of certain metal ions like copper and iron.[1] The type and concentration of buffer salts can also impact TPP degradation, independent of the pH.[1][3][4]
Question: What is the optimal pH range for storing TPP solutions, and how should I maintain it?
Answer: The optimal pH for TPP solution stability is between 2.0 and 4.0.[1] To maintain this pH, using a suitable buffer system is advisable. However, it is crucial to select a buffer that does not accelerate degradation. It is recommended to use the lowest effective buffer concentration and to validate the stability of TPP in your chosen buffer system.[1]
Question: I am observing a loss of TPP activity in my cell culture media. What could be the issue?
Answer: Thiamine is known to be one of the more unstable vitamins in cell culture media.[1] The pH of most standard cell culture media is around 7.0 to 7.4, which is outside the optimal stability range for TPP. At a pH of 6, the degradation rate is also dependent on the initial concentration.[1] To mitigate this, consider preparing fresh TPP-supplemented media for each experiment or conducting a stability study of TPP in your specific cell culture medium over your experimental timeframe.
Question: Can I use tap water to prepare my TPP solutions?
Answer: It is highly recommended to use purified, deionized, or distilled water for preparing TPP solutions. Tap water can contain metal ions and may have a pH outside the optimal range for TPP stability, both of which can accelerate its degradation.[1]
Question: How should I store my TPP stock solutions?
Answer: For long-term storage, it is recommended to store TPP stock solutions at -20°C or -80°C.[5][6][7] For short-term storage, 4°C is acceptable.[1] Solutions should be stored in tightly sealed containers, protected from light.[1][8] Some sources suggest that when stored at -80°C, the solution can be used within 6 months, and at -20°C, within 1 month.[5]
Data on TPP Stability in Different Buffers
The stability of thiamine (a precursor to TPP, with similar stability characteristics) is significantly influenced by the pH and the type of buffer used. The following table summarizes the stability of thiamine in phosphate (B84403) and citrate (B86180) buffers at various pH levels.
| pH | Buffer System (0.1 M) | Time for 10% Loss (t10) at 25°C | Relative Stability |
| 4 | Phosphate | 79 weeks | More stable in phosphate |
| 4 | Citrate | Lower than phosphate | Less stable in citrate |
| 5 | Phosphate | Greater than citrate | More stable in phosphate |
| 5 | Citrate | Lower than phosphate | Less stable in citrate |
| 6 | Phosphate | Less than citrate | Less stable in phosphate |
| 6 | Citrate | Greater than phosphate | More stable in citrate |
| 7 | Phosphate | 3 weeks | Less stable in phosphate |
| 7 | Citrate | Greater than phosphate | More stable in citrate |
Data adapted from studies on thiamin degradation, which follows similar patterns to TPP.[3][4][9]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for TPP Quantification
This method is for the quantitative determination of TPP in aqueous solutions to assess its stability over time.
Materials:
-
HPLC system with a C18 column (e.g., Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm)[10]
-
UV or fluorescence detector[1]
-
Acetic acid
-
Acetonitrile (HPLC grade)[10]
-
Thiamine pyrophosphate standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Standard Curve Preparation:
-
Prepare a stock solution of TPP in a buffer of known pH and concentration.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Prepare TPP solutions in the buffers and at the pH values you wish to test.
-
Store the solutions under the desired conditions (e.g., temperature, light exposure).
-
At specified time points, withdraw an aliquot of each sample.
-
If necessary, precipitate proteins by adding an equal volume of trichloroacetic acid (TCA) solution, vortex, and centrifuge at 10,000 x g for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Use a gradient elution program as required for optimal separation.
-
Set the fluorescence detector to an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm (after post-column derivatization with alkaline ferricyanide (B76249) if necessary).[1] Alternatively, a UV detector can be set at 254 nm.[10]
-
Data Analysis:
-
Quantify the TPP concentration in your samples by comparing the peak areas to the standard curve.
-
Calculate the percentage of TPP remaining at each time point to determine the degradation rate.
-
Visual Guides
Caption: Experimental workflow for testing TPP stability.
Caption: Troubleshooting decision tree for TPP instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thiamine pyrophosphate | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Thiamine pyrophosphate = 95 154-87-0 [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
- 10. open.clemson.edu [open.clemson.edu]
Technical Support Center: Investigating the Impact of Metal Ions on Thiamine Pyrophosphate (TPP) Hydrolysis Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of metal ions on the kinetics of thiamine (B1217682) pyrophosphate (TPP) hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TPP hydrolysis rate is unexpectedly slow, even in the presence of metal ions. What are the potential causes?
A1: Several factors can contribute to a slow hydrolysis rate:
-
pH of the Reaction Buffer: The rate of TPP hydrolysis is highly dependent on pH.[1] Different TPP species exist at various pH values, and their susceptibility to hydrolysis, both spontaneous and metal-catalyzed, varies. Ensure your buffer pH is optimal for the specific metal ion you are studying. For instance, studies have been conducted over a pH range of 3.0 to 7.0 to analyze pH rate profiles.[1]
-
Metal Ion Concentration: There is an optimal concentration range for metal ion catalysis. Insufficient metal ion concentration will result in a lower catalytic effect. Conversely, excessively high concentrations can sometimes lead to the formation of less reactive or insoluble complexes.
-
Temperature: TPP hydrolysis is sensitive to temperature.[2][3] Ensure your reaction is maintained at a consistent and appropriate temperature. Spontaneous hydrolysis at room temperature is known to be very slow.[1]
-
Purity of TPP and Reagents: Impurities in your TPP stock or other reagents can interfere with the reaction. Use high-purity reagents and verify the integrity of your TPP.
-
Ionic Strength: The ionic strength of the reaction medium can influence the interaction between TPP and metal ions. Maintain a constant ionic strength across your experiments for comparable results.
Q2: I am observing precipitate formation upon adding metal ions to my TPP solution. How can I prevent this?
A2: Precipitate formation often indicates the formation of insoluble metal-TPP complexes or metal hydroxides at certain pH values.
-
Adjusting pH: The solubility of metal-TPP complexes is pH-dependent. Lowering the pH might help in solubilizing the complex, but be mindful of how this affects the hydrolysis kinetics.
-
Choice of Buffer: Certain buffer components can interact with metal ions and contribute to precipitation. Consider using a different buffer system that is compatible with your chosen metal ion.
-
Metal Ion and TPP Concentrations: High concentrations of either the metal ion or TPP can exceed the solubility product of the complex. Try reducing the concentrations of one or both reactants.
-
Ligand Addition: In some cases, adding a weak chelating agent can help to keep the metal ion in solution without completely inhibiting its catalytic activity. This approach requires careful optimization.
Q3: How do different divalent metal ions affect the rate of TPP hydrolysis?
A3: Divalent metal ions can significantly enhance the rate of TPP hydrolysis through complex formation.[1] The catalytic efficiency varies depending on the metal ion. Metal ions can promote hydrolysis by neutralizing charge, enhancing nucleophilicity, and polarizing P-O bonds.[1] Studies have investigated the complexation of TPP with various metal ions including Mg2+, Mn2+, Cu2+, Ni2+, and Zn2+.[4][5] The stability of these complexes does not necessarily follow the Irving-Williams order, which is typical for phosphate (B84403) ligands.[4] For example, the kinetics of complexation for Ni2+ and Mg2+ with TPP have been studied using the temperature-jump method.[4]
Q4: What is the general mechanism by which metal ions catalyze TPP hydrolysis?
A4: Metal ions act as Lewis acids, coordinating to the phosphate oxygen atoms of TPP. This interaction facilitates the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the phosphorus atom. The proposed mechanism involves the formation of a metal-TPP complex, which polarizes the P-O-P bond, making it more susceptible to cleavage.[1] For some enzymatic reactions involving TPP, a bivalent metal ion may also link to the N1' site of the thiamine molecule during the reaction.[6]
Experimental Protocols
Protocol 1: General Kinetic Assay for Metal Ion-Catalyzed TPP Hydrolysis
This protocol outlines a general procedure to determine the rate of TPP hydrolysis in the presence of a metal ion by measuring the release of inorganic phosphate over time.
Materials:
-
Thiamine pyrophosphate (TPP) solution of known concentration
-
Metal salt solution (e.g., MgCl₂, CuCl₂, ZnCl₂) of known concentration
-
Reaction buffer of desired pH (e.g., Tris-HCl, MES)
-
Reagents for phosphate determination (e.g., Molybdate-based colorimetric reagent)
-
Spectrophotometer
-
Constant temperature water bath or incubator
Procedure:
-
Reaction Setup: In a series of reaction tubes, prepare the reaction mixture by adding the buffer, metal ion solution, and deionized water.
-
Temperature Equilibration: Place the reaction tubes in a constant temperature bath for at least 10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the reaction by adding the TPP solution to each tube and mix quickly. Start a stopwatch immediately.
-
Sampling: At specific time intervals, withdraw an aliquot from each reaction tube.
-
Quenching: Immediately stop the reaction in the aliquot, for example, by adding a quenching solution like ice-cold trichloroacetic acid (TCA).
-
Phosphate Determination: Determine the concentration of inorganic phosphate in each quenched aliquot using a standard colorimetric method, such as the Fiske-Subbarow method or a malachite green assay. This typically involves adding a molybdate-based reagent and measuring the absorbance at a specific wavelength (e.g., 660 nm) after color development.[1][7]
-
Data Analysis: Plot the concentration of released phosphate against time. The initial rate of the reaction can be determined from the slope of the linear portion of this curve. The observed rate constant (k_obs) can be calculated based on the reaction order. TPP hydrolysis generally follows first-order kinetics.[1]
Data Presentation
Table 1: Kinetic Parameters for the Complexation of Divalent Metal Ions with Thiamine Pyrophosphate
| Metal Ion | k₂₃ (s⁻¹) | k₃₂ (s⁻¹) | K₁₂ (M⁻¹) |
| Ni²⁺ | 4.2 x 10³ (± 6%) | 250 | 240 |
| Mg²⁺ | 7.5 x 10⁴ (± 12%) | 2400 | 87 |
Data obtained at 25°C and an ionic strength of 0.1 M.[4] k₂₃ represents the rate constant for the formation of the complex from the ion-pair intermediate, k₃₂ is the rate constant for the reverse reaction, and K₁₂ is the equilibrium constant for the formation of the outer-sphere complex.
Visualizations
Experimental Workflow for TPP Hydrolysis Kinetics
Caption: Workflow for studying TPP hydrolysis kinetics.
Proposed Mechanism of Metal Ion Catalysis
Caption: Metal ion-catalyzed hydrolysis of TPP.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. open.clemson.edu [open.clemson.edu]
- 3. "Effect of Metal Ions and Temperature on Stability of Thiamine Determin" by Jhong Huei Huang [open.clemson.edu]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Thiamine pyrophosphate-metal ion complexation: equilibrium and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Perspectives on Thiamine Catalysis: From Enzymic to Biomimetic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of TPP Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Thiamine (B1217682) Pyrophosphate (TPP) derivatives, focusing on troubleshooting common issues to improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of the TPP derivative is significantly lower than expected. What are the potential primary causes?
Low yield in the enzymatic synthesis of TPP derivatives can stem from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are:
-
Enzyme Inactivity or Instability : The key enzyme, Thiamine Pyrophosphokinase (TPK1), may have low specific activity or be unstable under the reaction conditions.[1][2]
-
Suboptimal Reaction Conditions : The pH, temperature, or buffer composition may not be optimal for TPK1 activity.[1]
-
Substrate or Cofactor Issues : The concentration, purity, or stability of the thiamine analog, ATP, or the essential cofactor Mg²⁺ may be limiting.[3]
-
Presence of Inhibitors : Contaminants in the reagents or reaction vessel could be inhibiting the enzyme.[1][4]
-
Product Instability or Degradation : The synthesized TPP derivative itself might be unstable or degrading under the experimental conditions.[5]
The following workflow provides a logical approach to diagnosing the issue.
Q2: How do I perform the enzymatic synthesis and what is the core reaction?
The synthesis is catalyzed by the enzyme Thiamine Pyrophosphokinase (TPK1), which facilitates the transfer of a pyrophosphate group from ATP to thiamine or a thiamine analog. This reaction is dependent on the presence of a divalent metal cation, typically magnesium.[3][6]
Enzyme Activity and Stability
Q3: How can I confirm my Thiamine Pyrophosphokinase (TPK1) is active?
To pinpoint a problematic enzyme, it is recommended to perform an individual enzyme activity assay using unmodified thiamine as a control substrate.[7] A low or absent activity indicates a problem with the enzyme stock, storage, or the assay conditions themselves.
Experimental Protocol: TPK1 Activity Assay (Luminescence-Based)
This protocol is adapted from methods used to assess TPK1 activity by measuring the amount of AMP produced.[7]
-
Prepare Reaction Mixture : In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final volume:
-
Tris-HCl Buffer (100 mM, pH 7.5): 25 µL
-
ATP (10 mM): 5 µL
-
MgCl₂ (20 mM): 5 µL
-
Thiamine (1 mM): 5 µL
-
Purified TPK1 enzyme solution: 10 µL (concentration may need optimization)
-
-
Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time may vary.
-
Termination & Detection : Stop the reaction and detect the amount of AMP produced. This can be done using a commercial kit like the AMP-Glo™ Assay, which measures luminescence proportional to the AMP concentration. Follow the manufacturer's instructions.
-
Control Reactions :
-
Negative Control 1 : No enzyme.
-
Negative Control 2 : No thiamine substrate.
-
These controls are essential to ensure that AMP production is enzyme- and substrate-dependent.
-
Reaction Conditions & Substrates
Q4: My enzyme is active, but the yield is still low. What reaction conditions should I optimize?
Even with an active enzyme, suboptimal reaction conditions can drastically reduce yield. TPK1 activity is sensitive to pH, temperature, and ionic strength.
Refer to the table below for typical TPK1 reaction parameters. It is highly recommended to perform small-scale optimization experiments by varying one parameter at a time (e.g., a pH gradient from 6.5 to 8.5).
Table 1: Recommended Reaction Condition Optimization Parameters
| Parameter | Typical Range | Recommendation/Notes |
| pH | 7.0 - 8.5 | Optimal pH can vary between enzyme orthologs. Start at pH 7.5. |
| Temperature | 25°C - 40°C | Start at 37°C. Lower temperatures (e.g., 18-25°C) may improve stability for longer reactions.[8] |
| [Thiamine Derivative] | 0.1 - 2 mM | High substrate concentration can sometimes lead to inhibition. Test a range. |
| [ATP] | 1 - 5 mM | ATP is a substrate and its degradation can stall the reaction. Use a fresh solution. |
| [MgCl₂] | 2 - 10 mM | Magnesium is an essential cofactor for TPK1.[3] Ensure it is not a limiting reagent. |
| Incubation Time | 1 - 24 hours | Monitor product formation over time (e.g., by HPLC) to find the point of reaction completion or plateau. |
Q5: How do I address poor solubility of my thiamine analog?
Many thiamine derivatives can be hydrophobic. Poor solubility is a common cause of low yield.
-
Co-solvents : Introduce a small amount of a water-miscible organic solvent like DMSO.[5] However, perform a dose-response experiment, as high concentrations of organic solvents can denature the enzyme. Start with 1-5% (v/v) and check enzyme activity.
-
Fed-Batch Approach : Add the substrate gradually to the reaction mixture over time to maintain a low, soluble concentration.[2]
Product Analysis and Purification
Q6: My TPP derivative appears to be degrading. How can I improve its stability?
Some TPP derivatives can be unstable, particularly in alkaline buffer solutions, which can lead to hydrolysis.[5]
-
pH Adjustment : Once the reaction is complete, adjust the pH of the solution to a neutral or slightly acidic range (pH 6.0-7.0) to improve stability during storage and purification.
-
Temperature : Store the product at 4°C or -20°C immediately after synthesis and purification to minimize degradation.
-
Avoid Certain Co-solvents : For some derivatives, like those with highly electron-withdrawing groups, aqueous DMSO at a pH > 7 should be avoided.[5]
Q7: What are the best methods for purifying and quantifying my TPP derivative?
Purification and quantification are critical for obtaining an accurate yield and a high-quality product.
Experimental Protocol: Product Purification via HPLC
-
Reaction Quenching : Stop the enzymatic reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with perchloric acid followed by neutralization. Centrifuge to pellet the precipitated protein.
-
HPLC Separation : Use a reverse-phase C18 column for purification.
-
Mobile Phase A : 50 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Mobile Phase B : Methanol or Acetonitrile.
-
Gradient : Start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute your more hydrophobic TPP derivative. The exact gradient will need to be optimized.
-
-
Detection : Monitor the elution profile using a UV detector at a wavelength where your compound has maximum absorbance (typically around 254 nm).
-
Quantification : Create a standard curve using a purified, known concentration of your TPP derivative to accurately quantify the amount produced in your reaction.
Table 2: Common Analytical Techniques for TPP Derivative Analysis
| Technique | Purpose | Key Considerations |
| HPLC | Quantification, Purity Assessment, Purification | Requires a purified standard for absolute quantification.[9] |
| LC-MS | Quantification, Identity Confirmation | Provides mass data to confirm the product's identity and can be highly sensitive for quantification.[10] |
| TLC | Reaction Monitoring | Polyethyleneimine (PEI)-cellulose plates are effective for separating nucleotides. Allows for rapid, qualitative assessment of reaction progress.[9] |
| NMR (¹H, ³¹P) | Structural Confirmation | Confirms the chemical structure of the final purified product. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LCMSpector: A simple open-source viewer for targeted hyphenated mass spectrometry analysis | PLOS Computational Biology [journals.plos.org]
Addressing matrix effects in LC-MS/MS analysis of thiamine pyrophosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of thiamine (B1217682) pyrophosphate (TPP).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of TPP, providing potential causes and actionable solutions.
Question 1: Why is the TPP signal intensity low or inconsistent across my samples?
Answer: Low or inconsistent signal intensity for thiamine pyrophosphate (TPP) is a common problem often attributable to matrix effects, analyte degradation, or suboptimal instrument conditions.[1][2] Co-eluting endogenous components from the biological matrix can compete with TPP for ionization in the mass spectrometer's source, leading to a phenomenon known as ion suppression.[3] Additionally, TPP can interact with metal surfaces within the LC system, which can reduce sensitivity and create poor peak shapes.[4]
Recommended Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering substances like phospholipids (B1166683) and proteins.[5][6]
-
Protein Precipitation (PPT): This is a common first step for whole blood samples. While simple, it may not be sufficient to remove all interfering components.[6]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to PPT by using specific sorbents to retain the analyte while washing away matrix components.[6][7] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be highly effective at reducing matrix components from biological samples.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts, but recovery for polar analytes like TPP can be challenging to optimize.[5][6]
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as TPP-d3, is the most robust method to compensate for matrix effects.[3][8][9][10] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[3][11]
-
LC System Passivation: TPP is known to interact with metal surfaces in the LC flow path.[4] Passivating the system with a deactivating solution can significantly improve sensitivity and peak quality.[4]
-
Chromatographic Optimization: Adjusting the chromatographic method can help separate TPP from co-eluting matrix components. This can involve modifying the mobile phase composition, pH, or gradient profile.[12][13]
Question 2: How can I determine if I have a matrix effect issue?
Answer: Assessing matrix effects is a critical step in method development and validation. The most common method is the post-extraction spike analysis, which compares the analyte's response in a pre-extracted matrix to its response in a neat solvent.[7][14][15]
A matrix factor (MF) can be calculated to quantify the extent of the matrix effect.[15]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
The following diagram illustrates a workflow for identifying and mitigating matrix effects.
Caption: Workflow for identifying and addressing matrix effects.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS? Matrix effects are the alteration of ionization efficiency due to co-eluting substances from the sample matrix.[14] These effects, which are not visible in the chromatogram, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[12][13] In biological samples, common sources of matrix effects include salts, proteins, and phospholipids.[3][16]
Why is a stable isotope-labeled internal standard (SIL-IS) recommended for TPP analysis? A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[3][12] It will therefore co-elute with the target analyte and be affected by matrix interferences in the same manner.[3] By measuring the ratio of the analyte signal to the SIL-IS signal, the method can effectively compensate for variations in sample preparation, injection volume, and ion suppression/enhancement, leading to highly accurate and precise results.[11] For TPP, TPP-d3 is a commonly used SIL-IS.[8][9][10]
Caption: Principle of matrix effect compensation using a SIL-IS.
What are the most common sample preparation methods for TPP in whole blood? The most frequently cited methods for extracting TPP from whole blood involve protein precipitation to release the analyte from red blood cells and remove large proteins.
-
Trichloroacetic Acid (TCA) Precipitation: Whole blood is mixed with a solution of TCA, followed by centrifugation to pellet the precipitated proteins. The supernatant containing TPP is then analyzed.[8][9][10]
-
Perchloric Acid (PCA) Precipitation: Similar to TCA precipitation, PCA is used to deproteinize the whole blood sample.[11]
While effective for protein removal, these methods may not eliminate all sources of matrix effects, and further cleanup like SPE might be necessary for some applications.[6]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from published methods for TPP analysis in whole blood.
| Sample Preparation Method | Internal Standard | Recovery (%) | Matrix Effect (%) | Citation |
| Protein Precipitation with Trichloroacetic Acid (TCA) | TPP-d3 | 99% | 97% | [8][9][10] |
| Protein Precipitation with Perchloric Acid | TPP-d3 | 101-102% | Not explicitly reported, but IS used to correct for suppression | [11] |
| Protein Precipitation with Zinc Sulphate in Methanol | Stable Isotope Labeled IS | 89-120% (for a panel of B vitamins) | 65-108% (Process Efficiency) | [17] |
Note: Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in solvent) x 100. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Trichloroacetic Acid (TCA) Precipitation This protocol is adapted from methods described for TPP analysis in whole blood.[8][9][10]
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: To a 50 µL aliquot of whole blood sample, calibrator, or quality control sample, add 50 µL of the internal standard solution (e.g., TPP-d3 in water).
-
Protein Precipitation: Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) in water.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking This protocol is based on the principles outlined by Matuszewski et al. and is a standard approach for evaluating matrix effects.[7][14]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., whole blood). After the final extraction step, spike the analyte and internal standard into the processed extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction. Process these samples as usual.
-
-
Analyze all Samples: Inject and analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %) = (Mean peak response of Set B / Mean peak response of Set A) * 100
-
Recovery (RE %) = (Mean peak response of Set C / Mean peak response of Set B) * 100
-
-
Evaluate Results:
-
An MF significantly different from 100% indicates the presence of ion suppression or enhancement.
-
The coefficient of variation (CV%) of the IS-normalized matrix factors across the different matrix lots should be less than 15% to ensure the method is not susceptible to variability between individual samples.
-
References
- 1. Processing methods for signal suppression of FTMS data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. RePub, Erasmus University Repository: Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS [repub.eur.nl]
- 10. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of thiamine pyrophosphate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of thiamine (B1217682) pyrophosphate (TPP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause thiamine pyrophosphate (TPP) degradation during sample preparation?
A1: The primary factors leading to TPP degradation are exposure to alkaline pH, elevated temperatures, light (especially UV radiation), and the presence of certain enzymes like phosphatases and thiaminases.[1][2][3][4] Heavy metal ions, such as copper and iron, can also catalyze its degradation.[2] Additionally, significant losses can occur due to the adsorption of TPP onto glass surfaces.[5][6]
Q2: What is the optimal pH range for maintaining TPP stability?
A2: TPP is most stable in acidic conditions, typically between pH 2.0 and 4.0.[2] It is unstable in neutral and alkaline environments, which promote its degradation.[1][2] Therefore, acidic extraction methods are highly recommended.
Q3: How should I store my samples to prevent TPP degradation?
A3: For short-term storage, samples should be kept on ice or refrigerated at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.[7][8] It is crucial to minimize freeze-thaw cycles. Samples should be stored in the dark to prevent photodegradation.
Q4: Can the type of container I use affect TPP stability?
A4: Yes, the container material can significantly impact TPP stability. Thiamine and its phosphate (B84403) derivatives can adsorb to glass surfaces, leading to substantial losses, particularly with non-silanized glass.[5][6] Using polypropylene (B1209903) or other polymeric tubes and vials is recommended to minimize this issue.[5][6]
Q5: Why is trichloroacetic acid (TCA) commonly used in TPP extraction protocols?
A5: Trichloroacetic acid (TCA) serves two main purposes. First, it effectively precipitates proteins, which is essential as a large portion of TPP is bound to enzymes.[7][9] This step releases the TPP into the supernatant. Second, TCA creates an acidic environment that is crucial for stabilizing TPP.[6][7]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no TPP detected in the sample. | TPP degradation due to improper pH. | Ensure the sample is acidified immediately after collection. Use an acidic extraction buffer, such as trichloroacetic acid (TCA) or hydrochloric acid (HCl).[7][9][10] |
| Degradation due to high temperature. | Keep samples on ice at all times during processing.[7] Use refrigerated centrifuges. Avoid heat-based extraction methods if possible; mechanical lysis like bead beating can be a better alternative.[10][11] | |
| Enzymatic degradation by phosphatases. | Add phosphatase inhibitors to your extraction buffer to prevent the dephosphorylation of TPP to thiamine monophosphate (TMP) and free thiamine.[12] | |
| Adsorptive losses to labware. | Use polypropylene or other plastic labware instead of glass, especially for sample collection, storage, and autosampler vials, to prevent TPP from sticking to the surfaces.[5][6] | |
| High variability between replicate samples. | Incomplete protein precipitation and TPP release. | Ensure thorough mixing (e.g., vortexing) after adding TCA and allow for sufficient incubation time on ice to ensure complete protein precipitation.[7] |
| Inconsistent sample handling. | Standardize all sample handling steps, including timing, temperature, and volumes, to ensure consistency across all samples. | |
| Conversion of TPP to TMP or thiamine. | Phosphatase activity in the sample. | Work quickly at low temperatures and add phosphatase inhibitors to the sample preparation reagents.[12] |
| Thermal degradation during extraction. | Avoid prolonged exposure to high temperatures. Heat treatment for extraction can cause TPP to break down into TMP.[10][11] |
Experimental Protocols
Protocol: TPP Extraction from Whole Blood using Trichloroacetic Acid (TCA)
This protocol describes a widely used method for extracting TPP from whole blood for analysis by High-Performance Liquid Chromatography (HPLC).[7][13]
Materials:
-
Whole blood collected in EDTA tubes
-
10% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Deionized water
-
Polypropylene microcentrifuge tubes
-
Refrigerated centrifuge
-
Vortex mixer
Procedure:
-
Hemolysis: To 100 µL of whole blood in a polypropylene microcentrifuge tube, add 400 µL of deionized water. Vortex for 30 seconds to lyse the red blood cells.
-
Protein Precipitation: Add 100 µL of ice-cold 10% TCA to the hemolyzed sample. Vortex vigorously for 1 minute. This step denatures and precipitates proteins, releasing TPP.[7]
-
Incubation: Place the samples on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the TPP, and transfer it to a new polypropylene tube.
-
Analysis: The supernatant is now ready for derivatization and analysis by HPLC. If not analyzed immediately, store at -80°C.
Visualizations
Caption: Workflow for TPP extraction from whole blood.
Caption: Factors leading to TPP degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. open.clemson.edu [open.clemson.edu]
- 3. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Presence of thiamine pyrophosphate in mammalian peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Thiamine Pyrophosphate-Dependent Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TPP stability in aqueous solutions?
A1: The optimal pH for TPP stability in aqueous solutions is between 2.0 and 4.0.[1] Under these acidic conditions, TPP degradation is significantly minimized. It is important to note that in alkaline environments, degradation is considerably accelerated.[1]
Q2: What is the recommended buffer for maintaining the activity of TPP-dependent enzymes?
A2: The choice of buffer depends on the specific enzyme being studied. For instance, a common buffer for pyruvate (B1213749) dehydrogenase activity assays is Tris-HCl at a pH of 8.0.[1] For transketolase, a pH of 7.5 has been reported in a high-throughput assay.[2] It is crucial to consult literature for the specific optimal pH of the enzyme of interest, as there can be a trade-off between the optimal pH for enzyme activity and the stability of TPP and its intermediates.[3]
Q3: Why are divalent metal ions like magnesium (Mg²⁺) often included in reaction buffers for TPP-dependent enzymes?
A3: Divalent metal ions, particularly Mg²⁺, are often essential cofactors for TPP-dependent enzymes.[4][5] Mg²⁺ can play a role in the binding of TPP to the enzyme and is required for the activation of some TPP-dependent enzymes.[4][5][6] For example, a typical pyruvate dehydrogenase assay includes 10 mM MgCl₂ in the reaction mixture.[1]
Q4: Can other metal ions affect TPP stability and enzyme activity?
A4: Yes, certain metal ions can negatively impact your experiments. Copper (Cu²⁺) and iron (Fe³⁺) ions have been shown to accelerate the degradation of thiamine and its derivatives.[1] The presence of these ions in your buffer can lead to a loss of active TPP cofactor. It is advisable to use high-purity water and reagents to minimize contamination with these ions.
Q5: My TPP-dependent enzyme shows low or no activity. What are the common causes related to buffer conditions?
A5: Low or no enzyme activity can stem from several buffer-related issues:
-
Suboptimal pH: The pH of your buffer may be outside the optimal range for your specific enzyme's activity.
-
Cofactor Absence: The absence or insufficient concentration of essential cofactors like TPP and Mg²⁺ in the buffer is a common reason for enzyme inactivity.[7]
-
TPP Degradation: If the buffer conditions (e.g., high pH, presence of catalytic metal ions) promote the degradation of TPP, the enzyme will lack its necessary cofactor.
-
Presence of Inhibitors: Your buffer or sample may contain substances that inhibit the enzyme.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with TPP-dependent enzymes.
Issue 1: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your buffer and ensure it is within the optimal range for your specific enzyme. Perform a pH-activity profile to determine the optimal pH if it is unknown.[8] |
| TPP and/or Mg²⁺ Omitted from Buffer | Always include TPP and Mg²⁺ in your purification and reaction buffers to maintain the enzyme in its active holo-form.[7] |
| TPP Degradation | Prepare TPP solutions fresh and store them at an acidic pH (2.0-4.0) at 4°C for short-term or -20°C for long-term storage.[1] Use purified, deionized water to prepare buffers to avoid metal ion contamination that can accelerate TPP degradation.[1] |
| Enzyme Denaturation | Ensure that the buffer components and conditions (e.g., temperature, ionic strength) are not causing the enzyme to denature.[9][10] |
Issue 2: Inconsistent and Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Buffer Variability | Prepare a large batch of buffer to use across multiple experiments to ensure consistency. Always check the pH before each use. |
| Inconsistent Reagent Preparation | Thaw all components completely and mix thoroughly before use.[11] Prepare fresh solutions of unstable reagents like TPP and NAD⁺ for each experiment.[1] |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[11] |
Data Presentation
Table 1: Optimal pH and Metal Ion Concentrations for Selected TPP-Dependent Enzymes
| Enzyme | Organism/Source | Optimal pH | Divalent Metal Ion | Concentration | Reference(s) |
| Pyruvate Dehydrogenase Complex | Pig Heart | 7.8 | Mg²⁺ | 2 mM | [12] |
| Pyruvate Dehydrogenase Kinase 3 | Human | 7.0 - 8.0 | - | - | [8] |
| Transketolase | E. coli / S. cerevisiae | 7.5 | Mg²⁺ | Not specified | [2] |
Table 2: Common Inhibitors of TPP-Dependent Enzymes
| Inhibitor | Type of Inhibition | Target Enzyme(s) | Notes |
| Oxythiamine (B85929) | Competitive | Various TPP-dependent enzymes | A thiamine antagonist that is converted to the inhibitory oxythiamine pyrophosphate.[13] |
| Pyrithiamine | Competitive | Thiamine Pyrophosphokinase | Inhibits the conversion of thiamine to TPP.[13] |
| Amprolium | Competitive | Thiamine transporters | Inhibits the uptake of thiamine into cells.[13] |
| Acetyl-CoA and NADH | Product Inhibition | Pyruvate Dehydrogenase Complex | High ratios of acetyl-CoA/CoA and NADH/NAD⁺ inhibit PDC activity.[12] |
Experimental Protocols
Protocol 1: Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol is adapted from a method for measuring PDH activity in cell extracts.[1]
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium Pyruvate
-
4 mM Coenzyme A (CoA) (prepare fresh)
-
40 mM NAD⁺ (prepare fresh)
-
40 mM Thiamine Pyrophosphate (TPP) (prepare fresh)
-
10 mM MgCl₂
-
200 mM Dithiothreitol (DTT) (prepare fresh)
-
Citrate (B86180) Synthase
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Cell extract
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare the Reagent Mixture: For each assay, prepare a reagent mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD⁺, TPP, MgCl₂, and DTT.
-
Incubation: Add the cell extract to the reagent mixture and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Transfer the mixture to a cuvette. Add DTNB and citrate synthase to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time at 30°C. The rate of change in absorbance is proportional to the PDH activity.
-
Control: A control reaction without the substrate (pyruvate) should be run in parallel to account for any background reactions.
Protocol 2: Transketolase (TKT) Activity Assay
This protocol describes a coupled enzymatic assay to measure TKT activity.[14]
Materials:
-
TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Human Recombinant Transketolase
-
Thiamine Pyrophosphate (TPP)
-
D-Xylulose 5-phosphate and D-Ribose 5-phosphate (substrates)
-
Triosephosphate Isomerase and Glycerol-3-Phosphate Dehydrogenase (coupling enzymes)
-
NADH
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, TPP, substrates, coupling enzymes, and NADH in the TKT assay buffer.
-
Reaction Setup: In a microplate well, combine the TKT assay buffer, TKT enzyme solution, TPP, and the coupling enzyme/NADH mixture.
-
Pre-incubation: If testing inhibitors, add the inhibitor and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is directly proportional to the TKT activity.
Visualizations
Caption: General catalytic cycle of a TPP-dependent enzyme.
Caption: Troubleshooting workflow for low TPP-dependent enzyme activity.
Caption: Relationship between buffer components and enzyme activity.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. A pH-based high-throughput assay for transketolase: fingerprinting of substrate tolerance and quantitative kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Mg2+ in TPP-dependent riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 8. Effect of pH on the structure and function of pyruvate dehydrogenase kinase 3: Combined spectroscopic and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Tpp (coenzyme chemistry) | PDF [slideshare.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Measurement of Intracellular Thiamine Pyrophosphate (TPP)
Welcome to the technical support center for the measurement of intracellular thiamine (B1217682) pyrophosphate (TPP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of this critical analyte. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental success.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of intracellular TPP.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No TPP Signal | Sample Degradation: TPP is labile and can degrade due to improper handling and storage. | - Process samples immediately after collection. - If storage is necessary, store whole blood at -70°C. Overnight storage at -70°C can ensure complete lysis of red blood cells, which contain the majority of TPP.[1] - Avoid repeated freeze-thaw cycles. |
| Inefficient Cell Lysis/Extraction: Incomplete release of intracellular TPP. | - Use a validated extraction method. Cold trichloroacetic acid (TCA) at 2% (v/v) is a common and effective method for protein precipitation and TPP release.[1] - For yeast samples, bead beating is preferred over heat treatment to prevent TPP degradation.[2][3] - Ensure proper homogenization; manual grinding can sometimes be more effective than high-speed or ultrasonic methods for certain sample types.[1] | |
| Adsorptive Losses: Thiamine and its phosphates can adsorb to glass surfaces. | - Use polypropylene (B1209903) or polycarbonate tubes and autosampler vials instead of glass.[4] - If glass must be used, consider silanized glassware to minimize adsorption.[4] | |
| Inconsistent/Irreproducible Results | Pre-analytical Variability: Differences in sample collection and processing. | - Standardize blood collection procedures, including the anticoagulant used (EDTA is common). - Ensure consistent timing and temperature for all sample processing steps. |
| Incomplete Derivatization (HPLC): Inconsistent conversion of TPP to fluorescent thiochrome (B1210408). | - Prepare derivatization reagents fresh daily. - Optimize reaction time and pH for the derivatization step. | |
| Matrix Effects (LC-MS/MS): Interference from other components in the sample. | - Use an appropriate internal standard (e.g., deuterated TPP) to correct for matrix effects. - Optimize chromatographic separation to resolve TPP from interfering substances. | |
| High Background Signal | Contaminated Reagents: Impurities in solvents or reagents. | - Use HPLC or LC-MS grade solvents and high-purity reagents. - Filter all solutions before use. |
| Interfering Substances in Sample: Presence of compounds that fluoresce at the same wavelength or have similar mass-to-charge ratios. | - Perform a sample blank measurement (sample processed without the derivatization step in HPLC, or without the analyte in LC-MS/MS). - For enzymatic assays, be aware of interfering substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), and certain detergents.[5] | |
| Peak Tailing or Splitting (HPLC) | Column Degradation: Poor performance of the HPLC column. | - Flush the column with a strong solvent after each run.[6] - Store the column in an appropriate solvent (e.g., 85% acetonitrile/deionized water).[6] - If the problem persists, replace the column. |
| Inappropriate Mobile Phase: pH or composition of the mobile phase is not optimal. | - Ensure the mobile phase pH is stable and appropriate for the column and analyte. - Degas the mobile phase to prevent bubble formation. |
Frequently Asked Questions (FAQs)
Q1: Which sample type is best for measuring intracellular TPP?
A1: Whole blood is the preferred specimen for assessing thiamine status as TPP is predominantly located within erythrocytes (red blood cells), which contain about 80% of the total thiamine in whole blood.[7][8] Measuring TPP in plasma or serum is not recommended as it reflects recent dietary intake rather than body stores and concentrations are often below the detection limit.[6][9]
Q2: How should I store my samples before TPP analysis?
A2: For short-term storage (up to 48 hours), whole blood can be kept at room temperature.[7] For longer-term storage, samples should be stored at -70°C.[1][7] Hemolysates have been shown to be stable at -20°C for at least 7 months, though storage of whole blood at this temperature led to a significant decrease in TPP.[7]
Q3: I am using an HPLC method. Why is derivatization necessary?
A3: TPP is not naturally fluorescent. Derivatization with reagents like potassium ferricyanide (B76249) in an alkaline solution converts TPP into a highly fluorescent thiochrome derivative.[10] This allows for sensitive detection using a fluorescence detector.
Q4: I am having trouble detecting the correct mass for TPP in my LC-MS/MS analysis. What could be the issue?
A4: This could be due to several factors. First, verify that you are working with an authentic TPP standard to confirm the expected mass-to-charge ratio (m/z).[11] The expected m/z for the TPP cation is 425.3.[12] An observed peak at a different m/z, such as 365, could indicate in-source fragmentation or the detection of a different thiamine phosphate (B84403).[11] Ensure your mass spectrometer settings, including collision energy and fragment ions for multiple reaction monitoring (MRM), are optimized for TPP.
Q5: What is the erythrocyte transketolase activity (ETK) assay and how does it compare to direct TPP measurement?
A5: The ETK assay is a functional test that indirectly assesses thiamine status by measuring the activity of the TPP-dependent enzyme transketolase in red blood cells.[13] The assay measures the "TPP effect," which is the percentage increase in enzyme activity after the addition of exogenous TPP.[1] While widely used, this method has drawbacks, including limited stability of the transketolase enzyme and the fact that it does not provide a direct concentration of TPP.[13] Direct measurement of TPP by HPLC or LC-MS/MS is generally considered more sensitive and specific.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for various TPP measurement methods.
Table 1: Performance Characteristics of TPP Measurement Methods
| Method | Sample Type | Linearity | Limit of Quantification (LOQ) | Between-Run CV (%) | Reference Range (nmol/L) |
| HPLC with Fluorescence Detection | Whole Blood/ Erythrocytes | Up to 200 µg/L | 300 pg on column | < 8% | 70-179 (TDP) |
| Rapid HPLC | Whole Blood | Up to 4000 nmol/L | 3 nmol/L | < 9.4% | 70-179 (TDP)[10][16] |
| UHPLC-MS/MS | Whole Blood | Not specified | 9.4 nmol/L | 3.5 - 7.7% | 101.0 - 189.0[14][17] |
Table 2: Reference Intervals for Erythrocyte Transketolase Activity Coefficient (ETKAC)
| Thiamine Status | ETKAC Value | % Activation (α) |
| Low risk of deficiency | < 1.15 | < 15% |
| Moderate risk of deficiency | 1.15 - 1.25 | 15 - 25% |
| High risk of deficiency | > 1.25 | > 25% |
| Data sourced from[15][18] |
Experimental Protocols
Protocol 1: TPP Measurement in Whole Blood by HPLC with Post-Column Derivatization
This protocol is a generalized procedure based on common HPLC methods.[7][10]
-
Sample Preparation and Extraction:
-
To 100 µL of EDTA whole blood, add 100 µL of chilled 10% trichloroacetic acid (TCA).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate on ice or at 2-8°C for 15 minutes.[16]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm).[6]
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer (pH ~7-8.5) and an organic modifier like methanol (B129727) or acetonitrile.
-
Flow Rate: 0.8 - 1.2 mL/min.[6]
-
Temperature: 30°C.[6]
-
-
Post-Column Derivatization:
-
After separation on the HPLC column, the eluent is mixed with a solution of potassium ferricyanide in an alkaline solution (e.g., NaOH) to convert TPP to its thiochrome derivative.
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: ~360-375 nm.
-
Emission Wavelength: ~430-450 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of TPP.
-
The concentration of TPP in the samples is determined by comparing their peak areas to the standard curve.
-
Protocol 2: TPP Extraction from Yeast Cells
This protocol is based on a method optimized to prevent TPP degradation during extraction.[2][3]
-
Cell Harvesting:
-
Centrifuge 10 mL of yeast culture at 10,000 x g for 10 minutes.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 0.1 M HCl.
-
Add the cell suspension to a tube containing 0.1 mm silica (B1680970) spheres (lysing matrix).
-
Perform bead beating to mechanically disrupt the cells.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted TPP.
-
The supernatant can then be further processed for analysis by HPLC or other methods.
-
Visualizations
Caption: Workflow for TPP measurement in whole blood by HPLC.
Caption: Troubleshooting logic for low TPP signal.
References
- 1. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. eaglebio.com [eaglebio.com]
- 7. ovid.com [ovid.com]
- 8. The Challenges of Using and Measuring Thiamine in Critical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 13. First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing reference intervals for thiamine pyrophosphate and pyridoxal 5'-phosphate in whole blood in a Danish cohort using liquid chromatography tandem-mass spectrometry (LC-ms/ms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Fluorescence of Thiamine Pyrophosphate (TPP) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of thiamine (B1217682) pyrophosphate (TPP) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure the fluorescence of TPP and its derivatives?
A1: The fluorescence of TPP and its derivatives is typically measured through two main approaches:
-
Thiochrome-based assays: This is the most common method, involving the oxidation of thiamine and its phosphate (B84403) esters (including TPP) into the highly fluorescent molecule, thiochrome (B1210408).[1][2] This method is widely used for the quantitative determination of thiamine in various samples.[3][4]
-
Intrinsic and Extrinsic Fluorescence Spectroscopy: When studying the interaction of TPP with proteins, changes in the intrinsic fluorescence of the protein (from amino acids like tryptophan) upon TPP binding can be monitored.[5] Alternatively, extrinsic fluorescent probes can be used to report on conformational changes in the protein-TPP complex.
Q2: What is thiochrome, and why is it important for TPP fluorescence studies?
A2: Thiochrome is a fluorescent derivative formed by the chemical oxidation of thiamine and its phosphate esters, including TPP, in an alkaline environment.[1][3] Non-fluorescent thiamine is converted to fluorescent thiochrome, which has a characteristic excitation maximum at approximately 370 nm and an emission maximum around 460 nm.[6][7] This conversion is the basis for many sensitive fluorometric assays for quantifying thiamine and its derivatives in biological samples.[2]
Q3: Can TPP itself act as a quencher of fluorescence?
A3: Yes, TPP can act as a quencher of intrinsic protein fluorescence, particularly of tryptophan residues.[5] When TPP binds to a protein, it can come into close proximity with tryptophan residues, leading to a decrease in their fluorescence intensity. This quenching effect can be used to study the binding affinity and kinetics of TPP-protein interactions.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal in Thiochrome-Based Assays
Q: I am not observing the expected fluorescence signal after the thiochrome derivatization of my TPP sample. What could be the issue?
A: A low or absent fluorescence signal in thiochrome-based assays is a common problem and can be attributed to several factors related to the chemical reaction, reagents, or instrumentation.
| Possible Cause | Recommended Solution |
| Incorrect pH | The oxidation of TPP to thiochrome is highly pH-dependent and requires alkaline conditions, typically in the pH range of 8.0-8.5 for optimal fluorescence.[8] Ensure your reaction buffer is at the correct pH. Prepare fresh buffers and verify the pH before use. |
| Degraded Oxidizing Agent | The oxidizing agent, commonly potassium ferricyanide, can degrade over time. Use a freshly prepared solution of the oxidizing agent for each experiment. |
| Insufficient Incubation Time | The conversion to thiochrome may not have reached completion. Optimize the incubation time for the derivatization reaction as specified in your protocol. |
| Presence of Quenchers | Your sample may contain substances that quench the fluorescence of thiochrome. Consider sample cleanup or extraction steps to remove potential interfering molecules. |
| Suboptimal Instrument Settings | Ensure the fluorometer's excitation and emission wavelengths are correctly set for thiochrome (typically around 370 nm for excitation and 441-460 nm for emission).[6][7] Also, optimize the gain settings to ensure the signal is adequately amplified. |
| TPP Degradation | TPP can be unstable, especially at neutral or alkaline pH.[9] Prepare TPP solutions fresh and store them appropriately. |
Issue 2: High Variability in Fluorescence Readings
Q: My replicate samples are showing inconsistent fluorescence readings. What are the potential causes and solutions?
A: High variability between replicates can arise from several sources, including pipetting errors, temperature fluctuations, and incomplete mixing.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[10] Preparing a master mix of reagents for all wells can also minimize variability.[10] |
| Incomplete Mixing | Ensure thorough but gentle mixing of all components in each well. Avoid introducing air bubbles.[10] |
| Temperature Gradients | Allow the plate and all reagents to equilibrate to the experimental temperature before starting the assay to avoid temperature gradients across the plate.[10] |
| Evaporation | Use plate sealers to prevent evaporation from the wells, especially during long incubation periods. |
Experimental Protocols
Protocol 1: General Procedure for Thiochrome-Based Fluorescence Assay of TPP
This protocol provides a general workflow for the determination of TPP concentration by conversion to thiochrome. Specific concentrations and volumes may need to be optimized for your particular application.
-
Sample Preparation: Prepare your TPP-containing samples in a suitable buffer.
-
Reaction Mixture: In a microplate well or cuvette, combine the following in order:
-
160 µL of a suitable buffer (e.g., Na₂HPO₄-NaOH buffer, pH 10).[7]
-
20 µL of your TPP sample or standard.
-
10 µL of 100 mM hydrogen peroxide (or another suitable oxidizing agent like potassium ferricyanide).[3][7]
-
10 µL of a catalyst if required by your specific assay (e.g., hemoglobin–Cu₃(PO₄)₂ nanoflowers).[3]
-
-
Incubation: Mix the components gently and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5 minutes) to allow for the complete oxidation of TPP to thiochrome.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with the excitation wavelength set to approximately 370 nm and the emission wavelength set to approximately 441-460 nm.[6][7]
-
Quantification: Create a standard curve using known concentrations of TPP to determine the concentration of your unknown samples.
Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11][12]
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your TPP derivative.
-
Prepare Solutions: Prepare a series of dilute solutions of both the TPP derivative (sample) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.[12]
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦS) can be calculated using the following equation:[12] ΦS = ΦR * (GradS / GradR) * (nS² / nR²) Where:
-
ΦR is the quantum yield of the reference.
-
GradS and GradR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Workflow for TPP-protein interaction studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. horiba.com [horiba.com]
- 5. Solvent effects on thiamin-enzyme model interactions. I. Interactions with tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Fluorometric Detection of Thiamine Based on Hemoglobin–Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. edinst.com [edinst.com]
Technical Support Center: Ensuring Complete Dissolution of Thiamine Pyrophosphate Tetrahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete dissolution and stable storage of thiamine (B1217682) pyrophosphate (TPP) tetrahydrate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental success.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to the handling of thiamine pyrophosphate tetrahydrate.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for dissolving this compound?
-
Q2: My TPP solution appears cloudy or contains particulates. What should I do?
-
A2: Cloudiness or the presence of particulates indicates incomplete dissolution or potential precipitation. Gentle warming or sonication can aid in dissolving the compound completely.[1] Ensure the solvent pH is within the optimal acidic range, as TPP is less stable and may degrade at a pH above 5.5.[2]
-
-
Q3: How should I store my TPP stock solution to ensure its stability?
-
A3: For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] The solution should be protected from light.
-
-
Q4: I am using TPP in a cell culture medium and observing a loss of activity. What could be the cause?
-
A4: The pH of many standard cell culture media is neutral to slightly alkaline, which can lead to the degradation of TPP over time.[2] It is advisable to prepare a concentrated, acidic stock solution of TPP and add it to the medium immediately before use. Additionally, some media components, such as certain metal ions, can contribute to TPP instability.[3]
-
-
Q5: Is it necessary to add magnesium or other divalent cations to my TPP solution?
-
A5: For applications involving TPP-dependent enzymes, the addition of a divalent cation such as magnesium (Mg²⁺) is often crucial. TPP coordinates with these cations to properly fit into the enzyme's active site.[4]
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Dissolution | - Insufficient mixing- Solvent pH is not optimal- Low temperature of the solvent | - Vortex or sonicate the solution until all solid is dissolved.[1]- Adjust the pH of the water to be acidic (pH 2.0-4.0) before adding the TPP tetrahydrate.- Gently warm the solution while stirring. |
| Solution Degradation (Discoloration/Loss of Activity) | - pH of the solution is too high (neutral or alkaline)- Exposure to light- Prolonged storage at room temperature- Presence of contaminating metal ions | - Prepare fresh solutions in an acidic buffer or water.- Store solutions in amber vials or wrap containers in foil to protect from light.- Aliquot and store at -20°C or -80°C for long-term use.[1]- Use high-purity water and reagents to minimize metal ion contamination. |
| Precipitation in Media or Buffers | - High concentration of TPP- Interaction with other components in the media/buffer | - Prepare a more dilute stock solution.- Add the TPP solution to the final media or buffer just before the experiment.- Ensure all components are fully dissolved before mixing. |
Data Presentation
Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Water | 25 °C | ~220 g/L | - |
| Water | Not Specified | 41.67 mg/mL | Requires sonication for complete dissolution.[1] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Not Specified | 10 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Insoluble | - |
| Ethanol | Not Specified | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Thiamine Pyrophosphate Stock Solution for Enzyme Kinetics
Materials:
-
This compound
-
Nuclease-free water, adjusted to pH 3.0 with HCl
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM solution. (Molecular Weight of TPP Tetrahydrate: ~534.4 g/mol ).
-
Add the weighed TPP to a sterile conical tube.
-
Add a small volume of the pH 3.0 nuclease-free water to the tube and vortex thoroughly to create a slurry.
-
Gradually add the remaining volume of pH 3.0 water while continuing to vortex until the TPP is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure full dissolution.
-
Confirm the final pH of the solution is between 2.5 and 3.5. Adjust with dilute HCl or NaOH if necessary.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution of a TPP-Dependent Enzyme
Materials:
-
Purified apoenzyme (enzyme without the TPP cofactor)
-
10 mM TPP stock solution (from Protocol 1)
-
1 M Magnesium Chloride (MgCl₂) stock solution
-
Reaction buffer appropriate for the specific enzyme assay
Procedure:
-
Thaw an aliquot of the 10 mM TPP stock solution and the 1 M MgCl₂ stock solution on ice.
-
In a microcentrifuge tube, dilute the purified apoenzyme to the desired final concentration in the reaction buffer.
-
Add MgCl₂ to the diluted enzyme solution to a final concentration of 1-5 mM. Mix gently by pipetting.
-
Add the TPP stock solution to the enzyme-MgCl₂ mixture to a final concentration of 0.1-1 mM.
-
Incubate the mixture on ice or at 4°C for 30-60 minutes to allow for the binding of TPP and Mg²⁺ to the enzyme, forming the active holoenzyme.
-
The reconstituted enzyme is now ready for use in the activity assay.
Mandatory Visualizations
Caption: Workflow of the Pyruvate Dehydrogenase Complex (PDC).[5][6][7][8][9]
Caption: Role of TPP in the Non-oxidative Pentose Phosphate Pathway.[10][11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiamine in Cell Culture [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiamine Properties [thiamine.dnr.cornell.edu]
- 5. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. med.libretexts.org [med.libretexts.org]
- 13. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thiamine Pyrophosphate (TPP) Reagents
Welcome to the Technical Support Center for Thiamine (B1217682) Pyrophosphate (TPP) reagents. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered with TPP reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters for a new lot of TPP reagent?
A1: The three primary quality control parameters to assess a new lot of TPP are purity, concentration, and functional activity. Purity is typically determined by High-Performance Liquid Chromatography (HPLC), concentration by UV-Vis spectrophotometry, and functional activity through an enzymatic assay, such as measuring the activity of a TPP-dependent enzyme like transketolase.
Q2: How should I properly store my TPP reagent?
A2: TPP is sensitive to heat, light, and pH. For long-term storage, solid TPP should be stored at -10 to -25°C, protected from light. Stock solutions, typically prepared in an acidic buffer (e.g., 0.1 M HCl), are stable for up to 4 months when stored at -70°C.[1] For short-term use, refrigerated storage (2-8°C) in the dark is acceptable for a few days, though stability should be verified.[2]
Q3: My TPP-dependent enzyme shows low activity. Could the TPP reagent be the issue?
A3: Yes, suboptimal TPP reagent is a common cause of low enzyme activity. This could be due to incorrect concentration, degradation of the TPP, or the presence of inhibitors. It is crucial to verify the TPP concentration and purity. Additionally, ensure that essential cofactors like Mg2+ are included in the reaction buffer, as they are often required for TPP to bind to the enzyme.[3]
Q4: Can I use UV spectrophotometry to determine the concentration of my TPP solution?
A4: Yes, UV spectrophotometry is a common method for determining TPP concentration. In 0.1 M HCl, the absorbance of TPP and its phosphate (B84403) esters can be measured at a wavelength of 248 nm to confirm purity and concentration, based on published extinction coefficients.[4]
Q5: What are common degradation products of TPP and how can I detect them?
A5: TPP can degrade into thiamine monophosphate (TMP) and free thiamine. These degradation products can be detected and quantified using HPLC, as they will have different retention times from TPP.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Enzymatic Assays
| Possible Cause | Recommended Solution |
| TPP Degradation | Prepare fresh TPP solutions from a solid stock before each experiment. TPP in solution is sensitive to temperature and pH.[6] Store stock solutions in small aliquots at -70°C to avoid repeated freeze-thaw cycles.[1] |
| Incorrect TPP Concentration | Verify the concentration of your TPP stock solution using UV spectrophotometry at 248 nm.[4] Ensure accurate pipetting when preparing dilutions. |
| Suboptimal Assay Conditions | Ensure the presence of necessary cofactors, such as Mg2+, in your assay buffer, as these are often required for enzyme activity.[3] Confirm that the pH of the final reaction mixture is optimal for your specific enzyme. |
| Sample Contamination | Avoid contaminants in your sample preparation that can interfere with the assay, such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[7] |
Issue 2: Unexpected Peaks or Poor Peak Shape in HPLC Analysis
| Possible Cause | Recommended Solution |
| Reagent Degradation | The presence of extra peaks may indicate degradation of TPP into thiamine monophosphate (TMP) or thiamine.[5] Compare the chromatogram to a fresh, high-purity standard. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, degassed, and at the correct pH. The concentration of the buffer (e.g., phosphate buffer) can affect peak shape and column stability.[1] |
| Column Contamination/Aging | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the guard column or the analytical column may need replacement. |
| Sample Matrix Interference | If analyzing TPP in complex biological samples, perform a protein precipitation step to remove interfering substances.[8] |
Quality Control Data & Specifications
The following table summarizes key quantitative parameters for high-quality TPP reagents.
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥98% |
| Concentration Accuracy (for solutions) | UV-Vis Spectroscopy (A248 nm) | 95% - 105% of stated value |
| Identity | HPLC Retention Time | Matches certified reference material |
| LOD/LOQ (HPLC Method) | HPLC-FLD | LOD: ~10.0 nmol/L; LOQ: ~30.2 nmol/L[9] |
| Long-Term Stability (Solid) | - | Stable for >1 year at -20°C |
| Stock Solution Stability (in 0.1M HCl) | - | Stable for 4 months at -70°C[1] |
| Working Solution Stability | - | Stable for up to 72 hours at 2-8°C[2] |
Visual Guides and Workflows
The following diagrams illustrate key QC and troubleshooting workflows.
Caption: Figure 1: General quality control workflow for incoming thiamine pyrophosphate reagents.
Caption: Figure 2: A logical troubleshooting guide for low activity in TPP-dependent enzyme assays.
Key Experimental Protocols
Protocol 1: Purity and Quantification of TPP by HPLC
This protocol provides a general method for assessing TPP purity and identifying degradation products.
-
System Preparation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 125 mm x 4 mm).[10]
-
Mobile Phase: Isocratic elution with a simple mobile phase, such as water and acetonitrile (B52724) with a phosphate buffer (e.g., 20-50 mM).[1][11] The exact ratio should be optimized for your system.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a TPP certified reference standard in 0.1 M HCl.[1]
-
Prepare the TPP reagent to be tested at the same concentration in 0.1 M HCl.
-
Filter all samples through a 0.22 µm syringe filter before injection. Note: Avoid glass fiber filters as they can cause thiamine loss; polymeric filters like nylon are recommended.[12]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.2 mL/min.[10]
-
Temperature: 30°C.[10]
-
Detection:
-
UV detection at 248 nm.[4]
-
For higher sensitivity, use fluorescence detection after post-column derivatization with alkaline potassium ferricyanide (B76249) to form thiochrome (B1210408) (Excitation: ~360 nm, Emission: ~450 nm).[1][13]
-
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate purity by dividing the area of the TPP peak by the total area of all peaks and multiplying by 100.
-
Quantify the concentration by comparing the peak area of the sample to a standard curve generated from the reference standard.
-
Protocol 2: Functional Activity via Transketolase Assay
This protocol assesses the ability of the TPP reagent to act as a cofactor for the enzyme transketolase. The activity is measured by monitoring the consumption of NADH at 340 nm in a coupled reaction.[13]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for transketolase (typically pH 7.4-7.8).
-
Substrates: Prepare solutions of Ribose-5-phosphate and Xylulose-5-phosphate.
-
Coupling Enzymes: Prepare solutions of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Cofactors: Prepare solutions of NADH and MgCl2.
-
TPP Solution: Prepare a fresh dilution of the TPP reagent to be tested.
-
Enzyme: A source of apotransketolase (transketolase without bound TPP), often from erythrocyte hemolysate.
-
-
Assay Procedure:
-
Set a spectrophotometer to 340 nm and maintain the temperature at 37°C.
-
In a cuvette, combine the assay buffer, substrates, coupling enzymes, NADH, and MgCl2.
-
Add the TPP solution to the cuvette and incubate for 5-10 minutes to allow TPP to bind to the apotransketolase.
-
Initiate the reaction by adding the apotransketolase enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
The activity is proportional to this rate. Compare the rate obtained with the test TPP to that obtained with a trusted, high-purity TPP standard to determine its relative functional activity. The "TPP effect" (TPPE) can be calculated as the percentage increase in enzyme activity after the addition of exogenous TPP.[8]
-
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 5. j-jabs.umin.jp [j-jabs.umin.jp]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. eaglebio.com [eaglebio.com]
- 11. HPLC Determination of Thiamine Pyrophosphate on PEI Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiamine analysis [thiamine.dnr.cornell.edu]
Validation & Comparative
A Comparative Guide to the Bioavailability of Thiamine Pyrophosphate and Benfotiamine for Researchers
For researchers and drug development professionals, understanding the bioavailability of active compounds is paramount for therapeutic efficacy. This guide provides an objective comparison of the bioavailability of two forms of vitamin B1: thiamine (B1217682) pyrophosphate (TPP) and the synthetic thiamine derivative, benfotiamine (B1667992). The following analysis is based on experimental data from published research, detailing the significant advantages of benfotiamine in achieving higher systemic thiamine levels.
Executive Summary
Benfotiamine, a lipid-soluble thiamine precursor, demonstrates markedly superior bioavailability compared to water-soluble forms of thiamine, including its active form, thiamine pyrophosphate (TPP). Oral administration of TPP results in poor bioavailability due to its hydrophilic nature and its hydrolysis to free thiamine in the intestine prior to absorption. In contrast, benfotiamine is readily absorbed and efficiently converted to thiamine, leading to significantly higher and more sustained plasma concentrations of thiamine and its active metabolite, TPP.
Comparative Bioavailability: Quantitative Analysis
The following table summarizes the pharmacokinetic parameters of thiamine and thiamine diphosphate (B83284) (TDP) in plasma and erythrocytes after oral administration of benfotiamine versus thiamine hydrochloride.
| Pharmacokinetic Parameter | Benfotiamine | Thiamine Hydrochloride | Fold Increase with Benfotiamine | Citation |
| Thiamine in Plasma | ||||
| Cmax (Maximum Concentration) | 568.3 ± 122.0 µg/L | 70.5 ± 46.2 µg/L | ~8.1x | [1] |
| AUC0-24 (Area Under the Curve) | 1763.1 ± 432.7 µg·h·L⁻¹ | 182.0 ± 93.8 µg·h·L⁻¹ | ~9.7x | [1] |
| Relative Bioavailability | 1147.3 ± 490.3% | 100% | ~11.5x | [2] |
| Thiamine Diphosphate (TDP) in Erythrocytes | ||||
| AUC0-24 (Area Under the Curve) | 3212.4 ± 740.7 µg·h·L⁻¹ | 881.8 ± 316.2 µg·h·L⁻¹ | ~3.6x | [1] |
| Relative Bioavailability | 195.8 ± 33.8% | 100% | ~2.0x | [2] |
Absorption and Metabolic Pathways
The disparate bioavailability of benfotiamine and thiamine pyrophosphate can be attributed to their distinct mechanisms of absorption and metabolism.
Thiamine Pyrophosphate (TPP)
Dietary TPP is largely hydrolyzed by intestinal phosphatases to free thiamine before it can be absorbed by thiamine transporters in the small intestine.[3] The phosphorylated nature of TPP limits its direct passage through the intestinal mucosa. While a specific transporter for TPP has been identified in the colon, its primary role is thought to be the absorption of TPP synthesized by the gut microbiota, and its overall contribution to systemic thiamine levels is not fully understood.[4]
Benfotiamine
Benfotiamine, being lipid-soluble, is readily absorbed through the intestinal wall.[5] It is then dephosphorylated to S-benzoylthiamine, which is subsequently converted to thiamine in erythrocytes and the liver.[6] This mechanism bypasses the rate-limiting active transport system for free thiamine, resulting in a rapid and substantial increase in blood thiamine levels.[6]
Experimental Protocols
The data presented in this guide are derived from randomized, crossover clinical trials. Below is a generalized experimental workflow for such a study.
Study Design: Randomized, Crossover Bioavailability Study
-
Subject Recruitment : A cohort of healthy volunteers is recruited. Exclusion criteria typically include gastrointestinal disorders, alcohol abuse, and use of medications or supplements that could interfere with thiamine metabolism.
-
Randomization and Washout : Subjects are randomly assigned to receive either benfotiamine or the comparator (e.g., thiamine hydrochloride) in the first period. A washout period of sufficient duration (e.g., one week) separates the two treatment periods to ensure complete elimination of the study drug.
-
Drug Administration : After an overnight fast, subjects receive a single oral dose of the assigned compound.
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose up to 24 hours).
-
Sample Processing and Analysis : Plasma and erythrocytes are separated. Thiamine and its phosphate (B84403) esters are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization to thiochrome.[1]
-
Pharmacokinetic Analysis : The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Conclusion
The available scientific evidence strongly supports the superior bioavailability of benfotiamine over water-soluble thiamine forms, including thiamine pyrophosphate, when administered orally. The lipophilic nature of benfotiamine allows for efficient absorption, leading to substantially higher plasma concentrations of thiamine and its active metabolite, TDP. For researchers and clinicians aiming to effectively increase systemic thiamine levels, benfotiamine represents a more reliable and potent option than oral thiamine pyrophosphate. Future research could explore the potential of novel delivery systems to enhance the oral bioavailability of TPP, although the current understanding of its intestinal metabolism presents significant challenges.
References
- 1. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 2. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental maturation of the colonic uptake process of the microbiota-generated thiamin pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamine Pyrophosphate and Thiamine Monophosphate for Researchers and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives are critical for cellular metabolism and neurological function. Among these, thiamine pyrophosphate (TPP) and thiamine monophosphate (TMP) are two key forms, each with distinct biochemical roles and properties. This guide provides an in-depth comparative analysis of TPP and TMP, offering quantitative data, detailed experimental protocols, and visual representations of their metabolic pathways to support researchers, scientists, and drug development professionals.
Biochemical and Physicochemical Properties
Thiamine pyrophosphate, the primary active coenzyme form of thiamine, and thiamine monophosphate, an intermediate in thiamine metabolism, differ in their structure and physicochemical characteristics. These differences underpin their distinct biological functions.
| Property | Thiamine Pyrophosphate (TPP) | Thiamine Monophosphate (TMP) |
| Synonyms | Thiamine diphosphate (B83284) (TDP), Cocarboxylase | Thiamine phosphate (B84403) |
| Molecular Formula | C₁₂H₁₉N₄O₇P₂S⁺ | C₁₂H₁₈N₄O₄PS⁺ |
| Molecular Weight | 425.31 g/mol | 345.33 g/mol |
| Charge at Physiological pH | Anionic | Zwitterionic/Slightly Anionic |
| Solubility in Water | Soluble (50-110 mg/mL)[1][2] | Soluble |
| Stability | Unstable in alkaline solutions and heat. More stable in acidic conditions (pH < 6.0).[3][4][5][6] | Generally considered an intermediate in metabolic pathways.[3] Stability is linked to the overall stability of the thiamine molecule. |
Physiological Roles and Mechanisms of Action
The physiological significance of TPP is well-established, whereas the role of TMP is less defined and primarily viewed as a metabolic intermediary.
Thiamine Pyrophosphate (TPP): A Central Coenzyme
Thiamine pyrophosphate is an indispensable coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[3][7] Its mechanism of action relies on the acidic proton on the thiazole (B1198619) ring, which allows it to form a carbanion that attacks substrates. TPP is crucial for:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle by catalyzing the decarboxylation of pyruvate to acetyl-CoA.[3]
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A key regulatory enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[3]
-
Transketolase (TKT): A central enzyme in the pentose (B10789219) phosphate pathway, which is vital for the synthesis of nucleotides and NADPH.[3][7]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[3]
Beyond its coenzymatic functions, emerging evidence suggests TPP may have non-coenzyme roles, potentially acting as a signaling molecule that can regulate gene expression through mechanisms like riboswitches.[8][9]
Thiamine Monophosphate (TMP): A Metabolic Intermediate
The physiological role of thiamine monophosphate is not well-defined, and it is generally considered to be a biologically inactive intermediate in the cellular conversion of thiamine to its di- and triphosphate forms.[3][10] It is formed from the dephosphorylation of TPP and can be further hydrolyzed to free thiamine.[11] While present in cells, particularly in nervous tissue, its specific functions beyond being a precursor and breakdown product are yet to be fully elucidated.[10]
Comparative Enzyme Kinetics
The affinity of TPP-dependent enzymes for their coenzyme is a critical factor in their catalytic efficiency. The Michaelis constant (Km) reflects this affinity, with a lower Km indicating a higher affinity.
| Enzyme | Organism/Tissue | Km for TPP (µM) | Vmax |
| Pyruvate Dehydrogenase Complex (PDH) | Pig Heart | 0.76[12] | - |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.06[13] | - |
| α-Ketoglutarate Dehydrogenase (KGD) | Meiothermus albus | 5.6[14] | 1.56 ± 0.10 µM/s |
| Transketolase | Mouse Brain | 7[15] | - |
| Transketolase | Human Erythrocyte | - | - |
| Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) | Human Fibroblasts | ~1.6 (Normal) | - |
| Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) | Human Fibroblasts (Thiamin-responsive MSUD) | 25[16][17] | - |
Note: Vmax values are often dependent on specific experimental conditions and are not always reported in studies focusing on Km for a cofactor.
Cellular Uptake and Metabolism
Thiamine is absorbed in the intestine and transported to various tissues.[11] Inside the cell, it undergoes phosphorylation to become TMP and then TPP.
Experimental Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and sensitive method for the simultaneous quantification of thiamine and its phosphate esters in biological samples.
Experimental Protocol: HPLC Analysis of Thiamine Derivatives
This protocol is a generalized procedure based on common methodologies.[18][19]
-
Sample Preparation (e.g., Brain Tissue or Blood):
-
Homogenize tissue or blood samples in an acidic solution, typically 10% trichloroacetic acid (TCA), to precipitate proteins.[18]
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Pre-column Derivatization:
-
Convert thiamine and its phosphate esters into their highly fluorescent thiochrome (B1210408) derivatives.
-
Mix the supernatant with an oxidizing agent, such as potassium ferricyanide, in an alkaline solution (e.g., NaOH).[18] This reaction should be performed immediately before injection into the HPLC system.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.[18]
-
Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile.[18][19]
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column temperature is usually maintained at ambient or slightly elevated temperatures (e.g., 25-40°C).
-
-
Detection:
-
Use a fluorescence detector with an excitation wavelength of approximately 365-375 nm and an emission wavelength of around 430-435 nm.[18]
-
-
Quantification:
-
Generate standard curves for TPP and TMP using known concentrations.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
-
Applications in Research and Drug Development
Understanding the differences between TPP and TMP is crucial for several areas of research:
-
Neurological Disorders: Thiamine deficiency leads to severe neurological conditions like Beriberi and Wernicke-Korsakoff syndrome. Research into the transport and metabolism of thiamine and its phosphates in the brain is vital for developing therapeutic strategies.
-
Metabolic Diseases: Given TPP's central role in energy metabolism, its dysregulation is implicated in various metabolic disorders.
-
Drug Development: Enzymes that utilize TPP as a cofactor can be targets for novel drugs. For instance, inhibitors of microbial TPP-dependent enzymes could serve as antibiotics. Furthermore, understanding the transport mechanisms of thiamine derivatives can inform the design of drugs that can efficiently cross the blood-brain barrier.
Conclusion
Thiamine pyrophosphate and thiamine monophosphate, while structurally related, occupy vastly different positions in cellular biochemistry. TPP is the workhorse, the biologically active coenzyme essential for life-sustaining metabolic reactions. In contrast, TMP's role is more passive, primarily serving as an intermediate in the intricate pathways of thiamine metabolism. For researchers in the life sciences and drug development, a clear understanding of these differences, from their physicochemical properties to their enzymatic interactions, is fundamental to advancing our knowledge of human health and disease.
References
- 1. Thiamine pyrophosphate = 95 154-87-0 [sigmaaldrich.com]
- 2. Thiamine pyrophosphate | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Thiamine - Wikipedia [en.wikipedia.org]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wardelab.com [wardelab.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of heart muscle pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Biochemical and Structural Insights into a Thiamine Diphosphate-Dependent α-Ketoglutarate Decarboxylase from Cyanobacterium Microcystis aeruginosa NIES-843 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of mouse brain transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 19. j-jabs.umin.jp [j-jabs.umin.jp]
A Comparative Guide to the Validation of HPLC Methods for Thiamine Pyrophosphate Analysis
The accurate quantification of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely accepted and robust method for this purpose. This guide provides a comparative overview of validated HPLC methods for TPP analysis, detailing experimental protocols and performance data to aid in method selection and implementation.
Comparative Analysis of HPLC Method Validation Parameters
The validation of an analytical method ensures its reliability for its intended purpose. Key parameters for the validation of HPLC methods for TPP analysis are summarized below. These methods typically involve the derivatization of thiamine and its phosphate (B84403) esters into fluorescent thiochrome (B1210408) derivatives.
| Parameter | Method 1: Whole Blood Analysis [1][2] | Method 2: Erythrocyte/Whole Blood Analysis [3][4][5] | Method 3: Rat Brain Tissue Analysis [6][7] |
| Linearity | Up to 4000 nmol/L[1] | Up to at least 200 µg/L[3][4][5] | TDP: 100 - 1000 ng/mL, TMP: 10 - 250 ng/mL, Thiamine: 10 - 150 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 3 nmol/L[1] | 300 pg on column[3][4][5] | Not explicitly stated, but concentrations are in the nanomolar range[6] |
| Limit of Detection (LOD) | Not explicitly stated | 130 pg on column[3][4] | Not explicitly stated |
| Precision (CV%) | Within-run: <3.5%, Total: <9.4%[1] | Between-run: <8%[3][4][5] | Intraday (TDP): 2.66%, Interday (TDP): 37.54%[6][7] |
| Accuracy (Recovery %) | 95% - 103%[2] | >90%[3][4][5] | 96.0% - 101.7%[6][7] |
| Retention Time (TDP) | Not explicitly stated | Not explicitly stated | Approximately 3.82 min[6] |
| Analysis Time | ~5.5 minutes[1] | Not explicitly stated | ~12 minutes[6][7] |
Detailed Experimental Protocols
The following sections outline the generalized experimental procedures for the analysis of TPP in biological matrices using HPLC.
Method 1 & 2: TPP Analysis in Whole Blood and Erythrocytes
This method is suitable for assessing vitamin B1 status in clinical and research settings.
1. Sample Preparation:
-
Proteins in whole blood or erythrocytes are precipitated using trichloroacetic acid (TCA).[1]
-
The sample is then centrifuged to separate the protein-free supernatant.
2. Derivatization:
-
Thiamine and its phosphate esters in the supernatant are converted to fluorescent thiochrome derivatives.[1]
-
This is achieved through pre-column or post-column oxidation with an alkaline solution of potassium ferricyanide.[3][4][5]
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used for the separation.[3][4][5]
-
Mobile Phase: A simple mobile phase is employed, often with gradient elution.[1]
-
Detection: Fluorescence detection is used to quantify the thiochrome derivatives.
Method 3: TPP Analysis in Brain Tissue
This protocol is designed for the quantification of TPP in neuroscience research, particularly in studies of neurodegenerative diseases.[8]
1. Sample Preparation:
-
Brain tissue is homogenized in an acidic solution.[8]
-
Proteins are precipitated, and the sample is centrifuged to collect the supernatant.[8]
2. Derivatization:
-
The thiamine and its phosphate esters are derivatized to fluorescent thiochromes using potassium ferricyanide.[8]
3. HPLC Analysis:
-
Separation: Isocratic reverse-phase HPLC is used for the separation of the thiochrome derivatives.[8]
-
Detection: A fluorescence detector is used for quantification.[8]
Visualizing the Workflow and Method Selection
To better understand the experimental process and the logic behind method selection, the following diagrams are provided.
Caption: General workflow for HPLC-based analysis of thiamine pyrophosphate.
Caption: Decision tree for selecting an appropriate HPLC method for TPP analysis.
References
- 1. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Vitamin B(1) status assessed by direct measurement of thiamin pyrophosphate in erythrocytes or whole blood by HPLC: comparison with erythrocyte transketolase activation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Thiamine vs. Thiamine Pyrophosphate: A Comparative Guide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its biologically active form, thiamine pyrophosphate (TPP), are crucial molecules in cellular metabolism. While thiamine is the precursor, TPP acts as an essential cofactor for numerous enzymes involved in carbohydrate and energy metabolism.[1][2] The choice between supplementing cell cultures with thiamine or TPP can have significant implications for experimental outcomes, particularly in studies related to metabolic disorders, neurodegenerative diseases, and cancer research. This guide provides an objective comparison of the effects of thiamine and thiamine pyrophosphate in cell culture, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Cellular Uptake and Metabolism: A Fundamental Difference
The primary distinction between thiamine and TPP in a cell culture context lies in their transport and intracellular conversion. Thiamine is readily taken up by cells through specific transporters, primarily thiamine transporter-1 (THTR-1) and thiamine transporter-2 (THTR-2).[3][4][5] Once inside the cell, thiamine is converted to TPP in the cytoplasm by the enzyme thiamine pyrophosphokinase.[6] TPP is then transported into the mitochondria, where it plays a vital role in the Krebs cycle and oxidative phosphorylation.[7]
In contrast, TPP, being a larger and negatively charged molecule, has poor membrane permeability and is not efficiently taken up by most cells when supplied exogenously. This difference in bioavailability is a critical factor to consider when designing cell culture experiments.
Data Presentation: A Comparative Overview
Direct, head-to-head quantitative comparisons of thiamine and TPP in the same cell culture experiments are limited in the published literature. The following tables summarize available data, highlighting the effects of each compound on key cellular processes.
Table 1: Effects on Cancer Cell Proliferation (IC50 Values)
| Compound | Cell Line | IC50 (mM) | Reference(s) |
| Thiamine | SK-N-BE (Neuroblastoma) | 4.9 | [8] |
| Thiamine | Panc-1 (Pancreatic Cancer) | 5.4 | [8] |
Table 2: Comparative Effects on Oxidative Stress Markers (In Vivo & Ex Vivo Data)
While not direct cell culture data, these findings from animal and tissue studies provide insights into the comparative antioxidant potential of thiamine and TPP.
| Parameter | Model System | Treatment | Observation | Reference(s) |
| Malondialdehyde (MDA) | Rat Liver (Methotrexate-induced toxicity) | Thiamine | No significant effect | [9][10] |
| Malondialdehyde (MDA) | Rat Liver (Methotrexate-induced toxicity) | Thiamine Pyrophosphate | Significantly decreased MDA levels | [9][10] |
| Total Glutathione (GSH) | Rat Liver (Methotrexate-induced toxicity) | Thiamine | No significant effect | [9][10] |
| Total Glutathione (GSH) | Rat Liver (Methotrexate-induced toxicity) | Thiamine Pyrophosphate | Significantly increased GSH levels | [9][10] |
| 8-OHdG/dG (DNA damage) | Rat Liver (Methotrexate-induced toxicity) | Thiamine | No significant effect | [9] |
| 8-OHdG/dG (DNA damage) | Rat Liver (Methotrexate-induced toxicity) | Thiamine Pyrophosphate | Significantly decreased DNA damage | [9] |
These in vivo results suggest that TPP may have a more potent direct antioxidant effect compared to thiamine when administered systemically. However, this may be influenced by pharmacokinetic factors not present in a cell culture setting.
Signaling Pathways and Experimental Workflows
Cellular Thiamine Uptake and Metabolism
The following diagram illustrates the pathway of thiamine uptake and its conversion to the active cofactor TPP, which then participates in key metabolic pathways.
Caption: Cellular uptake and conversion of thiamine to TPP.
Experimental Workflow: Comparing Thiamine and TPP Effects
This diagram outlines a general workflow for comparing the effects of thiamine and TPP on cultured cells.
Caption: A typical workflow for cell-based assays.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Thiamine and Thiamine Pyrophosphate solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of thiamine or TPP. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Viability Assessment: Trypan Blue Exclusion Assay
This protocol is based on standard trypan blue exclusion methods.[11][12]
Principle: Trypan blue is a vital stain that is excluded by viable cells with intact cell membranes. Non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend them in a known volume of PBS or serum-free medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[11]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Measurement of Intracellular ATP Levels
This protocol is a general guideline for commercially available ATP luciferase-based assays.
Principle: This assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
Luminometer-compatible 96-well plates (white-walled)
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with thiamine or TPP as described for the MTT assay.
-
At the end of the treatment period, lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
Transketolase Activity Assay
This protocol is a simplified overview of the erythrocyte transketolase activation coefficient (ETKAC) assay, which can be adapted for cell lysates.[11]
Principle: Transketolase is a TPP-dependent enzyme in the pentose phosphate pathway. Its activity can be measured by a coupled enzymatic reaction that leads to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm. The "TPP effect" is the degree to which exogenous TPP stimulates the enzyme's activity, indicating the level of apoenzyme (enzyme without its cofactor).
Materials:
-
Cell lysates
-
Reaction buffer
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Set up two reactions for each sample:
-
Basal activity: Cell lysate + reaction buffer + substrates.
-
Stimulated activity: Cell lysate + reaction buffer + substrates + exogenous TPP.[11]
-
-
Incubate the reactions at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which reflects the rate of NADH oxidation.
-
Calculate the transketolase activity and the TPP effect.
Conclusion
The choice between thiamine and thiamine pyrophosphate for cell culture supplementation depends heavily on the experimental goals and the cell type being studied. Thiamine is readily taken up by cells and converted to its active form, TPP, making it a suitable choice for most general culture conditions where the aim is to provide the necessary vitamin for normal cellular function.
Direct supplementation with TPP may be less effective due to its poor cell permeability. However, in studies where bypassing the intracellular phosphorylation step is desired, or when investigating the direct extracellular effects of TPP, its use may be warranted, potentially in conjunction with permeabilization techniques.
The available data, primarily from in vivo and ex vivo studies, suggests that TPP may possess superior direct antioxidant properties compared to thiamine. Further head-to-head comparative studies in various cell culture models are needed to fully elucidate their differential effects on cell viability, proliferation, and metabolism. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative analyses and to better understand the distinct roles of these two vital molecules in cellular physiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. Thiamin function, metabolism, uptake, and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of thiamine uptake by human colonocytes: studies with cultured colonic epithelial cell line NCM460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Thiamine Pyrophosphate (TPP) Measurement: Enzymatic Assays vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate measurement of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is crucial for assessing nutritional status and investigating the efficacy of therapeutic interventions. The two most established methods for TPP quantification are the enzymatic erythrocyte transketolase activation coefficient (ETKAC) assay and high-performance liquid chromatography (HPLC). This guide provides a detailed comparison of these methods, including experimental protocols, performance data, and a brief overview of emerging technologies.
The selection of an appropriate TPP measurement method depends on various factors, including the specific research question, required sensitivity and specificity, sample throughput needs, and available laboratory equipment. While the enzymatic assay offers a functional assessment of thiamine status, HPLC provides a direct and highly specific quantification of TPP.
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of the enzymatic (ETKAC) assay and a common reversed-phase HPLC method with fluorescence detection for the measurement of TPP in whole blood or erythrocytes.
| Parameter | Enzymatic Assay (ETKAC) | HPLC with Fluorescence Detection |
| Principle | Indirect, functional assay measuring the activation of the TPP-dependent enzyme transketolase. | Direct quantification of TPP following separation from other thiamine vitamers. |
| Linearity | N/A (measures an activity ratio) | Linear up to at least 200 µg/L.[1] |
| Precision (CV%) | Generally higher variability | Between-run CV <8%.[1] Within-run CV <3.5%.[2] |
| Sensitivity | Sensitive to functional thiamine deficiency. | Lower limit of quantification: 3 nmol/L[2]; Detection limit: 130 pg on column.[1] |
| Specificity | Can be influenced by factors affecting enzyme activity. | High, separates TPP from other thiamine esters. |
| Correlation | Good correlation with HPLC methods (r values often >0.9).[1][2] | Considered a reference method for TPP quantification. |
| Sample Throughput | Can be adapted for 96-well plate format for higher throughput. | Typically lower throughput than plate-based enzymatic assays. |
Experimental Workflow Overview
The following diagram illustrates the general experimental workflows for both the enzymatic (ETKAC) assay and the HPLC method for TPP measurement.
Detailed Experimental Protocols
Below are detailed protocols for the Erythrocyte Transketolase Activation Coefficient (ETKAC) assay and a common High-Performance Liquid Chromatography (HPLC) method for TPP measurement.
Erythrocyte Transketolase Activation Coefficient (ETKAC) Assay
This protocol is based on the principle that the in vitro addition of TPP to a hemolysate from a thiamine-deficient individual will cause a greater stimulation of transketolase activity than in a sample from a thiamine-sufficient individual.[3][4]
1. Sample Preparation:
- Collect whole blood in EDTA or heparin tubes.
- Isolate erythrocytes by centrifugation and wash with saline.
- Prepare a hemolysate by lysing the packed red blood cells with deionized water.
2. Assay Procedure: [5]
- Divide the hemolysate into two sets of reaction tubes.
- To one set of tubes (the "activated" sample), add a solution of TPP. To the other set (the "basal" sample), add an equal volume of buffer.
- Add a reaction mixture containing ribose-5-phosphate (B1218738) (substrate), and ancillary enzymes and substrates for a coupled reaction that leads to the oxidation of NADH.[4]
- Incubate the reactions at a controlled temperature (e.g., 37°C).
- Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of NADH oxidation and thus transketolase activity.
3. Calculation:
- Calculate the ETKAC as the ratio of the transketolase activity in the presence of added TPP to the basal activity.
- ETKAC = (Activity with added TPP) / (Basal Activity)
- An ETKAC value of 1.0 to 1.15 is generally considered normal. Values between 1.15 and 1.25 may indicate marginal deficiency, and values above 1.25 are indicative of thiamine deficiency.[6]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a common method using pre-column derivatization to form a fluorescent thiochrome (B1210408) derivative of TPP.[2][7]
1. Sample Preparation:
- To a whole blood sample, add trichloroacetic acid (TCA) to precipitate proteins.[2]
- Centrifuge the mixture to obtain a clear supernatant.
2. Derivatization: [7]
- Mix the supernatant with a derivatizing agent, such as potassium ferricyanide (B76249) in an alkaline solution (e.g., NaOH), to convert TPP to its fluorescent thiochrome derivative.
3. HPLC Analysis:
- Inject the derivatized sample into an HPLC system equipped with a reversed-phase C18 column.[1]
- Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate (B84403) buffer and an organic solvent like acetonitrile) to separate the TPP-thiochrome from other compounds.[7]
- Detect the TPP-thiochrome using a fluorescence detector (e.g., excitation at ~375 nm and emission at ~435 nm).[8]
4. Quantification:
- Prepare a standard curve using known concentrations of TPP that have undergone the same sample preparation and derivatization steps.
- Quantify the TPP concentration in the sample by comparing its peak area or height to the standard curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of Thiamine Pyrophosphate (TPP) as a cofactor for the enzyme transketolase in the pentose (B10789219) phosphate pathway and how its deficiency impacts this pathway, forming the basis of the enzymatic assay.
References
- 1. Vitamin B(1) status assessed by direct measurement of thiamin pyrophosphate in erythrocytes or whole blood by HPLC: comparison with erythrocyte transketolase activation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. scispace.com [scispace.com]
- 7. j-jabs.umin.jp [j-jabs.umin.jp]
- 8. scispace.com [scispace.com]
A Comparative Guide to Thiamine Pyrophosphate and its Synthetic Analogues as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiamine (B1217682) pyrophosphate (TPP) and its synthetic analogues in their capacity as enzyme inhibitors. Thiamine, in its biologically active form of TPP, is an essential cofactor for numerous enzymes critical to central metabolism.[1][2] Consequently, inhibitors of TPP-dependent enzymes are of significant interest as potential therapeutic agents and research tools. This document outlines the mechanisms of action, presents comparative inhibitory data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action: TPP vs. Synthetic Analogues
Thiamine pyrophosphate functions as a coenzyme by enabling key catalytic reactions, primarily the decarboxylation of α-keto acids and the transfer of two-carbon units.[1][3][4] The catalytic activity of TPP-dependent enzymes relies on the formation of a reactive ylide at the C2 position of TPP's thiazolium ring.[5] Synthetic analogues of TPP are designed to act as competitive inhibitors by binding to the TPP active site on enzymes, thereby blocking the binding of the natural coenzyme and preventing catalysis.[6][7][8]
Two primary strategies are employed in the design of these synthetic inhibitors:
-
Modification of the Pyrimidine (B1678525) Ring: Analogues such as oxythiamine (B85929) are phosphorylated in vivo to form oxythiamine pyrophosphate (OTP). OTP competes with TPP for the enzyme's active site. However, due to the replacement of the amino group with a hydroxyl group on the pyrimidine ring, OTP is unable to stabilize the carbanion intermediate necessary for the enzymatic reaction, thus acting as a competitive inhibitor.[6]
-
Replacement of the Thiazolium Ring: In this approach, the positively charged thiazolium ring of TPP is replaced with a neutral aromatic ring, such as a triazole . This modification abolishes the catalytic activity of the molecule.[7][9] These analogues can still bind to the active site, leveraging hydrophobic and metal-binding interactions to achieve high affinity.[9]
Comparative Inhibitory Activity
The inhibitory potency of TPP analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of various synthetic TPP analogues against key TPP-dependent enzymes.
| Analogue Class | Specific Analogue | Target Enzyme | IC50 (µM) | Ki (nM) | Organism/Source |
| Pyrimidine Modified | Oxythiamine Pyrophosphate | Pyruvate (B1213749) Dehydrogenase Complex | - | 70 | Bovine Adrenals[10] |
| Oxythiamine Pyrophosphate | Transketolase | ~0.03 | - | Yeast[11] | |
| Oxythiamine Pyrophosphate | Transketolase | 0.2 | - | Rat Liver[11] | |
| Triazole-Based | Hydroxamate 22a | Mammalian PDH E1 | 0.15 ± 0.02 | - | Mammalian |
| Hydroxamate 22b | Mammalian PDH E1 | 0.08 ± 0.01 | - | Mammalian | |
| Hydroxamate 22c | Mammalian PDH E1 | 0.23 ± 0.03 | - | Mammalian | |
| 1,3-Dicarboxylate 14b | Porcine PDH E1 | - | - | Porcine | |
| 1,3-Dicarboxylate 14b | S. cerevisiae PDC | - | - | Saccharomyces cerevisiae | |
| 1,3-Dicarboxylate 14b | A. viridans PO | - | - | Aerococcus viridans | |
| 1,3-Dicarboxylate 14b | E. coli OGDH E1 | - | - | Escherichia coli | |
| Open-Chain | Various | Pyruvate Dehydrogenase E1 | Potent Inhibition Reported | - | - |
Experimental Protocols
The evaluation of TPP analogues as enzyme inhibitors relies on robust enzymatic assays. Below are detailed methodologies for key TPP-dependent enzymes.
Pyruvate Dehydrogenase (PDH) Complex Activity Assay
This spectrophotometric assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the PDH complex.
-
Principle: The PDH complex catalyzes the oxidative decarboxylation of pyruvate, with the concomitant reduction of NAD+ to NADH. The produced NADH can then be used to reduce a chromogenic substrate like DCPIP, leading to a measurable decrease in absorbance.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM MgCl2.
-
Thiamine Pyrophosphate (TPP) solution.
-
DCPIP solution (0.25 mM).
-
Porcine heart PDH E1 enzyme preparation (2 mg/mL).
-
Pyruvate solution (50 mM).
-
Inhibitor stock solution (dissolved in an appropriate solvent).
-
-
Procedure:
-
In a microplate well or cuvette, combine the assay buffer, TPP at a specified concentration, DCPIP, and the PDH enzyme.
-
Add varying concentrations of the synthetic analogue (inhibitor).
-
Pre-incubate the mixture at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the pyruvate solution.
-
Monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pyruvate Decarboxylase (PDC) Activity Assay
This is a coupled-enzyme assay that measures the consumption of NADH.
-
Principle: PDC decarboxylates pyruvate to acetaldehyde (B116499). The acetaldehyde is then reduced to ethanol (B145695) by alcohol dehydrogenase (ADH), a reaction that oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.[12][13][14]
-
Reagents:
-
Procedure:
-
In a cuvette, prepare a reaction cocktail containing Tris-HCl buffer, ADH, and NADH.[12]
-
Add the pyruvate solution to the experimental cuvette (a control cuvette will not contain pyruvate).[12]
-
Add varying concentrations of the TPP analogue to the experimental cuvettes.
-
Equilibrate the cuvettes to 37°C.[12]
-
Initiate the reaction by adding the PDC enzyme extract.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADH consumption to determine PDC activity and the level of inhibition.
-
Pyruvate Oxidase (PO) Activity Assay
This assay is based on the peroxidative coupling of 4-aminoantipyrine (B1666024).
-
Principle: Pyruvate oxidase produces hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with 4-aminoantipyrine and a phenolic compound to produce a colored product.[15][16]
-
Reagents:
-
Working Reagent: A solution containing buffer, 4-aminoantipyrine, a phenolic compound (e.g., EHSPT), and HRP.
-
Substrate Solution: Pyruvate solution.
-
Enzyme Diluent: e.g., 50 mM potassium phosphate buffer, pH 5.7.[15]
-
Pyruvate Oxidase enzyme solution.
-
Inhibitor stock solution.
-
-
Procedure:
-
In a cuvette, add the working reagent and the substrate solution.[15]
-
Add the desired concentration of the inhibitor.
-
Equilibrate the mixture at 37°C for 5 minutes.[15]
-
Initiate the reaction by adding the Pyruvate Oxidase enzyme solution.[15]
-
Record the increase in absorbance at 550 nm for 5 minutes.[15]
-
A blank reaction should be run using the enzyme diluent instead of the enzyme solution.[15]
-
α-Ketoglutarate Dehydrogenase (α-KGDH) Complex Activity Assay
This assay measures the reduction of NAD+ to NADH.
-
Principle: The α-KGDH complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, with the reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically.[17]
-
Reagents:
-
Assay Medium (pH 7.0): 50 mM MOPS, 1 mM TPP, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM dithiothreitol, 0.15 mM Coenzyme A, 0.25 mM NAD+.[18]
-
Substrate: α-ketoglutarate solution.
-
Enzyme preparation (from tissue homogenate or purified).
-
Inhibitor stock solution.
-
-
Procedure:
-
Prepare the assay medium with varying concentrations of the inhibitor.
-
Add the enzyme preparation to the assay media.
-
Initiate the reactions by adding the α-ketoglutarate substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction rates to determine the extent of inhibition.
-
Signaling Pathways and Metabolic Consequences of Inhibition
The inhibition of TPP-dependent enzymes has profound effects on cellular metabolism and signaling. Thiamine deficiency, whether dietary or induced by inhibitors, disrupts central metabolic hubs.[19][20]
-
Energy Metabolism: Inhibition of PDH and α-KGDH impairs the Krebs cycle, leading to decreased ATP production.[19][21] This can result in a shift towards less efficient anaerobic glycolysis and the accumulation of lactate.[22]
-
Pentose Phosphate Pathway (PPP): Inhibition of transketolase blocks the non-oxidative branch of the PPP. This reduces the synthesis of ribose-5-phosphate, a precursor for nucleotides, and NADPH, which is crucial for reductive biosynthesis and antioxidant defense.[6]
-
Neurotransmission: Thiamine deficiency can affect neurotransmitter systems, including glutamatergic and GABAergic pathways, potentially leading to neurotoxicity.[19]
-
Oxidative Stress: The disruption of normal metabolic pathways and the reduction in NADPH can lead to increased production of reactive oxygen species (ROS) and oxidative stress.[23][24]
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing TPP analogue inhibitors typically follows a standardized workflow.
Conclusion
Synthetic analogues of thiamine pyrophosphate are powerful tools for probing the function of TPP-dependent enzymes and hold promise as therapeutic agents. By competing with the natural coenzyme, these inhibitors can effectively shut down key metabolic pathways. The choice of analogue, whether a modified pyrimidine or a triazole-based compound, will depend on the specific research question, with considerations for cell permeability and target selectivity. The experimental protocols outlined in this guide provide a foundation for the robust evaluation of these important molecules.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 4. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Oxythiamine - Wikipedia [en.wikipedia.org]
- 7. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. biogot.com [biogot.com]
- 14. Pyruvate Decarboxylase (PDC) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. benchchem.com [benchchem.com]
- 16. PYRUVATE OXIDASE from Microorganism - TOYOBO USA [toyobousa.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 19. Thiamine deficiency disorders: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Vitamin B1 and Thiamine deficiency [flipper.diff.org]
- 22. researchgate.net [researchgate.net]
- 23. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity of Thiamine Pyrophosphate-Dependent Enzymes
For researchers, scientists, and drug development professionals, understanding the substrate specificity of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes is crucial for applications ranging from metabolic engineering to the design of novel therapeutics. This guide provides a comparative overview of the specificity of key TPP-dependent enzyme families, supported by quantitative kinetic data and detailed experimental protocols.
Thiamine pyrophosphate is a vital cofactor for enzymes involved in the cleavage and formation of carbon-carbon bonds, playing a central role in carbohydrate and amino acid metabolism.[1] The specificity of these enzymes dictates their biological function and their potential for biotechnological applications. This guide will delve into the substrate preferences of three major families of TPP-dependent enzymes: 2-oxo-acid decarboxylases, transketolases, and the pyruvate (B1213749) dehydrogenase complex.
2-Oxo-Acid Decarboxylases: A Case Study in Yeast
Saccharomyces cerevisiae possesses five genes with homology to 2-oxo-acid decarboxylases (2ODCs): PDC1, PDC5, PDC6, ARO10, and THI3. A systematic comparison of the enzymes encoded by these genes reveals distinct substrate specificities, which is critical for understanding and engineering the production of fusel alcohols, important flavor and aroma compounds.[1][2]
Comparative Kinetics of S. cerevisiae 2-Oxo-Acid Decarboxylases
The kinetic parameters, Michaelis constant (Km) and maximum reaction rate (Vmax), provide a quantitative measure of enzyme performance with different substrates. The following table summarizes the kinetic data for the key 2ODCs in S. cerevisiae.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg protein) |
| Pdc1 | Pyruvate | 3.9 ± 0.2 | 23 ± 1 |
| 2-Oxobutanoate | 2.5 ± 0.1 | 14 ± 0 | |
| 2-Oxopentanoate | 2.2 ± 0.1 | 11 ± 0 | |
| Phenylpyruvate | No activity | No activity | |
| Pdc5 | Pyruvate | 7.2 ± 0.3 | 24 ± 1 |
| 2-Oxobutanoate | 2.7 ± 0.1 | 15 ± 0 | |
| 2-Oxopentanoate | 2.3 ± 0.1 | 12 ± 0 | |
| Phenylpyruvate | 1.8 ± 0.1 | 0.09 ± 0.00 | |
| Pdc6 | Pyruvate | 4.0 ± 0.2 | 19 ± 1 |
| 2-Oxobutanoate | 2.6 ± 0.1 | 12 ± 0 | |
| 2-Oxopentanoate | 2.3 ± 0.1 | 10 ± 0 | |
| Phenylpyruvate | No activity | No activity | |
| Aro10 | Pyruvate | No activity | No activity |
| 2-Oxobutanoate | No activity | No activity | |
| 2-Oxopentanoate | No activity | No activity | |
| Phenylpyruvate | 0.30 ± 0.02 | 0.21 ± 0.01 |
Data adapted from Romagnoli et al., 2012.
Key Observations:
-
Pdc1, Pdc5, and Pdc6 show high activity towards linear 2-oxo acids like pyruvate, 2-oxobutanoate, and 2-oxopentanoate.
-
Aro10 exhibits a strong preference for the aromatic substrate phenylpyruvate and shows no activity with the tested linear 2-oxo acids.
-
Pdc5 is the only pyruvate decarboxylase isoenzyme with detectable activity towards phenylpyruvate, although with a significantly lower Vmax compared to Aro10.
-
Thi3 shows no decarboxylase activity with any of the tested substrates.
Experimental Protocol: 2-Oxo-Acid Decarboxylase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of 2-oxo-acid decarboxylases.
Materials:
-
100 mM Potassium Phosphate (B84403) buffer (pH 7.0)
-
2 mM NAD+
-
5 mM MgCl₂
-
0.2 mM Thiamine pyrophosphate (TPP)
-
Aldehyde dehydrogenase (from yeast)
-
Substrate solution (e.g., pyruvate, phenylpyruvate)
-
Cell extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, MgCl₂, and TPP.
-
Add a suitable amount of aldehyde dehydrogenase to the mixture.
-
Initiate the reaction by adding the cell extract or purified enzyme.
-
Start the measurement by adding the substrate solution.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH formation is directly proportional to the decarboxylase activity.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Transketolases: Versatile Biocatalysts for Carbon-Carbon Bond Formation
Transketolases (TK) are TPP-dependent enzymes that catalyze the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3] They are of significant interest in biocatalysis for the stereospecific synthesis of valuable chiral compounds. The substrate specificity of transketolases can be quite broad, but they generally exhibit a high degree of stereoselectivity.[4]
Comparative Kinetics of Transketolases
The substrate promiscuity of transketolases has been explored for various donor and acceptor substrates. The following table presents a comparison of kinetic parameters for transketolases from different sources.
| Enzyme Source | Donor Substrate | Acceptor Substrate | Km (mM) | Vmax (U/mg) |
| E. coli | β-Hydroxypyruvate | Glycolaldehyde | - | - |
| Propionaldehyde | - | - | ||
| M. tuberculosis | Xylulose-5-phosphate | Ribose-5-phosphate | 0.35 ± 0.12 | - |
| Fructose-6-phosphate | Ribose-5-phosphate | 0.63 ± 0.09 | - | |
| S. cerevisiae | Xylulose-5-phosphate | Ribose-5-phosphate | - | - |
| G. stearothermophilus | Hydroxypyruvate | Glycolaldehyde | 2.92 ± 0.08 | 0.38 ± 0.05 (mM/min) |
Data adapted from various sources, including Fullam et al., 2012 and Pinsolle et al., 2016.[4][5]
Key Observations:
-
Transketolases can accept a range of phosphorylated and non-phosphorylated sugars as substrates.[3][4]
-
The active site architecture, particularly the residues interacting with the phosphate group and hydroxyl groups of the substrates, plays a crucial role in determining specificity.[3] Key conserved residues include arginine, histidine, serine, and aspartate.[3]
-
Directed evolution has been successfully employed to alter the substrate specificity of transketolases, for example, to improve activity towards non-natural aldehydes.[6]
Experimental Protocol: Continuous Coupled Assay for Transketolase Activity
This protocol describes a continuous spectrophotometric assay for measuring transketolase activity by coupling the reaction to NADH oxidation.
Materials:
-
Assay buffer (e.g., 20mM Tris-HCl, pH 8.0, containing 100mM NaCl, 1mM DTT)
-
Thiamine pyrophosphate (TPP) solution
-
MgCl₂ or CaCl₂ solution
-
Donor substrate (e.g., Xylulose-5-phosphate or Hydroxypyruvate)
-
Acceptor substrate (e.g., Ribose-5-phosphate or Glycolaldehyde)
-
Coupled enzyme system (e.g., triosephosphate isomerase/glycerol-3-phosphate dehydrogenase for phosphorylated substrates, or PEP carboxylase/malate dehydrogenase for hydroxypyruvate)
-
NADH
-
Purified transketolase
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TPP, divalent cation, the coupled enzyme system, and NADH.
-
Add the acceptor substrate to the mixture.
-
Initiate the reaction by adding the transketolase enzyme.
-
Start the measurement by adding the donor substrate.
-
Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the transketolase activity.
-
Varying the concentration of one substrate while keeping the other saturated allows for the determination of Km and Vmax for each substrate.[5][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Enzyme inhibition assay for pyruvate dehydrogenase complex: Clinical utility for the diagnosis of primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Human Transketolase Isoforms with Thiamine Pyrophosphate (TPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of human transketolase (TKT) and its isoforms, transketolase-like 1 (TKTL1) and transketolase-like 2 (TKTL2), with a focus on their interaction with the essential cofactor thiamine (B1217682) pyrophosphate (TPP). Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), and its isoforms have garnered significant interest, particularly in the context of cancer metabolism and other diseases.
Introduction to Human Transketolase Isoforms
The human genome contains three genes encoding for transketolase and transketolase-like proteins: TKT, TKTL1, and TKTL2.[1] While TKT is a well-characterized enzyme, the specific functions and kinetic behaviors of TKTL1 and TKTL2 are still areas of active investigation.[1] Altered transketolase activity has been implicated in various conditions, making these isoforms potential therapeutic targets.[1]
Comparative Kinetic Data with TPP
A direct quantitative comparison of the kinetic parameters of all three human isoforms is challenging due to limited available experimental data for TKTL1 and TKTL2. The following table summarizes the known kinetic data for human TKT with respect to TPP.
| Isoform | Km for TPP | kcat | Vmax | Comments |
| TKT (Transketolase) | 65 nM (for human erythrocyte TKT) | Data not available | Data not available | Well-established TPP-dependent enzyme. |
| TKTL1 (Transketolase-like 1) | Not experimentally determined | Not experimentally determined | Not experimentally determined | Function is debated; may have low or no intrinsic activity but forms a heterodimer with TKT, altering its enzymatic properties.[2] Upregulated in various cancers. |
| TKTL2 (Transketolase-like 2) | Not experimentally determined | Not experimentally determined | Not experimentally determined | Function and kinetic properties are largely unknown. Homology modeling suggests it is a functional transketolase. |
Note: The lack of quantitative kinetic data for TKTL1 and TKTL2 represents a significant knowledge gap in the field. The functional implications of TKTL1 appear to be linked to its expression levels and its interaction with TKT rather than its independent catalytic efficiency.
Functional Insights into Transketolase Isoforms
TKT (Transketolase)
The canonical transketolase, TKT, is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway.[1] It catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a vital role in the production of ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.
TKTL1 (Transketolase-like 1)
TKTL1 has gained attention for its significant upregulation in various cancers, which has been associated with a more aggressive tumor phenotype and poor prognosis. While homology modeling suggests TKTL1 is a functional transketolase, experimental evidence regarding its intrinsic enzymatic activity is conflicting. Some studies suggest that a deletion variant of TKT mimicking TKTL1 lacks enzymatic activity and the ability to bind TPP.
A key aspect of TKTL1 function appears to be its ability to form a heterodimer with TKT.[2] This interaction is thought to alter the enzymatic properties of the complex, leading to an increased production of ribose-5-phosphate, thereby fueling cancer cell proliferation.[2] This suggests that TKTL1 may act as a regulatory subunit or that the heterodimer possesses unique catalytic capabilities.
TKTL2 (Transketolase-like 2)
There is a significant lack of information regarding the function and activity of TKTL2. While its sequence homology to TKT suggests it is a transketolase, further research is needed to elucidate its biological role and kinetic parameters.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of transketolase isoforms using a coupled enzymatic assay. This method measures the rate of NADH oxidation, which is proportional to transketolase activity.
Objective: To determine the Michaelis-Menten constant (Km) of a transketolase isoform for its cofactor TPP.
Materials:
-
Purified recombinant human TKT, TKTL1, or TKTL2
-
Thiamine pyrophosphate (TPP) solutions of varying concentrations
-
Substrate 1: D-xylulose-5-phosphate
-
Substrate 2: D-ribose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified transketolase isoform in the assay buffer.
-
Reagent Preparation: Prepare a reaction mixture containing D-xylulose-5-phosphate, D-ribose-5-phosphate, the coupling enzymes, and NADH in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the transketolase isoform to each well.
-
Add varying concentrations of TPP to the wells.
-
Include control wells with no enzyme and no TPP.
-
-
Initiation of Reaction: Start the reaction by adding the reaction mixture to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each TPP concentration from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding TPP concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caption: Experimental workflow for determining transketolase kinetic parameters.
Caption: Role of TKT and TKTL1 in metabolic pathways.
References
Thiamine Pyrophosphate: A Superior Biomarker for Thiamine Deficiency Assessment
A Comparative Guide for Researchers and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1) is a crucial micronutrient essential for cellular energy metabolism and neurological function. Its deficiency can lead to severe conditions such as beriberi and Wernicke-Korsakoff syndrome. Accurate assessment of thiamine status is paramount for diagnosis, monitoring treatment efficacy, and in the context of drug development where nutritional status can significantly impact patient outcomes. This guide provides a comprehensive comparison of thiamine pyrophosphate (TPP), the biologically active form of thiamine, with the traditional erythrocyte transketolase activity (ETKA) assay for the diagnosis of thiamine deficiency. We present supporting experimental data, detailed methodologies for key assays, and visual representations of metabolic pathways and experimental workflows to aid researchers in making informed decisions for their studies.
Performance Comparison of Thiamine Biomarkers
The direct measurement of TPP in whole blood or erythrocytes is emerging as a more reliable and specific indicator of thiamine status compared to the functional ETKA assay.[1] While the ETKA assay has been the historical standard, it is an indirect measure and can be influenced by factors other than thiamine levels.[2] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the direct quantification of TPP, offering high sensitivity and specificity.[3][4]
A comparative study evaluating the diagnostic performance of erythrocyte TPP (measured by HPLC) against the ETKA assay in patients at risk for thiamine deficiency demonstrated the following:
| Biomarker | Method | Sensitivity | Specificity | Reference Range (Normal) | Deficiency Cut-off |
| Thiamine Pyrophosphate (TPP) | HPLC in Erythrocytes | 68.5% (95% CI: 54.4–80.5%)[5][6] | 60.8% (95% CI: 53.2–68.1%)[5][6] | 70–180 nmol/L[7][8] | < 70 nmol/L[8] |
| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Enzymatic Assay | Gold Standard for comparison in the study[5][6] | Gold Standard for comparison in the study[5][6] | < 1.15[7] | > 1.25 (High Risk)[7][9] |
Note: Sensitivity and specificity of TPP were calculated using an ETKAC of ≥25% as the gold standard for thiamine deficiency.[5][6] The reference ranges and cut-off values may vary slightly between laboratories.
Thiamine Metabolism and the Role of TPP
Thiamine is absorbed in the small intestine and transported to various tissues where it is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. TPP acts as an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.
Caption: Thiamine metabolism and the central role of TPP as a cofactor.
Experimental Workflow for Biomarker Validation
The validation of TPP as a biomarker for thiamine deficiency typically involves comparing its concentration in patient samples with the results from the established ETKA assay. The general workflow for such a comparative study is outlined below.
Caption: Workflow for validating TPP as a thiamine deficiency biomarker.
Experimental Protocols
Measurement of Thiamine Pyrophosphate (TPP) in Whole Blood by HPLC with Fluorescence Detection
This method involves the deproteinization of the sample, followed by the derivatization of TPP to a fluorescent thiochrome (B1210408) derivative, which is then quantified by HPLC.
1. Sample Preparation:
-
To 200 µL of whole blood, add 400 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.[10]
2. Derivatization:
-
To 100 µL of the supernatant, add 10 µL of 1% (w/v) potassium ferricyanide (B76249) in 15% (w/v) sodium hydroxide.
-
Vortex for 30 seconds. This converts TPP to its fluorescent thiochrome derivative.[10]
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~375 nm and emission at ~435 nm.[10]
-
Quantification: Calculate TPP concentration based on the peak area of the sample compared to a standard curve of known TPP concentrations.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay measures the activity of the TPP-dependent enzyme transketolase in erythrocytes before and after the addition of exogenous TPP.[11][12][13]
1. Preparation of Erythrocyte Hemolysate:
-
Centrifuge whole blood to pellet erythrocytes.
-
Wash the erythrocytes three times with 0.9% saline solution.
-
Lyse the washed erythrocytes by adding deionized water and freeze-thawing.
-
Determine the hemoglobin concentration of the hemolysate for normalization.[14]
2. Transketolase Activity Measurement:
-
The assay is typically performed in a 96-well plate.
-
Basal Activity: Mix the erythrocyte hemolysate with a reaction buffer containing ribose-5-phosphate (B1218738) as a substrate.
-
Stimulated Activity: In a separate well, mix the hemolysate with the reaction buffer and a saturating concentration of TPP.
-
The reaction progress is monitored by a coupled enzymatic reaction that leads to the oxidation of NADH, which is measured by the decrease in absorbance at 340 nm over time.[12]
3. Calculation of ETKAC:
-
ETKAC = (Stimulated Transketolase Activity) / (Basal Transketolase Activity).
-
An ETKAC value > 1.25 is indicative of a high risk of thiamine deficiency.[7][9]
Conclusion
The direct measurement of thiamine pyrophosphate in whole blood or erythrocytes offers a more specific and reliable assessment of thiamine status compared to the traditional erythrocyte transketolase activity assay.[1] While the ETKA assay provides a functional measure, direct TPP quantification by HPLC or LC-MS/MS is less susceptible to confounding factors and provides a direct reflection of the body's thiamine stores. For researchers and drug development professionals requiring precise and accurate determination of thiamine status, the adoption of TPP measurement is recommended. The detailed protocols and comparative data provided in this guide serve as a valuable resource for implementing these advanced analytical methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi. — MORU Tropical Health Network [tropmedres.ac]
- 6. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Erythrocyte Transketolase, Whole Blood Thiamine Diphosphate, and Human Milk Thiamine Concentrations to Identify Infants and Young Children Responding Favorably to Therapeutic Thiamine Administration: Findings from the Lao Thiamine Study, a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 14. scispace.com [scispace.com]
Comparison of thiamine pyrophosphate levels in different biological samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiamine (B1217682) pyrophosphate (TPP) levels across various biological samples. TPP, the biologically active form of vitamin B1, is a critical cofactor in cellular metabolism, and its concentration is a key indicator of thiamine status. Understanding TPP levels in different matrices is essential for clinical diagnostics, nutritional assessment, and therapeutic monitoring. This document outlines typical TPP concentrations, details the experimental protocols for their measurement, and presents the logical framework for sample selection.
Data Presentation: Comparative Thiamine Pyrophosphate Levels
The concentration of thiamine pyrophosphate varies significantly across different biological samples. Whole blood and erythrocytes are considered the most reliable samples for assessing thiamine status as they reflect intracellular TPP stores, where it is most active.[1][2][3][4][5] Plasma and serum contain significantly lower levels of TPP and are more indicative of recent dietary intake.[2][3][6] Cerebrospinal fluid (CSF) analysis of thiamine derivatives can provide insights into neurological conditions.[7][8]
| Biological Sample | Typical TPP Concentration in Healthy Adults | Key Considerations |
| Whole Blood | 70 - 180 nmol/L[9] | Preferred sample for overall thiamine status assessment as it contains both intra- and extracellular thiamine.[2] |
| 275 - 675 ng/g hemoglobin[1] | Levels correlate strongly with erythrocyte TPP concentrations.[1] | |
| 50 - 220 nmol/L[10] | ||
| Erythrocytes (Red Blood Cells) | 50 - 150 ng/mL of packed cells[9] | Considered the gold standard for assessing body thiamine stores as TPP is concentrated within these cells.[1][3] |
| 280 - 590 ng/g hemoglobin[1] | Approximately 80% of total thiamine in whole blood is found in erythrocytes, predominantly as TPP.[1][3] | |
| Plasma/Serum | 8 - 30 nmol/L[6] | Reflects recent thiamine intake rather than long-term nutritional status.[3][6] |
| TPP levels are very low to undetectable.[2][4] | Not recommended for reliable assessment of thiamine deficiency.[4] | |
| Cerebrospinal Fluid (CSF) | TPP is virtually absent.[11] | Thiamine and its monophosphate form are more relevant in CSF analysis.[7][12] |
| Lower free thiamine levels have been observed in Parkinson's disease patients.[8] | Altered thiamine derivative ratios may indicate neurological impairment.[7] |
Experimental Protocol: Measurement of Thiamine Pyrophosphate by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the sensitive and specific quantification of thiamine and its phosphate (B84403) esters.[1][13][14] The following protocol provides a general overview of a common approach involving pre-column derivatization and fluorescence detection.
1. Sample Preparation:
-
Whole Blood/Erythrocytes: Lyse the cells to release intracellular TPP. This is typically achieved by adding a precipitating agent like trichloroacetic acid (TCA), which also serves to deproteinize the sample.[14]
-
Plasma/Serum: Deproteinize the sample using an agent such as TCA.
-
Cerebrospinal Fluid: May require a concentration step depending on the expected analyte levels. Deproteinization is also necessary.
2. Derivatization:
-
Thiamine and its esters are not naturally fluorescent. To enhance detection sensitivity, they are converted to highly fluorescent thiochrome (B1210408) derivatives.[13][14]
-
This is achieved by adding an oxidizing agent, such as potassium ferricyanide, in an alkaline solution.[1][14]
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used for the separation of thiochrome derivatives.[1]
-
Mobile Phase: A gradient or isocratic elution with a mobile phase typically consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is employed.[15][16]
-
Detection: A fluorescence detector is used to monitor the effluent from the column. The excitation and emission wavelengths are set to the optimal values for the thiochrome derivatives.
4. Quantification:
-
A standard curve is generated using known concentrations of TPP that have undergone the same sample preparation and derivatization process.
-
The concentration of TPP in the biological samples is determined by comparing the peak area of the analyte with the standard curve.
Mandatory Visualizations
Experimental Workflow for TPP Analysis
Caption: Experimental workflow for TPP measurement by HPLC.
Logical Relationship of TPP as a Biomarker
Caption: Logical relationship of TPP as a biomarker in different samples.
References
- 1. ovid.com [ovid.com]
- 2. labcorp.com [labcorp.com]
- 3. wardelab.com [wardelab.com]
- 4. TDP - Overview: Thiamine (Vitamin B1), Whole Blood [mayocliniclabs.com]
- 5. droracle.ai [droracle.ai]
- 6. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamin monophosphate in the CSF of patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid levels of thiamine in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. southtees.nhs.uk [southtees.nhs.uk]
- 11. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentrations of the water-soluble vitamins thiamin, ascorbic acid, and folic acid in serum and cerebrospinal fluid of healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. j-jabs.umin.jp [j-jabs.umin.jp]
- 14. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. HPLC Determination of Thiamine Pyrophosphate on PEI Column | SIELC Technologies [sielc.com]
A Comparative Guide to Thiamine Pyrophosphate Supplementation: In Vitro vs. In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1, is an essential cofactor for numerous enzymes central to carbohydrate and energy metabolism. Its supplementation has been investigated in a variety of contexts, from mitigating oxidative stress to influencing cell proliferation and viability. This guide provides a comprehensive comparison of the observed effects of TPP supplementation in controlled in vitro settings versus complex in vivo biological systems, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative effects of TPP supplementation observed in both in vitro and in vivo studies.
In Vitro Effects of TPP Supplementation
| Parameter Measured | Cell Type | TPP Concentration | Observation | Source |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.625 mg/ml | > 40% increase after 48 hours in the presence of high glucose.[1] | --INVALID-LINK-- |
| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.625 mg/ml | > 90% increase after 48 hours in the presence of high glucose.[1] | --INVALID-LINK-- |
| Glucose Consumption | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.625 mg/ml | > 7% increase after 24 hours and > 10% increase after 48 hours.[1] | --INVALID-LINK-- |
| Nitrite Levels (NO synthesis) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.625 mg/ml | < 171 pmol/µg protein at 24 hours and < 250 pmol/µg protein at 48 hours.[1] | --INVALID-LINK-- |
In Vivo Effects of TPP Supplementation
| Parameter Measured | Animal Model | TPP Dosage | Observation | Source |
| Malondialdehyde (MDA) Levels (Liver) | Cisplatin-treated rats | 20 mg/kg | Decrease from 11 ± 1.4 to 3 ± 0.5 µmol/g protein. | --INVALID-LINK-- |
| Total Glutathione (B108866) (tGSH) Levels (Liver) | Cisplatin-treated rats | 20 mg/kg | Increase from 2 ± 0.7 to 7 ± 0.8 nmol/g protein. | --INVALID-LINK-- |
| 8-OH/Gua Levels (DNA Damage) (Liver) | Cisplatin-treated rats | 20 mg/kg | Decrease from 2.7 ± 0.4 to 1.1 ± 0.3 pmol/L. | --INVALID-LINK-- |
| Tumor Growth | Mice with Ehrlich's ascites tumor | 25x Recommended Dietary Allowance (RDA) | 164% stimulation of tumor growth. | --INVALID-LINK-- |
| Tumor Growth | Mice with Ehrlich's ascites tumor | ~2500x Recommended Dietary Allowance (RDA) | 10% inhibition of tumor growth. | --INVALID-LINK-- |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of TPP in cellular metabolism and a general workflow for assessing its effects.
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This protocol is adapted from studies investigating the effect of TPP on Human Umbilical Vein Endothelial Cells (HUVECs).
1. Cell Culture:
-
Culture HUVECs in Endothelial Growth Medium (EGM-2) supplemented with 2% fetal bovine serum and growth factors.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of 4,000 cells per well and allow them to adhere overnight.[2]
2. TPP Treatment:
-
Prepare a stock solution of TPP in sterile phosphate-buffered saline (PBS).
-
The following day, replace the culture medium with fresh medium containing the desired concentration of TPP (e.g., 0.625 mg/ml) and high glucose (e.g., 30 mmol/L) to mimic hyperglycemic conditions.[1]
-
Include control wells with high glucose medium but without TPP.
3. Proliferation Measurement (MTT Assay):
-
After 48 hours of incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell proliferation is expressed as a percentage relative to the control group.
In Vivo Measurement of Oxidative Stress Markers in Rat Liver
This protocol describes the assessment of malondialdehyde (MDA) and total glutathione (tGSH) in the liver tissue of rats.
1. Animal Treatment:
-
House Wistar rats under standard laboratory conditions.
-
Administer TPP intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily for a specified period.
-
Induce oxidative stress using an agent like cisplatin (B142131) (administered i.p.) in both TPP-treated and control groups.[3]
2. Tissue Homogenization:
-
At the end of the treatment period, euthanize the rats and perfuse the livers with ice-cold saline.
-
Excise the liver, weigh it, and homogenize a portion in ice-cold potassium phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for MDA and tGSH assays.
3. Malondialdehyde (MDA) Assay (TBA Method):
-
Mix the liver homogenate supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heat the mixture at 95-100°C for 40-60 minutes to allow the reaction between MDA and TBA to form a pink-colored complex.[4][5]
-
Cool the samples and measure the absorbance of the supernatant at 532 nm.[4]
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
4. Total Glutathione (tGSH) Assay (DTNB Method):
-
This assay is based on the reaction of glutathione with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product.[6][7]
-
Add the liver homogenate supernatant to a reaction mixture containing DTNB and glutathione reductase in a phosphate buffer.
-
Initiate the reaction by adding NADPH.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.[8]
-
Calculate the tGSH concentration based on a standard curve prepared with known concentrations of GSH.
Conclusion
The presented data highlights a significant divergence in the effects of thiamine pyrophosphate supplementation between in vitro and in vivo models. In vitro, TPP consistently demonstrates cytoprotective and pro-proliferative effects on endothelial cells, particularly under high glucose conditions, suggesting a beneficial role in vascular health. Conversely, in vivo studies reveal a more complex, dose-dependent relationship, especially in the context of cancer, where lower doses of TPP can stimulate tumor growth, while very high doses exhibit an inhibitory effect. Furthermore, in vivo experiments strongly support the antioxidant capacity of TPP, as evidenced by the reduction of oxidative stress markers in response to chemical-induced toxicity.
These findings underscore the importance of considering the biological context when evaluating the therapeutic potential of TPP. While in vitro studies provide valuable mechanistic insights into its cellular functions, in vivo models are crucial for understanding its systemic effects, including its pharmacokinetics, biodistribution, and interactions within a complex physiological environment. Researchers and drug development professionals should carefully consider these differences when designing experiments and interpreting data related to thiamine pyrophosphate supplementation.
References
- 1. Thiamine pyrophosphate diminishes nitric oxide synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of psychogenic stress on oxidative stress and antioxidant capacity at different growth stages of rats: Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. frontiersin.org [frontiersin.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sciencellonline.com [sciencellonline.com]
- 8. assaygenie.com [assaygenie.com]
The Role of Thiamine Pyrophosphate (TPP) in Neurodegenerative Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the role of thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1, in preclinical models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the implicated biological pathways.
Thiamine deficiency has been linked to neurodegeneration, and supplementation with thiamine or its derivatives has shown therapeutic potential in various neurodegenerative disease models.[1][2] Thiamine pyrophosphate is an essential coenzyme for several key enzymes in glucose metabolism, and its deficiency can lead to impaired energy production, oxidative stress, and subsequent neuronal damage, all of which are common pathological features in neurodegenerative disorders.[3]
Comparative Efficacy of TPP Supplementation
The following tables summarize the quantitative effects of thiamine or its derivatives in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases.
| Alzheimer's Disease Model | Treatment | Key Pathological Marker | Outcome | Reference |
| APP/PS1 Transgenic Mice | Benfotiamine | Amyloid-β Plaques | 50-70% reduction in plaque area in the cortex and hippocampus | [4] |
| P301S Tau Transgenic Mice | Benfotiamine | Phosphorylated Tau (pTau) | Dose-dependent reduction in pTau levels | [4] |
| Thiamine-deficient APP mutant mice | Thiamine | Glial Fibrillary Acidic Protein (GFAP) | Reduction in GFAP expression | [4] |
| Parkinson's Disease Model | Treatment | Key Pathological Marker | Outcome | Reference |
| MPTP-induced Mice | Benfotiamine | Dopaminergic Neuron Survival (TH+ cells) | Increased number of dopaminergic neurons | [5] |
| MPTP-induced Mice | Benfotiamine | Dopamine (B1211576) Levels | Partial replenishment of dopamine and its metabolites | [4] |
| Clinical (Open-label pilot study) | High-dose Thiamine (intramuscular) | Motor Symptoms (UPDRS Part III) | ~49% improvement in motor scores | [1] |
| Huntington's Disease Model | Treatment | Key Pathological Marker | Outcome | Reference |
| Human B lymphocytes (mHTT) | Thiamine (5.0 mM) | Cell Viability | ~165% increase in cell viability | [6] |
| Control Human B lymphocytes | Thiamine (2.5 mM) | Cell Viability | ~135% increase in cell viability | [6] |
Signaling Pathways and Mechanisms of Action
Thiamine pyrophosphate exerts its neuroprotective effects through multiple pathways. A primary mechanism is its role as a cofactor for key metabolic enzymes, the dysfunction of which is implicated in neurodegeneration.
References
- 1. An open-label pilot study with high-dose thiamine in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beneficial Role of Thiamine in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benfotiamine Protection from Parkinson's - LKT Labs [lktlabs.com]
- 5. Benfotiamine protects MPTP-induced Parkinson’s disease mouse model via activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benfotiamine as a more effective precursor to intracellular thiamine pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benfotiamine (B1667992) and thiamine (B1217682) as precursors to the biologically active coenzyme, intracellular thiamine pyrophosphate (TPP). Benfotiamine, a synthetic, lipid-soluble derivative of thiamine, has demonstrated significantly enhanced bioavailability, leading to higher intracellular TPP concentrations compared to its water-soluble counterpart, thiamine hydrochloride.[1][2] This increased bioavailability is attributed to its ability to passively diffuse across cell membranes, a stark contrast to the capacity-limited transporter-mediated uptake of thiamine.[1][2] Consequently, benfotiamine is a more potent activator of TPP-dependent enzymes, such as transketolase, offering a more effective strategy to mitigate cellular damage associated with conditions like hyperglycemia.[1][3]
Quantitative Comparison of Bioavailability
A randomized, crossover pharmacokinetic study in healthy male volunteers clearly demonstrates the superior bioavailability of benfotiamine over thiamine hydrochloride following oral administration. The data, summarized below, highlights the significant differences in key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Benfotiamine (300 mg) | Thiamine Hydrochloride (220 mg) | Fold Increase with Benfotiamine |
| Thiamine in Plasma | |||
| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 | ~8.1x |
| AUC0-24 (μg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 | ~9.7x |
| Relative Bioavailability (%) | 1147.3 ± 490.3 | 100 | ~11.5x |
| Thiamine Diphosphate (TPP) in Erythrocytes | |||
| AUC0-24 (μg·h·L⁻¹) | 3212.4 ± 740.7 | 881.8 ± 316.2 | ~3.6x |
| Relative Bioavailability (%) | 392.1 ± 114.8 | 100 | ~3.9x |
Data adapted from a pharmacokinetic study in healthy volunteers. The study highlights that benfotiamine leads to substantially higher plasma thiamine and erythrocyte TPP levels compared to thiamine hydrochloride.
Cellular Uptake and Metabolic Pathway
The distinct physicochemical properties of benfotiamine and thiamine dictate their mechanisms of cellular entry and subsequent conversion to the active coenzyme TPP. Benfotiamine's lipophilicity allows for passive diffusion across the cell membrane, bypassing the saturable transporters required by water-soluble thiamine. Once inside the cell, benfotiamine is converted to S-benzoylthiamine (SBT) and then to thiamine, which is subsequently phosphorylated to TPP. This efficient delivery system results in higher intracellular TPP concentrations, leading to enhanced activation of TPP-dependent enzymes like transketolase.
Experimental Protocols
In Vivo Pharmacokinetic Study
A randomized, single-dose, open-label, two-period crossover study is a robust method to compare the bioavailability of benfotiamine and thiamine hydrochloride in healthy human volunteers.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy male volunteers.
-
Randomization and Blinding: Randomly assign subjects to one of two treatment sequences in a crossover design.
-
Drug Administration: In the first period, administer a single oral dose of benfotiamine (e.g., 300 mg) or thiamine hydrochloride (e.g., 220 mg). After a washout period, subjects receive the alternate treatment.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Separate plasma and erythrocytes from the collected blood samples.
-
Analyte Quantification: Determine the concentrations of thiamine in plasma and TPP in erythrocytes using a validated High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both analytes after each treatment.
In Vitro Measurement of Intracellular Thiamine Pyrophosphate
This protocol outlines a general procedure for quantifying and comparing the effects of benfotiamine and thiamine on intracellular TPP levels in a cultured cell line, such as human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of benfotiamine or thiamine hydrochloride for a specified duration. Include an untreated control group.
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins using an acidic solution (e.g., 10% trichloroacetic acid).
-
Incubate on ice and then centrifuge to pellet the precipitated protein.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Convert thiamine and its phosphate esters to their fluorescent thiochrome (B1210408) derivatives by adding an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Use an appropriate mobile phase and gradient to separate thiamine, thiamine monophosphate (TMP), and TPP.
-
Quantify the analytes by comparing their peak areas to those of known standards.
-
-
Data Analysis: Normalize the intracellular TPP concentrations to the total protein content of each sample and compare the results across the different treatment groups.
References
A Comparative Guide to Assessing the Purity of Commercial Thiamine Pyrophosphate Tetrahydrate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical coenzyme in numerous metabolic pathways. Its purity in commercial preparations can significantly impact experimental outcomes. This guide provides a comparative assessment of the purity of commercial thiamine pyrophosphate tetrahydrate, offering detailed experimental protocols for its evaluation.
Comparative Purity of Commercial Thiamine Pyrophosphate
Direct comparative studies on the purity of this compound from various commercial suppliers are not extensively published. However, analysis of closely related thiamine phosphate (B84403) esters provides valuable insights. A study comparing thiamine diphosphate (B83284) from two major suppliers, Wako and Sigma-Aldrich, using UV spectrophotometry at 248 nm, revealed differences in purity. Thiamine diphosphate from Wako was determined to be >86.0% pure, while the product from Sigma-Aldrich was found to be >81.5% pure[1]. It is important to note that many suppliers, including Sigma-Aldrich and Cayman Chemical, typically specify a purity of ≥95% for their thiamine pyrophosphate products on their certificates of analysis[2][3]. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier and consider independent verification for critical applications.
| Supplier | Product Form | Stated Purity | Method of Analysis | Reference |
| Wako | Thiamine Diphosphate | >86.0% | UV Spectrophotometry (248 nm) | [1] |
| Sigma-Aldrich | Thiamine Diphosphate | >81.5% | UV Spectrophotometry (248 nm) | [1] |
| Sigma-Aldrich | Thiamine Pyrophosphate | ≥95% | Not Specified | [2] |
| Cayman Chemical | Thiamine Pyrophosphate | >95% | Not Specified | [3] |
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial this compound, two robust analytical methods are recommended: High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components in a mixture. For thiamine pyrophosphate, a reverse-phase HPLC method with UV or fluorescence detection is effective.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as 0.1 M hydrochloric acid or a phosphate buffer (pH 6-7), to create a stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the mobile phase.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic elution with 95:5 (v/v) buffer to organic modifier is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: 254 nm is a common wavelength for the detection of thiamine and its derivatives[4].
-
Fluorescence Detection: For higher sensitivity, pre-column derivatization to the highly fluorescent thiochrome (B1210408) derivative can be performed. This is achieved by adding an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution[5][6][7]. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 435 nm.
-
-
Injection Volume: 20 µL.
c. Data Analysis: The purity is determined by calculating the peak area of thiamine pyrophosphate as a percentage of the total peak area of all detected components in the chromatogram.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for the analysis of phosphorus-containing compounds, offering high sensitivity and a wide chemical shift range that allows for clear separation of different phosphorus environments[8]. It can be used to identify and quantify thiamine pyrophosphate and any phosphorus-containing impurities.
a. Sample Preparation:
-
Dissolve 10-20 mg of the commercial this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄. The choice of solvent can influence the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Spectrometer Parameters:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Nucleus: ³¹P.
-
Reference: An external standard of 85% phosphoric acid is typically used.
-
Key Parameters: A sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial for accurate quantification. Proton decoupling is used to simplify the spectrum.
c. Data Analysis: The purity can be assessed by integrating the signals corresponding to the two phosphorus nuclei of the pyrophosphate group of thiamine pyrophosphate and comparing this to the integrals of any impurity signals. The relative molar quantities of different phosphorus-containing species can be determined from the ratios of their signal integrals.
Visualizing Experimental Workflow and Common Impurities
To aid in understanding the assessment process and the potential impurities, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of commercial this compound.
Caption: Chemical relationship between thiamine pyrophosphate and its common impurities.
References
- 1. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. Blog Details [chemicea.com]
- 5. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Assessing Thiamine Status: A Comparative Guide to Erythrocyte Transketolase Activity and Whole Blood TPP Levels
For researchers, scientists, and drug development professionals, accurately determining thiamine (B1217682) (Vitamin B1) status is crucial in various fields of study. This guide provides a comprehensive comparison of two primary methods: the functional enzymatic assay of erythrocyte transketolase activity and the direct measurement of whole blood thiamine pyrophosphate (TPP) levels. We will delve into the experimental protocols, present comparative data, and explore the correlation between these two key biomarkers.
Thiamine is an essential micronutrient, and its biologically active form, thiamine pyrophosphate (TPP), acts as a vital cofactor for several enzymes involved in carbohydrate metabolism.[1][2] Inadequate thiamine levels can lead to severe neurological and cardiovascular diseases, such as beriberi and Wernicke-Korsakoff syndrome.[3][4] Therefore, reliable and accurate assessment of thiamine status is paramount.
The two most established methods for this assessment are the measurement of erythrocyte transketolase activity (ETKA), an indirect functional assay, and the direct quantification of TPP in whole blood or erythrocytes, typically by high-performance liquid chromatography (HPLC).[5][6][7]
Comparison of Methodologies
The choice between the ETKA assay and direct TPP measurement depends on the specific research question, available resources, and the desired balance between a functional versus a static biomarker.
| Feature | Erythrocyte Transketolase Activity (ETKA) Assay | Whole Blood TPP Measurement (HPLC) |
| Principle | Indirect, functional assay measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes.[8][9] | Direct measurement of the concentration of the active coenzyme form of thiamine (TPP).[10][11] |
| Biomarker Type | Functional - reflects the metabolic consequence of thiamine availability. | Static - represents the concentration of the coenzyme at a specific point in time. |
| Common Readouts | Basal activity (U/g Hb), Stimulated activity (U/g Hb), Activity Coefficient (ETKAC or α).[1][5] | TPP concentration (nmol/L or ng/g Hb).[6][11] |
| Advantages | Provides a measure of thiamine's biological activity; has been in use for a long time.[8] | High specificity and sensitivity; considered a more direct and precise measure of thiamine stores.[7][12] |
| Disadvantages | Can be affected by factors other than thiamine status (e.g., apoenzyme levels); lacks standardization across labs.[1][8][9] | Does not provide information on the metabolic function of thiamine.[7] |
| Sample Type | Washed erythrocytes are recommended to avoid interference from leukocytes.[1] | Whole blood is often used as it correlates well with erythrocyte TPP levels.[5][6] |
Correlation Between ETKA and Whole Blood TPP
Several studies have investigated the correlation between erythrocyte transketolase activity and TPP levels, with varying results. While a general correlation exists, it is not always a perfect one-to-one relationship.
A study of children and adults found that while both basal ETK activity and the ETKAC correlated with erythrocyte TPP, the correlation was stronger for basal activity.[1] Another study in malaria patients also reported a stronger correlation between basal ETK activity and erythrocyte TPP concentration compared to the activation coefficient (α).[7] However, some studies have questioned the reliability of the ETKAC in population surveys due to its low correlation with erythrocyte thiamine.
It is suggested that in a state of severe thiamine deficiency, the level of the transketolase apoenzyme itself may decrease, which can affect the interpretation of the ETKAC.[1] This highlights the importance of considering both basal activity and the activity coefficient when assessing thiamine status with this method.
Experimental Protocols
Erythrocyte Transketolase Activity (ETKA) Assay
This protocol is a summary of the spectrophotometric method for determining the erythrocyte transketolase activity coefficient (ETKAC).
1. Sample Preparation:
-
Collect whole blood in EDTA or heparin tubes.
-
Prepare washed erythrocytes by centrifuging the whole blood, removing the plasma and buffy coat, and washing the red blood cells with a saline solution.
-
Lyse the washed erythrocytes with distilled water to release the transketolase enzyme.
2. Assay Principle:
-
The assay measures the rate of disappearance of a substrate (e.g., ribose-5-phosphate) in a coupled enzymatic reaction. The activity of transketolase is determined by monitoring the oxidation of NADH to NAD+ at 340 nm.[1]
3. Reagents:
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Reaction buffer
4. Procedure:
-
The assay is performed in two parallel reactions for each sample: one for basal activity and one for stimulated activity.
-
For the stimulated activity, an excess of TPP is added to the reaction mixture to saturate the transketolase enzyme.
-
The change in absorbance at 340 nm over time is measured.
5. Calculation:
-
Basal and stimulated transketolase activities are calculated and typically expressed as units per gram of hemoglobin (U/g Hb).
-
The Erythrocyte Transketolase Activity Coefficient (ETKAC) is calculated as the ratio of stimulated activity to basal activity.[1]
Caption: Workflow for Erythrocyte Transketolase Activity (ETKA) Assay.
Whole Blood TPP Measurement by HPLC
This protocol provides a general overview of the HPLC method for quantifying TPP in whole blood.
1. Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Proteins in the whole blood sample are precipitated using an acid, such as trichloroacetic acid (TCA).[11]
-
The sample is then centrifuged to separate the protein-free supernatant.
2. Derivatization (Pre-column or Post-column):
-
Thiamine and its phosphate (B84403) esters are not naturally fluorescent. Therefore, they are converted to highly fluorescent thiochrome (B1210408) derivatives.[10][11] This can be done before (pre-column) or after (post-column) separation on the HPLC column.
3. HPLC Separation:
-
The derivatized sample is injected into a reversed-phase HPLC system.
-
A specific mobile phase is used to separate TPP from other thiamine esters and interfering substances.
4. Detection:
-
A fluorescence detector is used to measure the thiochrome derivatives as they elute from the column.
5. Quantification:
-
The concentration of TPP is determined by comparing the peak area of the sample to that of known standards. The results are typically expressed in nmol/L or ng/g of hemoglobin.[6][11]
Caption: Workflow for Whole Blood TPP Measurement by HPLC.
Biochemical Pathway
The following diagram illustrates the central role of Thiamine Pyrophosphate (TPP) as a cofactor for the enzyme Transketolase in the Pentose Phosphate Pathway.
Caption: Role of TPP as a cofactor for Transketolase.
Conclusion
Both the erythrocyte transketolase activity assay and direct whole blood TPP measurement are valuable tools for assessing thiamine status. The ETKA assay provides a functional measure of thiamine's metabolic activity, while direct TPP measurement offers a more precise and specific quantification of thiamine stores. A stronger correlation is often observed between basal ETK activity and TPP levels. The choice of method should be guided by the specific objectives of the research or clinical application. For a comprehensive assessment, utilizing both methods can provide a more complete picture of an individual's thiamine status.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrocyte transketolase activity in the Wernicke-Korsakoff syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between erythrocyte transketolase activity and the 'TPP effect' in Wernicke's encephalopathy and other thiamine deficiency states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Vitamin B(1) status assessed by direct measurement of thiamin pyrophosphate in erythrocytes or whole blood by HPLC: comparison with erythrocyte transketolase activation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajtmh.org [ajtmh.org]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 9. wardelab.com [wardelab.com]
- 10. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Thiamine Pyrophosphate Tetrahydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of thiamine (B1217682) pyrophosphate tetrahydrate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be familiar with the material's hazards and the necessary personal protective equipment (PPE). Thiamine pyrophosphate tetrahydrate may cause an allergic skin reaction and is considered slightly hazardous to water.[1][2]
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Citation |
| Eye/Face Protection | Safety glasses with side-shields or goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | [3] |
| Hand Protection | Wear suitable protective gloves. Inspect gloves prior to use and use proper removal technique. | [1][3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [3] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [3] |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with all applicable national and local regulations.[1]
Procedure for Unused or Waste Material:
-
Containerization : Keep the waste chemical in its original, labeled container.[1] Do not mix with other waste.[1]
-
Consult a Professional : Arrange for disposal through an approved and licensed waste disposal company.[1]
-
Incineration (Preferred Method) : A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance : Ensure that the disposal method complies with all local, state, and federal environmental regulations.
Procedure for Spills and Contamination:
-
Ensure Ventilation : Make sure the area is adequately ventilated.[1][3]
-
Avoid Dust Formation : Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[3] Avoid actions that could generate dust.[1][3]
-
Prevent Environmental Contamination : Do not allow the product to enter drains, surface water, or ground water.[1][2][4] If a spill occurs near a drain, cover the drain immediately.[1]
-
Decontaminate Area : Clean the affected area thoroughly.[1]
-
Dispose of Contaminated Materials : Treat all materials used for cleanup (e.g., contaminated clothing, sweepings) as hazardous waste and dispose of them accordingly through an approved waste disposal plant.[1] Wash contaminated clothing before reuse.[1][4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Thiamine pyrophosphate tetrahydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Thiamine pyrophosphate tetrahydrate, including personal protective equipment (PPE), and operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Safety goggles with side protection | EN 166 or equivalent |
| Hands | Chemical-resistant gloves | Tested according to EN 374 |
| Respiratory | Particulate filter device (if dust is generated) | EN 143 (P1 filter) or NIOSH approved (N95)[1][2] |
| Skin | Protective clothing, barrier creams/ointments | Not specified |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for the safe handling and disposal of this compound. This involves a series of procedural steps from preparation to final waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Handling:
-
Avoid contact with skin, eyes, and clothing[3].
-
Wash hands thoroughly after handling[3].
-
Use in a well-ventilated area[1].
Storage:
Accidental Release Measures:
-
In the event of a spill, control dust formation[1].
-
Prevent the material from entering drains and surface water[1].
-
Mechanically take up the spilled material and place it in suitable containers for disposal[1].
-
Ventilate the affected area[1].
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Contaminated packaging should be treated as the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
